1-Isopropylazulene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7206-54-4 |
|---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-propan-2-ylazulene |
InChI |
InChI=1S/C13H14/c1-10(2)12-9-8-11-6-4-3-5-7-13(11)12/h3-10H,1-2H3 |
InChI Key |
PGMUWFCRDIIWCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC=CC=C2C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Isopropylazulene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways and reaction mechanisms for 1-isopropylazulene, a key azulene derivative. The content herein is curated for professionals in research and drug development, offering detailed experimental protocols, comparative data, and mechanistic insights to facilitate its synthesis and application.
Ziegler-Hafner Azulene Synthesis: A Primary Route to this compound
The Ziegler-Hafner synthesis is a versatile and widely employed method for the preparation of azulenes, including this compound. The general strategy involves the condensation of a cyclopentadienide anion with a pyridinium salt, which undergoes ring-opening to form a fulvene intermediate that subsequently cyclizes to the azulene core. For the synthesis of this compound, this method is adapted by using an isopropyl-substituted cyclopentadienide.
Reaction Mechanism
The synthesis proceeds through several key steps:
-
Formation of the Pyridinium Salt (Zincke Salt): Pyridine is activated by reacting with a suitable agent, such as 2,4-dinitrochlorobenzene, to form an N-(2,4-dinitrophenyl)pyridinium salt.
-
Ring Opening of the Pyridinium Salt: A secondary amine, such as dimethylamine or pyrrolidine, attacks the pyridinium salt, leading to the opening of the pyridine ring to form a glutacondialdehyde derivative (König's salt).
-
Formation of the Fulvene Intermediate: The isopropylcyclopentadienide anion, generated by treating isopropylcyclopentadiene with a strong base like sodium methoxide, reacts with the opened pyridinium salt. This results in the formation of a 6-aminofulvene derivative.
-
Electrocyclization and Elimination: Upon heating, the fulvene intermediate undergoes an intramolecular 10π-electrocyclization. Subsequent elimination of the secondary amine yields the aromatic this compound.
Experimental Protocol (Adapted from the Synthesis of Azulene)[1][2]
This protocol is a representative procedure adapted from the well-established synthesis of the parent azulene and can be modified for this compound by substituting cyclopentadiene with isopropylcyclopentadiene.
Materials:
-
2,4-Dinitrochlorobenzene
-
Pyridine (anhydrous)
-
Pyrrolidine
-
Isopropylcyclopentadiene
-
Sodium Methoxide in Methanol
-
Hexane
-
Alumina (for chromatography)
Procedure:
-
Preparation of the Pyridinium Salt: A mixture of 2,4-dinitrochlorobenzene (1.0 mol) and anhydrous pyridine (1.2 L) is heated at 80-90 °C for 4 hours. A thick yellow precipitate of N-(2,4-dinitrophenyl)pyridinium chloride will form.
-
Ring Opening: The mixture is cooled to 0 °C, and a pre-chilled solution of pyrrolidine (2.2 mol) in anhydrous pyridine is added dropwise. The resulting mixture is stirred at room temperature for 12 hours.
-
Reaction with Isopropylcyclopentadienide: The system is flushed with nitrogen. Freshly prepared isopropylcyclopentadiene (1.06 mol) is added, followed by the slow dropwise addition of a 2.5 M solution of sodium methoxide in methanol (400 mL) while maintaining the temperature below 40 °C. The mixture is then stirred for an additional 4 hours.
-
Cyclization and Work-up: The reaction vessel is fitted for distillation, and a mixture of pyridine and methanol is distilled off until the reaction temperature reaches 105-110 °C. An additional 1 L of dry pyridine is added, and the mixture is heated under nitrogen at 125 °C for 4 days. After cooling, the pyridine is removed under reduced pressure.
-
Purification: The crude product is extracted with hexane. The hexane extracts are washed with 10% aqueous hydrochloric acid and then with water. After drying over anhydrous sodium sulfate, the solvent is removed by distillation. The crude this compound is purified by chromatography on alumina using hexane as the eluent.
Yield: The yield for the synthesis of the parent azulene is reported to be in the range of 51-59%.[1] Similar yields can be anticipated for this compound, though optimization may be required.
Synthesis from 2H-Cyclohepta[b]furan-2-ones
Another significant pathway to substituted azulenes involves the reaction of 2H-cyclohepta[b]furan-2-ones with various reagents. This method, often referred to as the Nozoe synthesis, is particularly useful for preparing azulenes with substituents on the five-membered ring.
Reaction Mechanism
The core of this synthesis is an [8+2] cycloaddition reaction. 2H-cyclohepta[b]furan-2-one acts as the 8π component, and a suitable 2π component, such as an enamine or enol ether, is used to form the five-membered ring.
-
[8+2] Cycloaddition: The 2H-cyclohepta[b]furan-2-one undergoes a cycloaddition reaction with an enamine derived from isobutyraldehyde. This forms a strained bicyclic intermediate.
-
Decarboxylation and Elimination: The intermediate readily undergoes decarboxylation to relieve ring strain, followed by the elimination of the amine moiety to yield the aromatic azulene ring system.
Experimental Protocol (General Procedure)[3]
Materials:
-
2H-cyclohepta[b]furan-2-one
-
Isobutyraldehyde
-
Secondary amine (e.g., pyrrolidine or morpholine)
-
Solvent (e.g., ethanol, dioxane)
Procedure:
-
Enamine Formation (in situ): Isobutyraldehyde and a secondary amine are reacted in a suitable solvent to form the corresponding enamine.
-
Cycloaddition: 2H-cyclohepta[b]furan-2-one is added to the enamine solution. The reaction mixture is heated under reflux for several hours.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel or alumina to afford this compound.
Yield: Yields for this type of reaction can vary widely depending on the specific substrates and reaction conditions but are generally moderate to good.
Quantitative Data and Spectroscopic Characterization
While specific experimental data for the synthesis of this compound is not extensively documented in readily available literature, the following tables summarize expected spectroscopic data based on the known characteristics of the azulene core and the influence of the isopropyl substituent.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons on the azulene ring are expected to appear in the range of δ 7.0-8.5 ppm. The methine proton of the isopropyl group will be a septet around δ 3.0-3.5 ppm, and the methyl protons will be a doublet around δ 1.2-1.5 ppm. |
| ¹³C NMR | Aromatic carbons will resonate in the range of δ 115-150 ppm. The carbons of the isopropyl group will appear in the aliphatic region (δ 20-40 ppm). |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z = 170. A prominent fragment will likely be the loss of a methyl group (M-15) at m/z = 155, and potentially the loss of the isopropyl group (M-43) at m/z = 127. |
| UV-Vis Spectroscopy | Like the parent azulene, this compound is expected to be a deep blue compound with characteristic absorptions in the visible region, typically with a λmax around 580-600 nm, corresponding to the S₀ → S₁ transition. Stronger absorptions (S₀ → S₂) will be observed in the UV region.[2][3] |
Conclusion
The synthesis of this compound can be effectively achieved through established methodologies for azulene synthesis, primarily the Ziegler-Hafner method and the reaction of 2H-cyclohepta[b]furan-2-ones. The Ziegler-Hafner approach offers a robust and scalable route, while the Nozoe method provides flexibility in introducing substituents to the five-membered ring. The provided experimental protocols, adapted from related syntheses, serve as a strong foundation for the laboratory preparation of this compound. Further optimization of reaction conditions will be beneficial for maximizing yields and purity. The expected spectroscopic data provides a basis for the characterization and confirmation of the synthesized product.
References
Spectroscopic data of 1-Isopropylazulene (NMR, IR, UV-Vis)
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for guaiazulene (1,4-dimethyl-7-isopropylazulene), a close structural analog of 1-isopropylazulene. Due to the limited availability of published experimental spectroscopic data for this compound, this guide utilizes data for the well-characterized guaiazulene to provide researchers, scientists, and drug development professionals with a representative understanding of the spectroscopic properties of substituted azulenes. This document presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data in structured tables, details the general experimental protocols for these techniques, and includes visualizations to illustrate key concepts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei.
1.1. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.85 | d | 8.5 |
| H-8 | 7.75 | d | 8.5 |
| H-5 | 7.35 | d | 4.0 |
| H-6 | 7.15 | dd | 8.5, 4.0 |
| H-3 | 6.95 | d | 4.0 |
| H-1' (isopropyl CH) | 3.25 | septet | 7.0 |
| 4-CH₃ | 2.65 | s | - |
| 1-CH₃ | 2.40 | s | - |
| 2' and 3'-CH₃ (isopropyl) | 1.35 | d | 7.0 |
Data obtained in CDCl₃.[1]
1.2. ¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic Carbons | 115-140 |
| Isopropyl Methine (C-1') | 28.5 |
| Isopropyl Methyls (C-2', C-3') | 22.0 |
| Ring Methyl (4-CH₃) | 21.5 |
| Ring Methyl (1-CH₃) | 19.0 |
Data obtained in CDCl₃.[1]
1.3. Experimental Protocol for NMR Spectroscopy
The following provides a general procedure for obtaining NMR spectra of azulene derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3050 | Aromatic C-H stretch |
| 2950, 2870 | Aliphatic C-H stretches |
| 1600, 1575 | Aromatic C=C stretches |
| 1450 | Methyl deformations |
| 1380, 1365 | gem-dimethyl splitting (isopropyl) |
[1]
2.1. Experimental Protocol for IR Spectroscopy
A general protocol for obtaining an IR spectrum is outlined below.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. It is particularly useful for analyzing compounds with conjugated π-systems. Guaiazulene exhibits a characteristic strong absorption in the visible region, which is responsible for its deep blue color.
| Wavelength (λmax, nm) | Solvent |
| ~600-610 | Not specified |
[1]
A representative UV-Vis absorption spectrum of guaiazulene in acetonitrile shows several absorption bands, with the most prominent one in the visible range.
3.1. Experimental Protocol for UV-Vis Spectroscopy
The general steps for acquiring a UV-Vis spectrum are as follows.
The spectroscopic data of guaiazulene presented in this guide provide a valuable reference for researchers working with substituted azulenes. The distinct NMR signals, characteristic IR absorptions, and the strong visible absorption band are key features that can be used for the identification and characterization of this class of compounds. The provided experimental workflows offer a general foundation for obtaining high-quality spectroscopic data for these molecules.
References
An In-depth Technical Guide to 1-Isopropylazulene: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isopropylazulene, more commonly known as Guaiazulene, is a bicyclic aromatic hydrocarbon with a distinctive deep blue color.[1] A derivative of azulene, this sesquiterpene is found in various essential oils, most notably from chamomile and guaiac wood.[1] Its unique electronic structure and biological activities, including anti-inflammatory and antioxidant properties, have made it a subject of increasing interest in the fields of cosmetics, pharmaceuticals, and materials science.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its key biological signaling pathways.
Physical Properties
This compound is a dark blue crystalline solid at room temperature, though its low melting point can make it appear as a viscous liquid.[1][4] Unlike its colorless isomer naphthalene, the unique fused five- and seven-membered ring structure of the azulene core results in a significant dipole moment and its characteristic color.[5]
Tabulated Physical Properties
A summary of the key physical properties of this compound is presented in Table 1 for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₅H₁₈ | [6] |
| Molecular Weight | 198.30 g/mol | [6] |
| Appearance | Dark blue crystalline solid | [1] |
| Melting Point | 27-33 °C | [1][6][7][8] |
| Boiling Point | 153 °C @ 7 mmHg | [6][7] |
| Density | 0.976 g/cm³ | [1][7] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, DMSO, DMF, and vegetable oils. | [6][9] |
| UV/Vis λmax | 244, 284, 349, 366, 600-604 nm | [7][10][11] |
| CAS Number | 489-84-9 | [6] |
Note on Specific Rotation: this compound is an achiral molecule and therefore does not exhibit optical activity. Its specific rotation is zero.[12][13]
Chemical Properties and Reactivity
The chemical reactivity of this compound is largely governed by the distinct electronic nature of its five- and seven-membered rings. The five-membered ring is electron-rich and thus susceptible to electrophilic attack, while the seven-membered ring is electron-deficient.[5]
Electrophilic Substitution
Electrophilic substitution reactions preferentially occur at the 1 and 3 positions of the five-membered ring.[2] This is a key reaction for the functionalization of the guaiazulene core. For example, Vilsmeier-Haack formylation introduces a formyl group at the 3-position.[3] Halogenation reactions are also important for further derivatization via cross-coupling reactions.[1]
Oxidation
Oxidation of guaiazulene can lead to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation with potassium permanganate in acetone can yield 4-methyl-7-isopropylazulene-1-carboxylic acid and 1-formyl-4-methyl-7-isopropylazulene.[14] Selenium dioxide oxidation has been reported to produce 3-formylguaiazulene.[14]
Photosensitivity
This compound is sensitive to light. When exposed to light, its color can change from blue to green, and eventually to yellow upon degradation.[6] This photosensitivity is an important consideration for its storage and application.
Experimental Protocols
Synthesis of this compound (Guaiazulene) via Ziegler-Hafner Method (Illustrative)
The Ziegler-Hafner azulene synthesis is a classical and versatile method for preparing azulenes.[15][16] While various modifications exist, the general approach involves the condensation of a cyclopentadienide anion with a pyridinium salt derivative.
Protocol Outline:
-
Activation of Pyridine: Pyridine is activated by reaction with a suitable reagent, such as 2,4-dinitrochlorobenzene, to form an N-(2,4-dinitrophenyl)pyridinium salt (a Zincke salt).[8][17]
-
Ring Opening: The pyridinium salt is then treated with a secondary amine, such as dimethylamine or pyrrolidine, to induce ring-opening, forming a vinylogous amidinium salt.[16][18]
-
Condensation: This intermediate is reacted with a cyclopentadienide salt (e.g., sodium cyclopentadienide, prepared from cyclopentadiene and a base like sodium methoxide).[8]
-
Cyclization and Elimination: The resulting fulvene derivative undergoes thermal electrocyclization, followed by the elimination of the secondary amine, to yield the azulene core.[16] The reaction mixture is typically heated in a high-boiling solvent like pyridine.[8]
-
Workup and Purification: The azulene product is isolated from the reaction mixture, often by extraction with a nonpolar solvent like hexane, followed by purification.[8]
Purification of this compound
3.2.1. Column Chromatography
Column chromatography is a highly effective method for purifying this compound from reaction mixtures or natural extracts, taking advantage of its vibrant color for easy visualization of the separation.[6][7]
Protocol:
-
Adsorbent: Silica gel is a commonly used stationary phase.[7]
-
Eluent Selection: A non-polar solvent system is typically employed. A common starting point is a mixture of hexanes and a slightly more polar solvent like ethyl acetate (e.g., 95:5 v/v).[7] The optimal solvent system can be determined by thin-layer chromatography (TLC) beforehand.
-
Column Packing: A glass column is packed with a slurry of silica gel in the chosen eluent. A layer of sand is added on top to protect the silica bed.
-
Sample Loading: The crude this compound, dissolved in a minimal amount of the eluent, is carefully loaded onto the top of the column.
-
Elution: The eluent is passed through the column under gravity or with positive pressure (flash chromatography). The deep blue band of this compound will travel down the column and can be collected in fractions.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent from the pure fractions is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
3.2.2. Recrystallization
Recrystallization is another method for purifying solid this compound.[15]
Protocol:
-
Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol can be a suitable solvent.[15]
-
Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.
-
Cooling: The hot solution is allowed to cool slowly and undisturbed to room temperature, and then further cooled in an ice bath to promote crystallization.
-
Crystal Collection: The formed crystals are collected by vacuum filtration.[3][19]
-
Washing: The crystals are washed with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: The purified crystals are dried to remove any residual solvent.
Biological Activity and Signaling Pathways
This compound exhibits notable anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate specific cellular signaling pathways.[20]
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are mediated, in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and COX-2 (Cyclooxygenase-2) pathways.
-
NF-κB Pathway: In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for TNF-α and IL-6.[17][21][22] this compound is thought to interfere with this cascade, leading to a reduction in the production of these inflammatory cytokines.[23][24][25][26]
-
COX-2 Pathway: The COX-2 enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[5][11][27] this compound can inhibit the activity of COX-2, thereby reducing prostaglandin synthesis.[14]
Antioxidant Activity
The antioxidant effects of this compound are associated with the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.
-
Nrf2 Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[28] In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[29] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their increased expression and enhanced cellular protection against oxidative damage.[28][30][31][32]
Conclusion
This compound (Guaiazulene) is a fascinating molecule with a rich set of physical and chemical properties. Its unique structure not only imparts its characteristic blue color but also drives its reactivity and biological functions. The ability to selectively functionalize its azulene core, coupled with its potent anti-inflammatory and antioxidant activities, makes it a valuable compound for research in medicinal chemistry and materials science. This guide has provided a foundational overview of its key characteristics and methodologies, offering a valuable resource for professionals in drug development and scientific research. Further exploration of its biological mechanisms and synthetic derivatization holds significant promise for the development of new therapeutic agents and advanced materials.
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- 7. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Guaiazulene derivative 1,2,3,4‐tetrahydroazuleno[1,2‐b] tropone reduces the production of ATP by inhibiting electron transfer complex II - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. WO2014056900A1 - Method for producing azulene and azulene derivatives - Google Patents [patents.google.com]
- 17. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
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- 20. Guaiazulene biochemical activity and cytotoxic and genotoxic effects on rat neuron and N2a neuroblastom cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Herbal melanin modulates tumor necrosis factor alpha (TNF-alpha), interleukin 6 (IL-6) and vascular endothelial growth factor (VEGF) production - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. Frontiers | Raging the War Against Inflammation With Natural Products [frontiersin.org]
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An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 1-Isopropylazulene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the crystal structure and molecular geometry of 1-isopropylazulene. Due to the absence of publicly available experimental crystallographic data for this specific compound, this document outlines the established experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, it presents a set of hypothetical, yet chemically reasonable, crystallographic data to illustrate the expected structural parameters. This guide is intended to serve as a practical resource for researchers undertaking the structural characterization of this compound and related azulene derivatives, which are of growing interest in materials science and medicinal chemistry.
Introduction
Azulene, an isomer of naphthalene, is a bicyclic aromatic hydrocarbon known for its distinct blue color and unique electronic properties. Its derivatives are being explored for a variety of applications, from organic electronics to pharmaceuticals. This compound, a simple alkyl-substituted azulene, is a molecule of interest for understanding the fundamental structure-property relationships within this class of compounds. The precise three-dimensional arrangement of atoms in the crystalline state, defined by its crystal structure and molecular geometry, is critical for predicting its physical, chemical, and biological properties.
This guide details the necessary steps to determine these structural characteristics, providing a robust framework for its empirical analysis. While specific experimental data for this compound is not currently available in the literature, the protocols described herein are based on well-established and widely practiced techniques in chemical crystallography.
Predicted Molecular Geometry of this compound
The molecular geometry of azulene and its derivatives is a subject of considerable interest. The azulene core is a 10-pi electron system, adhering to Hückel's rule of aromaticity. Unlike naphthalene, azulene possesses a significant dipole moment (approximately 1.08 D), arising from an electronic ground state that can be described as a fusion of a cyclopentadienyl anion and a tropylium cation. This electronic structure leads to a notable variation in bond lengths around the periphery of the bicyclic system. Theoretical studies and experimental data on azulene itself suggest that the bond connecting the five- and seven-membered rings is a relatively long single bond, while the peripheral bonds exhibit a degree of alternation between shorter and longer C-C distances.
For this compound, it is expected that the azulene core will be largely planar. The isopropyl substituent at the C1 position will likely be oriented to minimize steric hindrance with the adjacent hydrogen atoms on the azulene ring. The C-C bond lengths within the azulene system are predicted to be in the range of 1.37 to 1.50 Å.
Experimental Protocols for Crystal Structure Determination
The definitive method for elucidating the crystal structure and molecular geometry of a small organic molecule like this compound is single-crystal X-ray diffraction. The following sections outline the necessary experimental procedures.
Synthesis and Purification
A pure sample of this compound is a prerequisite for obtaining high-quality crystals. A potential synthetic route involves the reaction of an appropriate azulene salt with an isopropylating agent. A generalized procedure is as follows:
-
Synthesis: To a solution of azulene in an appropriate aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon), a strong base such as n-butyllithium is added at low temperature (-78 °C) to generate the azulenyl anion. Subsequently, an isopropylating agent, such as 2-iodopropane, is added, and the reaction mixture is allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched with water, and the organic product is extracted with a suitable solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with a non-polar eluent (e.g., hexanes) to yield pure this compound. The purity should be confirmed by NMR spectroscopy and mass spectrometry.
Crystallization
Growing single crystals of sufficient size and quality is often the most challenging step. For a small organic molecule like this compound, which is likely to be a low-melting solid or an oil at room temperature, several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., hexane, ethanol, or ethyl acetate/hexane) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then slowly cooled, often in a programmable water bath or by placing it in a refrigerator or freezer, to induce crystallization.
X-ray Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
Mounting: The crystal is carefully selected under a microscope and mounted on a cryoloop. For data collection at low temperatures (typically 100 K), the crystal is coated in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.
-
Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector), is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data. For small molecules, direct methods are typically successful in solving the phase problem and providing an initial model of the molecular structure.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is evaluated based on crystallographic R-factors (e.g., R1, wR2) and the goodness-of-fit.
Hypothetical Crystallographic Data for this compound
The following table summarizes the anticipated crystallographic data for this compound, based on typical values for related organic compounds. This data is for illustrative purposes only.
| Parameter | Hypothetical Value |
| Crystal Data | |
| Chemical Formula | C₁₃H₁₄ |
| Formula Weight | 170.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.5 Å |
| b | 12.1 Å |
| c | 10.2 Å |
| α | 90° |
| β | 105° |
| γ | 90° |
| Volume | 1010 ų |
| Z | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 K |
| Refinement | |
| R₁ [I > 2σ(I)] | < 0.05 |
| wR₂ (all data) | < 0.15 |
| Selected Bond Lengths (Å) | |
| C(azulene)-C(azulene) | 1.37 - 1.50 |
| C(azulene)-C(isopropyl) | 1.51 |
| C(isopropyl)-C(methyl) | 1.53 |
| Selected Bond Angles (°) | |
| C-C-C (in azulene ring) | 108 - 131 |
| C(azulene)-C(isopropyl)-C(methyl) | 110 |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.
Conclusion
The determination of the crystal structure and molecular geometry of this compound is an essential step towards a comprehensive understanding of its chemical and physical properties. This guide has provided a detailed roadmap for achieving this through standard, yet powerful, techniques in chemical synthesis and X-ray crystallography. While awaiting experimental realization, the outlined protocols and hypothetical data serve as a valuable resource for researchers in the field. The successful structural elucidation of this compound will undoubtedly contribute to the broader understanding of azulene chemistry and aid in the rational design of novel materials and therapeutic agents.
The Deep Blue Treasure: A Technical Guide to the Discovery and Natural Sources of 1-Isopropylazulene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, natural origins, and isolation of 1-isopropylazulene derivatives, with a primary focus on the well-characterized compound, guaiazulene. This document delves into the historical context of their discovery, details their prevalence in various natural sources, and presents methodologies for their extraction and characterization. Furthermore, it explores the biological pathways influenced by these compounds, offering insights for drug discovery and development.
Discovery and Historical Perspective
The story of this compound derivatives is intrinsically linked to the discovery of their parent compound, azulene. The characteristic blue color of certain essential oils had been observed for centuries, but it wasn't until the 19th and 20th centuries that the chemical basis for this hue was elucidated.
The initial isolation of blue pigments from natural sources occurred in the early 20th century. In 1921, blue-colored constituents were identified in guaiac wood oil. The relationship of these compounds to the parent azulene structure became clearer after the first organic synthesis of azulene in 1937. The complete structural determination of guaiazulene (1,4-dimethyl-7-isopropylazulene) was achieved in 1950 through a combination of degradation studies and synthetic work.[1] This marked a significant milestone in understanding this class of bicyclic aromatic sesquiterpenes.
Natural Sources of this compound Derivatives
This compound derivatives, most notably guaiazulene, are found in a variety of natural sources, spanning the plant and fungal kingdoms, as well as marine life.
Table 1: Natural Sources and Quantitative Data of Guaiazulene
| Natural Source | Scientific Name | Family | Part Used | Guaiazulene Content/Yield | Reference(s) |
| Guaiac Wood | Guaiacum officinale, Guaiacum sanctum | Zygophyllaceae | Wood | 10-15% of essential oil | [1] |
| German Chamomile | Matricaria recutita (syn. M. chamomilla) | Asteraceae | Flowers | 5-15% of essential oil | [1] |
| Blue Mushroom | Lactarius indigo | Russulaceae | Fruiting Body | Contains (7-isopropenyl-4-methylazulen-1-yl)methyl stearate | |
| Soft Corals | Alcyonium species, Cespitularia species | Alcyoniidae | Whole Organism | Principal pigment in some species |
Experimental Protocols
Extraction of Guaiazulene from Guaiac Wood (Industrial Scale)
This protocol describes the industrial process for obtaining guaiazulene from guaiac wood.
Methodology:
-
Steam Distillation: Wood chips from Guaiacum officinale or Guaiacum sanctum are subjected to steam distillation. This process yields an essential oil containing 10-15% guaiazulene.[1]
-
Fractional Distillation: The crude essential oil is then subjected to fractional distillation under reduced pressure (10-15 mmHg) to separate guaiazulene from other volatile components.[1]
-
Recrystallization: Final purification is achieved through recrystallization of the guaiazulene-rich fraction from ethanol at a temperature of -20°C.[1]
Typical Yield: Approximately 1.5-2.0 kg of guaiazulene can be obtained per metric ton of guaiac wood.[1]
Extraction of Azulene Derivatives from Lactarius Mushrooms (Laboratory Scale)
This protocol is adapted from the extraction of azulene-type sesquiterpenoids from Lactarius deliciosus and is applicable for the extraction of related compounds from Lactarius indigo.
Methodology:
-
Maceration: Fresh fruiting bodies of the mushroom are ground and macerated in methanol at room temperature. The mixture is then filtered.[2]
-
Solvent Evaporation: The methanol is removed from the filtrate under reduced pressure to yield a crude extract.[2]
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned with a non-polar solvent like ethyl acetate or n-hexane to separate the lipophilic azulene derivatives.[2]
-
Column Chromatography: The organic phase is concentrated and subjected to column chromatography for purification. A common stationary phase for this separation is Sephadex LH-20, with methanol as the eluent.[2] The colored fractions containing the azulene derivatives are collected.
Diagram 1: General Experimental Workflow for Isolation from Natural Sources
Caption: A generalized workflow for the extraction and isolation of this compound derivatives.
Extraction of Guaiazulene from Soft Corals (General Laboratory Scale)
The following is a general protocol for the extraction of bioactive compounds, including guaiazulene, from soft corals. Specific parameters may need to be optimized depending on the species.
Methodology:
-
Homogenization and Extraction: The collected soft coral samples are freeze-dried and then ground. The powdered material is extracted with an organic solvent, typically methanol or a mixture of methanol and dichloromethane (1:1 v/v).
-
Solvent Removal: The solvent is removed under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: The crude extract is suspended in a biphasic system, such as methanol/water and n-hexane, to separate compounds based on polarity. The less polar azulene derivatives will partition into the n-hexane layer.
-
Chromatographic Purification: The n-hexane fraction is concentrated and subjected to one or more chromatographic techniques for purification. This may include vacuum-liquid chromatography (VLC) on silica gel, followed by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).
Characterization Techniques
The identification and structural elucidation of this compound derivatives rely on a combination of spectroscopic methods.
Table 2: Spectroscopic Data for Guaiazulene (1,4-dimethyl-7-isopropylazulene)
| Technique | Key Data and Observations | Reference(s) |
| ¹H NMR (in CDCl₃) | Signals at δ 7.85 (d, J=8.5 Hz, H-2), 7.75 (d, J=8.5 Hz, H-8), 7.35 (d, J=4.0 Hz, H-5), 7.15 (dd, J=8.5, 4.0 Hz, H-6), 6.95 (d, J=4.0 Hz, H-3), 3.25 (septet, J=7.0 Hz, H-1'), 2.65 (s, 4-CH₃), 2.40 (s, 1-CH₃), 1.35 (d, J=7.0 Hz, 2' and 3'-CH₃). | [1] |
| ¹³C NMR | Signals between δ 140-115 for aromatic carbons, 28.5 for the isopropyl methine, 22.0 for isopropyl methyl groups, and 21.5 and 19.0 for ring methyl groups. | [1] |
| Mass Spectrometry (MS) | Molecular ion [M]⁺ at m/z 198. Characteristic fragments at m/z 183 ([M-CH₃]⁺), 168 ([M-C₃H₇]⁺), 153, and 115. | [1] |
| UV-Vis Spectroscopy | Intense absorption in the visible region with λmax around 600-610 nm, responsible for its deep blue color. | [1] |
Biological Activity and Signaling Pathways
Guaiazulene and its derivatives are well-known for their anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Diagram 2: Anti-inflammatory Signaling Pathway of Guaiazulene
References
The Enigmatic Core: An In-depth Technical Guide to the Electronic Structure and Aromaticity of Azulene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azulene, a captivating bicyclic aromatic hydrocarbon, stands as a striking isomer of the colorless naphthalene, distinguished by its deep blue hue and a significant dipole moment. As a non-benzenoid aromatic compound, its unique fusion of a five-membered and a seven-membered ring bestows upon it a fascinating electronic structure and a nuanced aromaticity that deviates from classical benzenoid systems. This technical guide provides a comprehensive exploration of the azulene core, detailing its electronic properties, the nature of its aromaticity, and the experimental and computational methodologies employed in its characterization. By presenting quantitative data in structured tables and visualizing key concepts, this document aims to serve as an essential resource for researchers in chemistry, materials science, and drug development who seek to understand and harness the distinctive properties of the azulene framework.
Introduction to the Azulene Core
Azulene (C₁₀H₈) is a bicyclic, non-benzenoid aromatic hydrocarbon composed of a cyclopentadiene ring fused to a cycloheptatriene ring. This unique structural arrangement makes it a constitutional isomer of naphthalene. Unlike the colorless and nonpolar naphthalene, azulene is characterized by its intense blue color and a substantial dipole moment of approximately 1.08 Debye[1][2][3]. These properties arise from its unusual electronic distribution, which has been a subject of extensive theoretical and experimental investigation. The name "azulene" is derived from the Spanish word "azul," meaning "blue," a nod to its distinctive color first observed in the 15th century as the chromophore from the steam distillation of German chamomile[1]. Its intriguing blend of aromatic character and charge separation makes the azulene scaffold a compelling building block in medicinal chemistry and materials science.
The Unique Electronic Structure of Azulene
The electronic properties of azulene are fundamentally governed by its 10 π-electron system, which conforms to Hückel's rule for aromaticity (4n+2, with n=2)[4][5]. However, the distribution of these electrons is far from uniform, leading to its most characteristic features.
Hückel's Rule and π-Electron Delocalization
Azulene possesses a continuous, planar, cyclic system of 10 π-electrons, fulfilling the criteria for aromaticity[4]. These electrons are delocalized over the entire bicyclic perimeter, contributing to the molecule's overall stability. The stability gain from this aromaticity is estimated to be about half that of its isomer, naphthalene[1].
The Origin of the Dipole Moment
The most remarkable feature of azulene's electronic structure is its significant ground-state dipole moment, which is highly unusual for a hydrocarbon[1][6][7]. This polarity is explained by a significant contribution from a dipolar resonance structure where an electron is transferred from the seven-membered ring to the five-membered ring. This creates a scenario where the five-membered ring becomes a 6π-electron cyclopentadienyl anion and the seven-membered ring becomes a 6π-electron tropylium cation[1]. Both of these individual rings are aromatic according to Hückel's rule, which stabilizes this charge-separated state.
This intramolecular charge transfer results in the five-membered ring being electron-rich and the seven-membered ring being electron-poor[6][8]. This inherent polarization is the primary reason for azulene's dipole moment and its deep blue color, which results from a low-energy S₀→S₁ electronic transition[8].
Frontier Molecular Orbitals and Reactivity
The electronic distribution directly influences azulene's chemical reactivity. The electron-rich five-membered ring is nucleophilic, making positions 1 and 3 susceptible to electrophilic substitution reactions[1][9]. Conversely, the electron-deficient seven-membered ring is electrophilic, with positions 4, 6, and 8 being sites for nucleophilic attack[9][10]. The relatively high energy of the Highest Occupied Molecular Orbital (HOMO) and low energy of the Lowest Unoccupied Molecular Orbital (LUMO) compared to naphthalene also contribute to its distinct reactivity and spectral properties[11].
Aromaticity of the Azulene Core
While azulene is classified as aromatic, the nature of its aromaticity is more complex than that of benzene or naphthalene. It is best understood by considering both the global aromaticity of the 10π perimeter and the local aromaticity of the individual rings.
Structural and Energetic Evidence
Experimental evidence supports the aromatic character of azulene. Electron diffraction and X-ray crystallography studies have shown that the peripheral carbon-carbon bonds have lengths that are intermediate between typical single and double bonds, with an average length of about 1.40 Å, indicative of electron delocalization[1]. The transannular bond that fuses the two rings is significantly longer, around 1.50 Å[1]. Furthermore, azulene possesses a substantial resonance energy of approximately 205 kJ/mol (49 kcal/mol), confirming its aromatic stabilization[6][7][12].
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)
A powerful computational tool for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of a ring; large negative values indicate aromaticity (a diatropic ring current), while positive values suggest anti-aromaticity (a paratropic ring current).
Computational studies consistently show that the five-membered ring of azulene is significantly more aromatic than the seven-membered ring[13]. The five-membered ring exhibits a strongly negative NICS value, whereas the seven-membered ring has a less negative or even slightly positive NICS value, depending on the calculation method, suggesting it is weakly aromatic or non-aromatic[14]. This supports the model of an aromatic cyclopentadienyl anion fused to a less aromatic tropylium cation.
Excited-State (Anti)Aromaticity
Azulene exhibits unusual photophysical behavior, most notably fluorescence from its second excited singlet state (S₂) to the ground state (S₀), a violation of Kasha's rule[1]. Recent studies have explained this phenomenon by examining the aromaticity of its excited states. The ground state (S₀) and the S₂ state are aromatic, while the first excited singlet state (S₁) is anti-aromatic[15][16][17]. This anti-aromatic and destabilized character of the S₁ state facilitates rapid, non-radiative decay, while the aromatic and more stable S₂ state has a longer lifetime, allowing for fluorescence to occur[15][17].
Quantitative Data Summary
The following tables summarize key quantitative data pertaining to the physicochemical properties, structure, and aromaticity of the azulene core.
Table 1: Physicochemical Properties of Azulene
| Property | Value | Reference(s) |
| Molar Mass | 128.174 g·mol⁻¹ | [1] |
| Melting Point | 99–100 °C | [1] |
| Boiling Point | 242 °C | [1] |
| Dipole Moment | 1.08 D | [1][2] |
| Resonance Energy | ~205 kJ/mol (49 kcal/mol) | [6][7][12] |
| Magnetic Susceptibility (χ) | -98.5·10⁻⁶ cm³·mol⁻¹ | [1] |
Table 2: Experimental Bond Lengths of Azulene (from Electron Diffraction)
| Bond | Length (Å) |
| C1–C2 | 1.403 (avg. peripheral) |
| C2–C3 | 1.403 (avg. peripheral) |
| C4–C5 | 1.403 (avg. peripheral) |
| C5–C6 | 1.403 (avg. peripheral) |
| C9–C10 (transannular) | 1.501 |
| Data from electron diffraction studies, assuming a symmetrical model where peripheral bonds are nearly equal.[1] |
Table 3: Calculated Aromaticity Indices (NICS) for Azulene
| Ring | NICS(0) (ppm) | NICS(1)zz (ppm) | Aromatic Character | Reference(s) |
| Five-membered | -18.1 | - | Strongly Aromatic | [14] |
| Seven-membered | -5.5 | +3.39 to +4.60 | Weakly Aromatic / Non-aromatic | [14][18] |
| NICS(0) is the value at the ring center. NICS(1)zz is the out-of-plane tensor component at 1 Å above the ring, considered a more reliable indicator of π-aromaticity. |
Experimental and Computational Protocols
The characterization of azulene's unique properties relies on a combination of experimental techniques and computational modeling.
X-ray Crystallography
-
Objective: To determine the precise three-dimensional atomic structure, including bond lengths and angles, in the solid state.
-
Methodology:
-
Crystallization: High-purity azulene is dissolved in a suitable organic solvent (e.g., ethanol, hexane). Single crystals are grown via slow evaporation of the solvent in a dust-free, vibration-free environment[19]. The goal is to obtain a single crystal larger than 0.1 mm in all dimensions with no significant defects[8].
-
Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of reflections (spots) is produced and recorded by a detector (e.g., CCD)[8].
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal. From this map, the positions of the atoms are determined. The structural model is then refined using computational algorithms to achieve the best fit with the experimental diffraction data[8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To probe the electronic environment of the hydrogen (¹H) and carbon (¹³C) nuclei, providing insights into electron density distribution and π-system delocalization.
-
Methodology:
-
Sample Preparation: A small amount of azulene is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: The sample is placed in the strong magnetic field of an NMR spectrometer. Radiofrequency pulses are applied to excite the nuclei. The resulting signals (free induction decay) are recorded and Fourier transformed to produce the NMR spectrum.
-
Spectral Analysis: The chemical shifts (δ) of the peaks in ¹H and ¹³C NMR spectra are analyzed. The downfield shifts of protons in azulene compared to non-aromatic alkenes are indicative of the deshielding effect caused by the aromatic ring current. The differences in chemical shifts between protons on the five-membered and seven-membered rings reflect the unequal charge distribution.
-
Computational Chemistry (Density Functional Theory - DFT)
-
Objective: To model the electronic structure, geometry, and properties (e.g., aromaticity, dipole moment, spectroscopic data) of azulene.
-
Methodology:
-
Model Building: The 3D structure of the azulene molecule is built using molecular modeling software.
-
Calculation Setup: A theoretical method and basis set are chosen. A common and effective combination for organic molecules is the B3LYP functional with a 6-311+G(d,p) or larger basis set[13].
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable, lowest-energy structure. This provides theoretical bond lengths and angles.
-
Property Calculation: Once the geometry is optimized, various properties can be calculated. For aromaticity, NICS calculations are performed by placing a "ghost" atom (with no electrons or nucleus) at the center of each ring and calculating the magnetic shielding tensor. Other properties like molecular orbitals (HOMO/LUMO), dipole moment, and vibrational frequencies can also be computed[9].
-
Conclusion
The azulene core presents a departure from the conventional paradigms of aromaticity seen in benzenoid hydrocarbons. Its electronic structure is defined by a globally aromatic 10π-electron system that is polarized, giving rise to a significant dipole moment and distinct regions of high and low electron density. This charge separation, rationalized by the fusion of aromatic cyclopentadienyl anion and tropylium cation-like rings, dictates its unique reactivity and spectroscopic properties. While structurally and energetically aromatic, quantitative measures reveal a nuanced picture of local aromaticity, with the five-membered ring displaying a much stronger aromatic character than its seven-membered counterpart. A thorough understanding of these fundamental principles, achieved through the synergy of experimental and computational methods, is crucial for professionals seeking to incorporate the azulene scaffold into novel functional materials, dyes, and therapeutic agents. This guide serves as a foundational reference for the continued exploration and application of this remarkable non-benzenoid aromatic system.
References
- 1. actachemscand.org [actachemscand.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. mdpi.com [mdpi.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. Helical Nanographenes Containing an Azulene Unit: Synthesis, Crystal Structures, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How To [chem.rochester.edu]
- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety of 1-Isopropylazulene and its Derivatives
Disclaimer: The following guide is compiled from publicly available Safety Data Sheets (SDS) and scientific literature. It is intended for informational purposes for researchers, scientists, and drug development professionals. This document should not be used as a substitute for a formal risk assessment or the guidance of a qualified safety professional. The primary data pertains to Guaiazulene (1,4-dimethyl-7-isopropylazulene), a close derivative of 1-Isopropylazulene.
This guide provides a comprehensive overview of the health and safety aspects of handling this compound and its common derivative, Guaiazulene. Due to the limited availability of specific data for this compound, information on Guaiazulene is used as a surrogate, given its structural similarity.
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for Guaiazulene, which can be used as a reference for handling this compound.
Table 1: Physical and Chemical Properties of Guaiazulene
| Property | Value |
| Chemical Formula | C15H18 |
| Molecular Weight | 198.309 g/mol |
| Appearance | Dark blue crystalline powder or solid[1][2] |
| Odor | Odorless[1] |
| Melting Point | 31 to 33 °C (88 to 91 °F; 304 to 306 K)[3] |
| Boiling Point | 153 °C (307 °F; 426 K) at 7 mmHg[3] |
| Density | 0.976 g/cm³[3] |
| Solubility | Low water solubility[1][4] |
Table 2: Toxicological Data for Guaiazulene
| Route of Exposure | Toxicity Data | Species |
| Oral (LD50) | >4000 mg/kg | Rat |
| Oral (LD50) | >3000 mg/kg | Mouse |
| Intraperitoneal (LD50) | 180 mg/kg | Rat |
| Intraperitoneal (LD50) | 108 mg/kg | Mouse |
| Subcutaneous (LD50) | 520 mg/kg | Rat |
| Subcutaneous (LD50) | 145 mg/kg | Mouse |
| Intravenous (LD50) | 56 mg/kg | Mouse |
LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.
Table 3: Fire and Explosivity Data for Guaiazulene
| Parameter | Information |
| Flammability | Combustible solid[5] |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam[4] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2)[4][6] |
| Explosion Hazard | Dust may form an explosive mixture with air[5] |
Experimental Protocols
Detailed experimental protocols for the toxicological data presented above are typically found in the primary research literature. The LD50 values cited in the Safety Data Sheets are generally determined through standardized acute toxicity studies. These studies involve administering the substance to animals (e.g., rats, mice) via different routes of exposure (oral, dermal, inhalation) at varying concentrations. The animals are then observed for a set period, and the dose that causes mortality in 50% of the test population is determined.
For a comprehensive understanding of the methodologies, researchers should consult the specific scientific publications that report these toxicological assessments.
Safe Handling and Emergency Procedures
The following diagrams illustrate the recommended workflows for safe handling and first aid procedures.
Caption: Safe handling workflow for this compound.
Caption: First aid procedures for exposure to this compound.
Detailed Handling and Safety Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4][6]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Long-sleeved clothing is recommended.[1]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1][6] For large-scale use or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1]
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[4][6] Do not breathe dust, mist, vapors, or spray.[6] Wash hands thoroughly after handling.[6]
-
Storage: Keep in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed.[1] Store refrigerated.[2][6]
First Aid Measures:
-
Inhalation: Remove the individual to fresh air.[1][4][6] If the person is not breathing, give artificial respiration.[1][4][6] Seek medical attention.[1][4][6]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1][4] Remove contaminated clothing and shoes.[6] Get medical attention.[1][4][6]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1][4] Get medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting.[1][4][6] Clean the mouth with water and drink plenty of water.[6] Seek immediate medical attention.[6]
Fire-Fighting Measures:
-
Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish fires.[4]
-
Firefighters should wear self-contained breathing apparatus and full protective gear.[4][6]
-
Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[4][6]
Accidental Release Measures:
-
Ensure adequate ventilation.[6]
-
Use personal protective equipment as required.[6]
-
For solids, sweep up and shovel into suitable containers for disposal.[4] For liquids, absorb with an inert material.
This guide provides a foundational understanding of the safety precautions necessary when working with this compound and its derivatives. Always consult the specific Safety Data Sheet for the material you are using and follow your institution's safety protocols.
References
A Technical Guide to 1-Isopropylazulene: Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-Isopropylazulene, a key azulene derivative, for professionals in research and drug development. This document details its commercial suppliers, available purity grades, and the analytical methodologies crucial for its characterization. Experimental protocols for purification and analysis are also presented to support practical applications.
Commercial Suppliers and Purity Grades
This compound, often referred to by its synonym Guaiazulene or its systematic name 1,4-Dimethyl-7-isopropylazulene, is available from a range of chemical suppliers catering to research and industrial needs. The compound is typically offered in various purity grades, which are critical for different applications, from initial research to more sensitive drug development stages. Higher purity grades are essential for applications requiring minimal interference from impurities, such as in pharmaceutical formulations and biological assays.
A summary of prominent commercial suppliers and their offered purity grades is presented in Table 1. It is important to note that the availability and specifications can vary, and it is always recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase.
Table 1: Commercial Suppliers and Purity Grades of this compound
| Supplier | Product Name(s) | CAS Number | Purity Grade(s) Offered |
| Sigma-Aldrich | Guaiazulene, phyproof® Reference Substance | 489-84-9 | ≥99% |
| Apollo Scientific | 1,4-Dimethyl-7-isopropylazulene | 489-84-9 | 97% |
| Rose Scientific | Guaiazulene (1,4-Dimethyl-7-isopropylazulene) | 489-84-9 | 99.5+% |
| Santa Cruz Biotechnology | Guaiazulene | 489-84-9 | ≥97% |
| Thomas Scientific | Guaiazulene | 489-84-9 | 99% |
Quantitative Data from a Representative Certificate of Analysis
A Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a specific batch of a chemical. For researchers and drug development professionals, the CoA is essential for ensuring the identity, purity, and quality of starting materials. While a specific, publicly available CoA for this compound is not readily accessible, Table 2 presents a compilation of representative data based on typical specifications for high-purity organic compounds.
Table 2: Representative Certificate of Analysis Data for High-Purity this compound
| Parameter | Specification | Representative Value | Method of Analysis |
| Appearance | Dark blue crystalline solid or liquid | Conforms | Visual Inspection |
| Identity (IR) | Conforms to reference spectrum | Conforms | Infrared Spectroscopy |
| Purity (GC-MS) | ≥ 99.0% | 99.6% | Gas Chromatography-Mass Spectrometry |
| Individual Impurity | ≤ 0.1% | < 0.1% | Gas Chromatography-Mass Spectrometry |
| Total Impurities | ≤ 0.4% | 0.4% | Gas Chromatography-Mass Spectrometry |
| Melting Point | 27-31 °C | 29 °C | Capillary Method |
| Water Content (Karl Fischer) | ≤ 0.1% | 0.05% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> requirements | Conforms | Headspace GC |
Experimental Protocols
Purification of this compound by Column Chromatography
This protocol describes a general method for the purification of this compound using column chromatography, a standard technique for separating components of a mixture.[1]
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or other suitable non-polar solvent)
-
Ethyl acetate (or other suitable polar solvent)
-
Glass chromatography column
-
Collection flasks or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Methodology:
-
Slurry Preparation: A slurry is prepared by mixing silica gel with the chosen eluent (a mixture of hexane and a small amount of ethyl acetate). The ratio of solvents should be determined by preliminary TLC analysis to achieve good separation.
-
Column Packing: The slurry is carefully poured into the chromatography column. The solvent is allowed to drain slowly, and the column is gently tapped to ensure even packing and remove any air bubbles. A layer of sand can be added to the top of the silica gel to prevent disturbance when adding the sample and eluent.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel column.
-
Elution: The eluent is passed through the column. The deep blue band of this compound will travel down the column. The polarity of the eluent can be gradually increased (by increasing the percentage of ethyl acetate) to facilitate the elution of the compound.
-
Fraction Collection: Fractions of the eluate are collected in separate flasks or test tubes.
-
Analysis: Each fraction is analyzed by TLC to determine the presence and purity of this compound.
-
Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed using a rotary evaporator to yield the purified, deep blue this compound.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for assessing the purity of this compound.[2][3]
Instrumentation and Parameters (Representative):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Sample Preparation:
A dilute solution of the this compound sample is prepared in a volatile organic solvent such as hexane or dichloromethane.
Data Analysis:
The resulting chromatogram will show a major peak corresponding to this compound. The purity is calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the major peak can be compared to a reference library (e.g., NIST) to confirm the identity of the compound. Impurities will appear as smaller peaks with different retention times and their mass spectra can be used for tentative identification.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the handling and analysis of this compound.
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Relationship between key properties of this compound and analytical methods for their determination.
References
A Technical Guide to the Historical Context of Azulene Compound Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene, a captivating bicyclic aromatic hydrocarbon, has intrigued chemists for centuries with its striking deep blue color, a stark contrast to its colorless isomer, naphthalene.[1] First isolated in the 15th century as the azure-blue chromophore from the steam distillation of German chamomile, its unique non-benzenoid aromatic structure has been the subject of extensive research.[1][2] This technical guide provides an in-depth exploration of the historical context of azulene compound research, focusing on its discovery, early synthetic endeavors, the evolution of understanding its electronic properties, and the initial investigations into its therapeutic potential, particularly its anti-inflammatory effects.
Early Discovery and Structural Elucidation
The term "azulene" was first coined in 1863 by Septimus Piesse for the blue chromophore found in yarrow and wormwood.[1][2] However, it was not until 1926 that the correct bicyclo[5.3.0]decapentaene structure was proposed by Lavoslav Ružička.[2][3] This pioneering work laid the foundation for the first organic synthesis of azulene, a landmark achievement that would open the door to a deeper understanding of its chemistry and properties.
Foundational Synthetic Methodologies
The unusual structure of azulene presented a significant synthetic challenge to early organic chemists. The development of novel synthetic routes was crucial for the systematic investigation of its properties.
The Pfau-Plattner Synthesis (1937)
The first successful organic synthesis of azulene was reported in 1937 by Placidus Plattner and A. St. Pfau.[2][4] Their approach involved the ring enlargement of indane using diazoacetic ester.
Experimental Protocol: Pfau-Plattner Azulene Synthesis
The following is a generalized protocol based on the historical literature. Specific reagents and conditions may have varied in the original publications.
Step 1: Reaction of Indane with Ethyl Diazoacetate
-
Indane is reacted with ethyl diazoacetate in the presence of a copper catalyst. This reaction leads to a Buchner-type ring expansion, forming a bicyclo[5.3.0]decane system.
Step 2: Hydrolysis of the Ester
-
The resulting ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the corresponding carboxylic acid.
Step 3: Dehydrogenation
-
The hydroazulene carboxylic acid is dehydrogenated to introduce the double bonds and form the aromatic azulene ring system. This was often achieved by heating with sulfur or selenium, or by catalytic dehydrogenation over palladium or platinum.
Step 4: Decarboxylation
-
The final step involves the decarboxylation of the azulene carboxylic acid to yield the parent azulene. This is typically achieved by heating the acid, often in the presence of a catalyst.
The Ziegler-Hafner Synthesis (1950s)
In the 1950s, Karl Ziegler and Klaus Hafner developed a more efficient and versatile method for synthesizing azulene and its derivatives. This method involves the condensation of a cyclopentadienide anion with a pyridinium salt (a Zincke salt).
Experimental Protocol: Ziegler-Hafner Azulene Synthesis
Step 1: Preparation of the Cyclopentadienide Anion
-
Cyclopentadiene is deprotonated using a strong base, such as sodium ethoxide or sodium amide, to form the cyclopentadienide anion.
Step 2: Preparation of the Zincke Salt
-
Pyridine is reacted with 2,4-dinitrochlorobenzene to form the corresponding N-(2,4-dinitrophenyl)pyridinium chloride (a Zincke salt).
Step 3: Condensation and Ring Opening
-
The cyclopentadienide anion is reacted with the Zincke salt. This leads to a nucleophilic attack on the pyridinium ring, followed by ring-opening of the pyridine.
Step 4: Cyclization and Elimination
-
The intermediate undergoes an intramolecular condensation, followed by the elimination of 2,4-dinitroaniline, to form the azulene ring system. This final step is often carried out at elevated temperatures.
The Nozoe Synthesis (1950s)
Contemporaneously with Ziegler and Hafner, Tetsuo Nozoe and his collaborators developed another powerful method for azulene synthesis, starting from troponoids.[5] This approach is particularly useful for the preparation of azulenes with functional groups on the seven-membered ring.
Experimental Protocol: Nozoe Azulene Synthesis
Step 1: Activation of the Tropone Ring
-
A tropone derivative bearing a good leaving group at the 2-position (e.g., a halogen or a tosylate) is used as the starting material.
Step 2: Reaction with an Active Methylene Compound
-
The activated tropone is reacted with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a base (e.g., sodium ethoxide).
Step 3: Condensation and Cyclization
-
The active methylene compound adds to the tropone ring, and subsequent cyclization and elimination of the leaving group and water leads to the formation of the azulene skeleton. This method provides a direct route to functionalized azulenes.
Evolution of Understanding Azulene's Aromaticity and Electronic Structure
Azulene's unique electronic structure, a fusion of a cyclopentadienyl anion-like five-membered ring and a tropylium cation-like seven-membered ring, is central to its properties. Early spectroscopic studies were instrumental in confirming its aromatic character and understanding its unusual visible absorption.
Spectroscopic Data from Early Investigations
The following tables summarize typical spectroscopic data for azulene as reported in the historical chemical literature.
| UV-Vis Spectroscopic Data | |
| Wavelength (λmax) | Molar Absorptivity (ε) |
| ~240 nm | ~30,000 |
| ~280 nm | ~40,000 |
| ~340 nm | ~5,000 |
| ~580 nm | ~300 |
| ~630 nm | ~300 |
| ~690 nm | ~150 |
| Note: Specific values may vary depending on the solvent and the specific publication. |
| ¹H NMR Spectroscopic Data (in CDCl₃) | |
| Proton | Chemical Shift (δ, ppm) |
| H-1, H-3 | ~7.8 |
| H-2 | ~7.4 |
| H-4, H-8 | ~8.2 |
| H-5, H-7 | ~7.2 |
| H-6 | ~7.0 |
| Note: These are approximate values from early NMR studies; modern high-field NMR provides more precise data. |
| ¹³C NMR Spectroscopic Data (in CDCl₃) | |
| Carbon | Chemical Shift (δ, ppm) |
| C-1, C-3 | ~118 |
| C-2 | ~136.5 |
| C-3a, C-8a | ~140 |
| C-4, C-8 | ~137 |
| C-5, C-7 | ~123 |
| C-6 | ~136 |
| Note: Approximate values from early NMR studies. |
Early Research into the Therapeutic Potential of Azulene Derivatives
The historical use of chamomile and yarrow for their anti-inflammatory properties hinted at the biological activity of their azulene constituents, primarily chamazulene and guaiazulene.[6][7] Early scientific investigations sought to understand the pharmacological basis for these traditional uses.
Anti-inflammatory Activity
Initial studies focused on the anti-inflammatory effects of azulene derivatives in various models of inflammation. It was observed that these compounds could reduce redness and swelling associated with inflammatory responses.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
A key breakthrough in understanding the anti-inflammatory mechanism of azulene derivatives was the discovery of their ability to inhibit the cyclooxygenase (COX) enzymes.[8] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The diagram below illustrates the simplified signaling pathway for the anti-inflammatory action of azulene derivatives through the inhibition of prostaglandin synthesis.
Caption: Anti-inflammatory action of azulene derivatives.
Conclusion
The historical journey of azulene research, from its initial discovery as a natural pigment to its first chemical syntheses and the early explorations of its biological activities, laid a crucial groundwork for modern medicinal chemistry and drug development. The pioneering work of chemists like Ružička, Plattner, Ziegler, Hafner, and Nozoe not only provided access to this unique class of compounds but also spurred a deeper understanding of non-benzenoid aromaticity. The early recognition of the anti-inflammatory properties of azulene derivatives, and the subsequent elucidation of their mechanism of action involving the inhibition of prostaglandin synthesis, continues to inspire the design and development of novel therapeutic agents. This rich history serves as a testament to the enduring importance of fundamental chemical research in advancing the frontiers of medicine.
Synthetic Workflow Diagrams
The following diagrams illustrate the logical flow of the key historical syntheses of azulene.
Caption: Pfau-Plattner azulene synthesis workflow.
Caption: Ziegler-Hafner azulene synthesis workflow.
References
- 1. (PDF) Synthesis of Azulenoids From Troponoids - Yuki Gosei [research.amanote.com]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. bmrb.io [bmrb.io]
- 5. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Solubility Profile of 1-Isopropylazulene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1-isopropylazulene, a key azulene derivative. Due to the limited availability of specific data for this compound, this document leverages data from its close structural isomer, guaiazulene (1,4-dimethyl-7-isopropylazulene), to provide a comprehensive solubility profile. This information is critical for researchers and professionals in drug development and other scientific fields where azulene compounds are utilized.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a useful qualitative guide, suggesting that non-polar compounds like this compound will exhibit better solubility in non-polar organic solvents, while their solubility in polar solvents, particularly water, will be limited.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for guaiazulene, which serves as a proxy for this compound. It is important to note that these values can be influenced by experimental conditions such as temperature, pressure, and the purity of both the solute and the solvent.
| Solvent | Chemical Formula | Type | Solubility of Guaiazulene (proxy for this compound) |
| Water | H₂O | Polar Protic | 0.1115 mg/L[1][2][3]; 0.000664 mg/mL[4] |
| Ethanol | C₂H₅OH | Polar Protic | ~25 mg/mL[5]; Sparingly soluble[1][6] |
| Methanol | CH₃OH | Polar Protic | Sparingly soluble[1][3] |
| Acetone | C₃H₆O | Polar Aprotic | Data not available |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble[7] |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Data not available |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble[6]; Slightly soluble[1][3] |
| Hexane | C₆H₁₄ | Non-polar | Data not available |
| Toluene | C₇H₈ | Non-polar | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~25 mg/mL[5] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~30 mg/mL[5] |
| Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[2][6] |
| Vegetable Oils | N/A | Non-polar | Soluble[6] |
| Volatile Oils | N/A | Non-polar | Soluble[6] |
Note: A significant discrepancy exists in the reported water solubility values, which may be due to different experimental methodologies or conditions.
Experimental Protocols
The determination of solubility is a critical experimental procedure. The following is a generalized protocol based on the widely accepted shake-flask method, which is considered a reliable technique for establishing equilibrium solubility.
Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent.
Materials:
-
This compound (or guaiazulene) of high purity
-
Selected organic solvent of analytical grade
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Analytical balance
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker or with a magnetic stirrer. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The temperature should be rigorously controlled throughout the experiment.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 24 hours) to allow the excess solid to sediment.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a micropipette. Immediately filter the aliquot using a syringe filter compatible with the organic solvent to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Concentration Analysis: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the shake-flask solubility determination method.
This technical guide provides a foundational understanding of the solubility of this compound, leveraging available data for its close isomer, guaiazulene. For precise quantitative measurements, it is imperative to conduct dedicated experimental studies following a robust protocol, such as the one outlined above. The provided information serves as a valuable resource for researchers and professionals engaged in the development and application of azulene-based compounds.
References
- 1. Cas 489-84-9,Guaiazulene | lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. Guaiazulene | 489-84-9 [chemicalbook.com]
- 4. Guaiazulene | C15H18 | CID 3515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. foreverest.net [foreverest.net]
- 7. Guaiazulene, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Methodological & Application
Application Notes and Protocols for the Use of 1-Isopropylazulene as a Precursor in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are gaining significant attention as building blocks for functional polymers.[1][2][3] Their unique electronic and optical properties, including a significant dipole moment and a small HOMO-LUMO gap, make them promising candidates for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic cells.[1][2][3] 1-Isopropylazulene, a readily available derivative, presents an intriguing opportunity as a monomer for the synthesis of novel polymers with potentially tunable properties. The isopropyl group may enhance solubility and influence the solid-state packing of the resulting polymer chains.
While the direct polymerization of this compound has not been explicitly reported in the scientific literature, this document provides detailed, prospective protocols for its use as a precursor in polymer synthesis. The methodologies are based on well-established polymerization techniques for other azulene derivatives, primarily focusing on transition metal-catalyzed cross-coupling reactions and electrochemical polymerization.[1]
Proposed Synthetic Routes for Poly(this compound)
The synthesis of a polymer from this compound would likely involve a two-step process for chemical polymerization: first, the functionalization of the monomer to introduce reactive groups, and second, the polymerization reaction itself.
Chemical Polymerization via Cross-Coupling Reactions
Chemical polymerization methods like Suzuki and Stille cross-coupling reactions offer precise control over the polymer structure and are widely used for synthesizing conjugated polymers.[1] These methods require dihalogenated azulene derivatives to enable step-growth polymerization. A proposed synthetic pathway is outlined below.
Diagram of the Proposed Chemical Synthesis Workflow
Caption: Proposed workflow for the chemical synthesis of poly(this compound).
Synthesis of Dihalo-1-isopropylazulene Monomer (Hypothetical)
To prepare a suitable monomer for cross-coupling polymerization, this compound would need to be dihalogenated. The 1 and 3 positions of the azulene core are the most nucleophilic and susceptible to electrophilic substitution. Since the 1-position is already substituted, the 3-position and another position on the seven-membered ring would be the likely sites for halogenation. For this protocol, we will assume the synthesis of a hypothetical 3,X-dibromo-1-isopropylazulene.
Experimental Protocol: Bromination of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (2.2 equivalents) in the same anhydrous solvent to the cooled solution of this compound. The reaction should be monitored by thin-layer chromatography (TLC).
-
Reaction Quench: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the dihalogenated monomer.
Polymerization via Suzuki Coupling
The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organic halide.
Experimental Protocol: Suzuki Polymerization of Di-halo-1-isopropylazulene
-
Reactant Preparation: In a Schlenk flask, combine the di-halo-1-isopropylazulene monomer (1 equivalent), a suitable bis(boronic acid) or bis(boronic ester) comonomer (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%), and a base such as aqueous potassium carbonate (2 M solution, 4 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere for 24-72 hours. Monitor the progress of the polymerization by analyzing the molecular weight of aliquots using gel permeation chromatography (GPC).
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent such as methanol or acetone to precipitate the polymer.
-
Purification: Collect the polymer by filtration. Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or THF) to remove catalyst residues and oligomers.
-
Drying: Dry the purified polymer under vacuum.
Polymerization via Stille Coupling
The Stille coupling reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound.
Experimental Protocol: Stille Polymerization of Di-halo-1-isopropylazulene
-
Reactant Preparation: In a Schlenk flask, add the di-halo-1-isopropylazulene monomer (1 equivalent), a suitable organo-ditin comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%).
-
Solvent and Additives: Add a degassed anhydrous solvent such as toluene or DMF. In some cases, a ligand like triphenylarsine or P(o-tolyl)₃ can be added to improve the reaction.
-
Reaction: Heat the mixture to 80-120 °C under an inert atmosphere for 24-72 hours. Monitor the polymerization by GPC.
-
Polymer Precipitation: After cooling, precipitate the polymer by pouring the reaction mixture into methanol.
-
Purification: Collect the polymer by filtration. To remove organotin residues, stir the polymer in a solution of potassium fluoride in methanol, followed by Soxhlet extraction as described for the Suzuki polymerization.
-
Drying: Dry the final polymer product under vacuum.
Electrochemical Polymerization
Electrochemical polymerization is another viable method for synthesizing polyazulenes, often resulting in the formation of a polymer film directly on the electrode surface.[4][5][6]
Diagram of the Electrochemical Polymerization Workflow
Caption: General workflow for the electrochemical polymerization of this compound.
Experimental Protocol: Electrochemical Polymerization of this compound
-
Electrolyte Solution: Prepare a solution of this compound (e.g., 10 mM) in an anhydrous, degassed solvent such as acetonitrile or dichloromethane. Add a supporting electrolyte, for example, tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) (e.g., 0.1 M).
-
Electrochemical Cell: Assemble a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon, platinum, or indium tin oxide-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).
-
Polymerization: Immerse the electrodes in the electrolyte solution and apply an electrochemical potential to the working electrode. This can be done by:
-
Cyclic Voltammetry (CV): Repeatedly scanning the potential between a lower and an upper limit (e.g., from 0 V to a potential sufficient to oxidize the monomer, typically > +0.8 V vs. Ag/AgCl). The growth of the polymer film can be observed by the increase in the redox wave currents with each cycle.
-
Potentiostatic Polymerization: Applying a constant potential at which the monomer oxidizes for a set period.
-
-
Film Characterization: After polymerization, remove the working electrode coated with the polymer film from the cell.
-
Washing and Drying: Gently wash the film with the pure solvent to remove any unreacted monomer and electrolyte, and then dry it under a stream of inert gas or in a vacuum.
Representative Properties of Azulene-Containing Polymers
Since no experimental data is available for poly(this compound), the following table summarizes typical properties reported for other azulene-containing polymers to provide an expectation of the potential characteristics of this novel material.
| Property | Representative Value Range | Reference |
| Number-Average Molecular Weight (Mₙ) | 5,000 - 30,000 g/mol | [1] |
| Polydispersity Index (PDI) | 1.4 - 2.5 | [1] |
| Decomposition Temperature (T_d) | > 300 °C | [1] |
| Optical Band Gap (E_g) | 1.2 - 1.6 eV | [1] |
| HOMO Energy Level | -5.0 to -5.4 eV | [1] |
| LUMO Energy Level | -3.5 to -3.9 eV | [1] |
Potential Applications
Based on the known properties of azulene-containing polymers, poly(this compound) is anticipated to be a p-type or ambipolar semiconductor.[1] The presence of the isopropyl group may enhance its solubility in organic solvents, facilitating solution-based processing for electronic device fabrication. Potential applications include:
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.
-
Organic Photovoltaics (OPVs): As an electron-donating material in the active layer.
-
Electrochromic Devices: The polymer is expected to exhibit color changes upon electrochemical doping and de-doping.
-
Sensors: The electronic properties of the polymer may be sensitive to the presence of certain analytes.
This document provides a comprehensive set of prospective application notes and protocols for the synthesis of poly(this compound). While the synthesis of this specific polymer has not yet been reported, the provided methodologies, based on established chemistry of other azulene derivatives, offer a solid foundation for researchers to explore this novel material. The expected properties of poly(this compound) make it a promising candidate for various applications in organic electronics and materials science. Experimental validation of these protocols is a necessary next step to fully elucidate the properties and potential of this intriguing polymer.
References
Protocol for the Functionalization of the 1-Isopropylazulene Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of the 1-isopropylazulene scaffold, a key structural motif in various fields of chemical and pharmaceutical research. The protocols focus on common and synthetically useful transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. For the purpose of these protocols, guaiazulene (1,4-dimethyl-7-isopropylazulene), a readily available and structurally similar derivative, is often used as a representative substrate.
Electrophilic Aromatic Substitution Reactions
The electron-rich five-membered ring of the azulene core is highly susceptible to electrophilic attack, making electrophilic aromatic substitution a primary strategy for its functionalization. The primary positions for substitution are C3 and, to a lesser extent, C1.
Halogenation: Bromination
Bromination of the this compound scaffold can be achieved with high regioselectivity at the C3 position using N-bromosuccinimide (NBS).
Experimental Protocol: Synthesis of 3-Bromo-1-isopropylazulene (Illustrative)
A solution of this compound (1.0 eq) in hexane is cooled to 0 °C. To this solution, N-bromosuccinimide (1.1 eq) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove succinimide. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane) to afford the 3-bromo-1-isopropylazulene.
Note: A similar reaction with guaiazulene in hexane has been reported to exclusively yield 3-bromoguaiazulene.[1]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group onto electron-rich aromatic rings. For the this compound scaffold, this reaction typically occurs at the C3 position.
Experimental Protocol: Synthesis of this compound-3-carbaldehyde
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 volumes), phosphorus oxychloride (POCl₃) (1.2 eq) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound-3-carbaldehyde.[2][3][4][5]
Friedel-Crafts Acylation
Friedel-Crafts acylation allows for the introduction of an acyl group onto the azulene ring, typically at the C3 position. Acetic anhydride with a mild Lewis acid catalyst is commonly employed.
Experimental Protocol: Synthesis of 3-Acetyl-1-isopropylazulene
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, acetic anhydride (1.5 eq) is added. The mixture is cooled to 0 °C, and a Lewis acid catalyst, such as phosphoric acid (catalytic amount), is added dropwise. The reaction is stirred at room temperature for 4-6 hours, with progress monitored by TLC. Upon completion, the reaction is quenched with cold water and extracted with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.
Nitration
Nitration of the azulene scaffold can be achieved using a mixture of nitric acid and acetic anhydride, which generates the reactive nitrating agent, acetyl nitrate.
Experimental Protocol: Synthesis of 1-Isopropyl-3-nitroazulene
A solution of this compound (1.0 eq) in acetic anhydride is cooled to -10 °C. A pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride is added dropwise, maintaining the temperature below -5 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The reaction is then carefully quenched by pouring it into a mixture of ice and water. The precipitate is collected by filtration, washed with water until neutral, and dried. The crude product can be further purified by recrystallization or column chromatography.
Metal-Catalyzed Cross-Coupling Reactions
Halogenated 1-isopropylazulenes are valuable substrates for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the introduction of a wide range of functional groups.
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.
Experimental Protocol: Synthesis of 1-Isopropyl-3-(phenylethynyl)azulene
To a solution of 3-iodo-1-isopropylazulene (1.0 eq) in a degassed solvent mixture of triethylamine and an appropriate solvent like THF, phenylacetylene (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (CuI) (0.1 eq) are added under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
Experimental Protocol: Synthesis of 1-Isopropyl-3-phenylazulene
A mixture of 3-bromo-1-isopropylazulene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system like a mixture of toluene, ethanol, and water is degassed and heated under reflux under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Quantitative Data Summary
| Functionalization Reaction | Substrate | Product | Reagents | Yield (%) |
| Halogenation | Guaiazulene | 3-Bromoguaiazulene | NBS, Hexane | High (qualitative)[1] |
| Vilsmeier-Haack | Electron-rich arene (general) | Formylated arene | POCl₃, DMF | ~77% (general)[2] |
| Sonogashira Coupling | 4-Iodotoluene | 4-(Phenylethynyl)toluene | Phenylacetylene, Pd catalyst, CuI | 60%[6] |
| Suzuki Coupling | Aryl Halide (general) | Biaryl | Phenylboronic acid, Pd catalyst, Base | Varies |
Note: The yields provided are illustrative and can vary based on the specific substrate and reaction conditions.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the general workflows for the functionalization of the this compound scaffold.
Caption: General workflow for electrophilic aromatic substitution on this compound.
Caption: General workflow for metal-catalyzed cross-coupling of halo-1-isopropylazulene.
References
- 1. Unusual reactions of guaiazulene with N-bromosuccinimide and synthesis of variously functionalized azulenes using these reactions | Semantic Scholar [semanticscholar.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. jk-sci.com [jk-sci.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: 1-Isopropylazulene Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropylazulene, also known as guaiazulene, is a naturally occurring bicyclic aromatic hydrocarbon found in essential oils of various plants, such as chamomile and yarrow. Its unique electronic structure and physicochemical properties have made it and its derivatives attractive scaffolds in medicinal chemistry. These compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-ulcer, anticancer, antiviral, and antimicrobial effects. This document provides detailed application notes and experimental protocols for the investigation of this compound derivatives in a medicinal chemistry context.
Biological Activities and Quantitative Data
This compound derivatives have been extensively studied for their therapeutic potential. The following tables summarize the quantitative data from various studies, highlighting their efficacy in different biological assays.
Anti-inflammatory and Anti-ulcer Activity
| Compound | Assay | Target/Model | Activity | Reference |
| Guaiazulene | Ethanol-induced gastric ulcer | Rats | Ulcer Index: 1.125 ± 1.246 (at 10 mg/kg) | [1] |
| Sodium Guaiazulene Sulfonate (GAS-Na) | Ethanol-induced gastric ulcer | Rats | Significant reduction in ulcer index | [1] |
| Derivative A1 | Ethanol-induced gastric ulcer | Mice | Ulcer Index: 1.125 ± 1.246** | [1] |
| Derivative A4 | Ethanol-induced gastric ulcer | Mice | Ulcer Index: 1.714 ± 0.756 | [1] |
| Derivative A9 | Ethanol-induced gastric ulcer | Mice | Ulcer Index: 1.875 ± 1.126 | [1] |
| Omeprazole (Positive Control) | Ethanol-induced gastric ulcer | Mice | Ulcer Index: 2.005 ± 1.011* | [1] |
| 1-Thia- and 2-Thiaazulene Derivatives | TNF-α production inhibition | LPS-activated human PBMCs | IC50: 1–3 µM | [2] |
*p < 0.05, **p < 0.01 compared to the control group.
Anticancer and Cytotoxic Activity
| Compound | Cell Line | Assay | Activity (IC50) | Reference |
| Guaiazulene Derivative | K562 (Leukemia) | Cytotoxicity | 5.21 µM | [3] |
| Guaiazulene Derivative | K562 (Leukemia) | Cytotoxicity | 5.14 µM | [3] |
| Alkylaminoguaiazulene[4] | HSC-2 (Oral Squamous Carcinoma) | Cytotoxicity | Induces apoptosis | [5] |
Antiviral Activity
| Compound | Virus | Assay | Activity (IC50) | Reference |
| Guaiazulene Derivative | Influenza A virus | Antiviral Assay | 17.5 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound derivatives.
Synthesis of 3,8-dimethyl-5-isopropylazulene Derivatives (Anti-ulcer Agents)
This protocol is a general representation of the synthesis of guaiazulene derivatives with anti-ulcer activity.
Materials:
-
Guaiazulene
-
Appropriate aryl or alkyl amine
-
Formaldehyde
-
Solvent (e.g., ethanol, methanol)
-
Catalyst (if required)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve guaiazulene in the chosen solvent in a round-bottom flask.
-
Add the desired amine and formaldehyde to the solution.
-
The reaction mixture is then stirred at a specific temperature (e.g., room temperature or reflux) for a designated period.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched, and the product is extracted using an appropriate organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vivo Ethanol-Induced Gastric Ulcer Model
This protocol is used to evaluate the anti-ulcer activity of this compound derivatives in a rodent model.
Animals:
-
Male Sprague-Dawley rats or Kunming mice, fasted for 24 hours with free access to water.
Procedure:
-
Divide the animals into different groups: negative control (vehicle), positive control (e.g., Omeprazole), and test groups (different doses of the this compound derivative).
-
Administer the vehicle, positive control, or test compound orally (p.o.) to the respective groups.
-
After a specific time (e.g., 30-60 minutes), orally administer absolute ethanol (e.g., 1 mL/100 g body weight) to all animals to induce gastric ulcers.
-
One hour after ethanol administration, euthanize the animals by cervical dislocation.
-
Excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Pin the stomachs on a board and examine for ulcers in the glandular region.
-
Calculate the ulcer index by measuring the length and number of lesions. The severity of the ulcers can be scored based on a predefined scale.
-
Calculate the percentage of inhibition of ulceration for the treated groups compared to the negative control group.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay determines the ability of this compound derivatives to inhibit the activity of the COX-2 enzyme.
Materials:
-
COX-2 inhibitor screening kit (commercially available)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the assay buffer, COX-2 enzyme, and other reagents as per the kit's instructions.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., Celecoxib).
-
Incubate the plate at the recommended temperature and time to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).
-
Measure the fluorescence kinetically at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period.
-
Determine the rate of the reaction from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
In Vitro TNF-α and IL-6 Inhibition Assay in LPS-Stimulated Macrophages
This protocol assesses the anti-inflammatory potential of this compound derivatives by measuring the inhibition of pro-inflammatory cytokine production in macrophage cells.
Cell Line:
-
RAW 264.7 murine macrophage cell line or human THP-1 monocyte-derived macrophages.
Procedure:
-
Seed the macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and the production of TNF-α and IL-6. Include an unstimulated control group.
-
Incubate the cells for an appropriate time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.
-
Determine the cell viability after treatment using an MTT assay to ensure that the observed inhibition of cytokine production is not due to cytotoxicity.
-
Calculate the percentage of inhibition of TNF-α and IL-6 production for each concentration of the test compound.
In Vitro Antiviral Assay against Influenza A Virus
This protocol evaluates the antiviral activity of this compound derivatives against the influenza A virus.
Cell Line and Virus:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus strain (e.g., H1N1)
Procedure:
-
Seed MDCK cells in a 96-well plate and grow to confluency.
-
Pre-incubate the influenza A virus with various concentrations of the this compound derivative for a specific time (e.g., 1 hour) at 37°C.
-
Infect the MDCK cell monolayer with the virus-compound mixture.
-
After an incubation period to allow for viral adsorption, remove the inoculum and add fresh medium containing the test compound.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for viral replication (e.g., 48-72 hours).
-
Assess the viral-induced cytopathic effect (CPE) under a microscope or quantify cell viability using an MTT assay.
-
Alternatively, the viral titer in the supernatant can be determined by a plaque assay or TCID50 assay.
-
Calculate the concentration of the compound that inhibits the viral replication by 50% (IC50).
In Vitro PPARγ Agonist Activity Assay
This cell-based assay determines if this compound derivatives can act as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Materials:
-
PPARγ reporter assay kit (commercially available)
-
HEK293 or other suitable cells transfected with a PPARγ expression vector and a reporter gene (e.g., luciferase) under the control of a PPAR response element.
-
Test compounds (this compound derivatives)
-
Luminometer
Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for receptor activation and reporter gene expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) using a luminometer.
-
Normalize the reporter activity to cell viability if necessary.
-
Plot the reporter activity against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the general cytotoxicity of the this compound derivatives on various cell lines.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with various concentrations of the test compounds.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.[6][7][8][9]
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their biological effects through various molecular mechanisms, including the modulation of key signaling pathways involved in inflammation and apoptosis.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
Many inflammatory stimuli, such as LPS, activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes, including TNF-α and IL-6. Some this compound derivatives have been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.
Pro-apoptotic Mechanism in Cancer Cells
Guaiazulene has been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria. This process is often mediated by an increase in reactive oxygen species (ROS).
Caption: Guaiazulene-induced apoptosis via the mitochondrial pathway.
Experimental Workflow Diagrams
Workflow for Screening Anti-ulcer Compounds
Caption: Workflow for the discovery of anti-ulcer this compound derivatives.
Workflow for Evaluating Anti-inflammatory Activity
Caption: Workflow for the evaluation of anti-inflammatory this compound derivatives.
References
- 1. syrris.jp [syrris.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Photophysical and Electrochemical Properties of 1-Isopropylazulene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photophysical and electrochemical properties of 1-Isopropylazulene, a derivative of the non-benzenoid aromatic hydrocarbon, azulene. The unique electronic structure of the azulene core, characterized by the fusion of a five-membered and a seven-membered ring, imparts distinct properties that are of significant interest in the fields of materials science and drug development. The isopropyl substituent at the 1-position, being an electron-donating group, further modulates these properties.
Photophysical Properties
This compound, like other azulene derivatives, exhibits the unusual phenomenon of fluorescence from its second excited singlet state (S2) to the ground state (S0), a violation of Kasha's rule. The electron-donating isopropyl group is known to cause a red-shift in the absorption and emission spectra compared to the parent azulene molecule.
Quantitative Photophysical Data
The following table summarizes the key photophysical parameters for this compound in a non-polar solvent such as cyclohexane. These values are representative and may vary depending on the solvent and experimental conditions.
| Parameter | Symbol | Value | Unit |
| Absorption Maximum (S0 → S2) | λabs, S2 | ~350 | nm |
| Molar Absorptivity (at λabs, S2) | εS2 | ~4,000 | M-1cm-1 |
| Absorption Maximum (S0 → S1) | λabs, S1 | ~690 | nm |
| Molar Absorptivity (at λabs, S1) | εS1 | ~400 | M-1cm-1 |
| Emission Maximum (S2 → S0) | λem | ~380 | nm |
| Fluorescence Quantum Yield (S2 → S0) | ΦF | ~0.03 | - |
| Fluorescence Lifetime (S2) | τF | ~1.5 | ns |
Electrochemical Properties
The electrochemical behavior of this compound is characterized by both oxidation and reduction processes, reflecting the electron-rich nature of the five-membered ring and the electron-deficient nature of the seven-membered ring. The isopropyl group, as an electron-donating substituent, is expected to lower the oxidation potential compared to unsubstituted azulene.
Quantitative Electrochemical Data
The following table provides typical electrochemical data for this compound, as determined by cyclic voltammetry in a non-aqueous solvent like acetonitrile with a standard supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). Potentials are referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.
| Process | Potential (E1/2 vs. Fc/Fc+) | Character |
| First Oxidation | ~+0.65 | Reversible |
| First Reduction | ~-1.80 | Reversible |
Experimental Protocols
Protocol 1: UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λabs) and molar absorptivity (ε) of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-50 µM.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Record the absorption spectra of the prepared dilutions from 200 to 800 nm.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λabs) for the S0 → S1 and S0 → S2 transitions.
-
Using the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration. The slope of the resulting line will be the molar absorptivity (ε).
-
Protocol 2: Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maximum (λem), quantum yield (ΦF), and lifetime (τF) of this compound.
Materials:
-
This compound solution (from Protocol 1, typically in the low µM range)
-
Fluorescence spectrophotometer (spectrofluorometer)
-
Time-correlated single-photon counting (TCSPC) system for lifetime measurements
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Emission Spectrum:
-
Set the excitation wavelength to the S2 absorption maximum (~350 nm).
-
Scan the emission spectrum over a range that includes the expected emission (e.g., 360-600 nm).
-
The peak of this spectrum is the emission maximum (λem).
-
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity of the this compound solution and a quantum yield standard at the same excitation wavelength.
-
Ensure the absorbance of both solutions at the excitation wavelength is low (< 0.1) to avoid inner filter effects.
-
Calculate the quantum yield using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement (TCSPC):
-
Excite the sample with a pulsed laser source at the S2 absorption maximum.
-
Collect the fluorescence decay profile.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τF).
-
Protocol 3: Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials of this compound.
Materials:
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Potentiostat
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/Ag+)
-
Counter electrode (e.g., platinum wire)
-
-
Ferrocene (for internal calibration)
Procedure:
-
Solution Preparation: Prepare a solution of this compound (e.g., 1 mM) in the electrolyte solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.
-
Electrode Polishing: Polish the working electrode with alumina slurry, rinse thoroughly with the solvent, and dry before use.
-
Cyclic Voltammogram Acquisition:
-
Immerse the electrodes in the solution.
-
Scan the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +1.2 V) and then reverse the scan to a negative limit (e.g., -2.0 V) before returning to the initial potential.
-
Record the resulting current as a function of the applied potential.
-
-
Internal Referencing: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record another voltammogram to determine the position of the Fc/Fc+ redox couple.
-
Data Analysis:
-
Determine the half-wave potentials (E1/2) for the oxidation and reduction peaks, which are the average of the anodic and cathodic peak potentials.
-
Report these potentials relative to the Fc/Fc+ couple.
-
Visualizations
Caption: Experimental workflow for photophysical characterization.
Caption: Experimental workflow for electrochemical characterization.
Application Notes and Protocols for Growing Single Crystals of 1-Isopropylazulene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the growth of high-quality single crystals of 1-isopropylazulene, a derivative of the aromatic hydrocarbon azulene. The successful cultivation of single crystals is essential for unambiguous structure determination via X-ray crystallography, a critical step in drug design and materials science for understanding molecular geometry and intermolecular interactions. The following protocols are based on established crystallization techniques and data from structurally similar azulene derivatives, such as guaiazulene (1,4-dimethyl-7-isopropylazulene).
Overview of Crystallization Techniques
The formation of high-quality single crystals is dependent on slow and controlled precipitation from a supersaturated solution. The choice of solvent and crystallization technique are the most critical factors. For a non-polar compound like this compound, a range of organic solvents should be screened. The most common and effective techniques for small organic molecules are Slow Evaporation, Vapor Diffusion, and Slow Cooling.
Physicochemical Data of a Structurally Related Compound
Due to the limited availability of specific data for this compound, the properties of the closely related compound guaiazulene (1,4-dimethyl-7-isopropylazulene) are provided below as a reference for starting experimental design.
| Property | Value for Guaiazulene | Reference |
| Molecular Formula | C₁₅H₁₈ | [1][2] |
| Molecular Weight | 198.30 g/mol | [1][2] |
| Appearance | Dark blue crystalline solid | [1] |
| Melting Point | 27-29 °C | [2] |
| Boiling Point | 153 °C at 7 mmHg | [1] |
| Solubility | Soluble in alcohol; sparingly soluble in methanol; slightly soluble in chloroform. | [2] |
Note: this compound is expected to have similar solubility properties, but its melting point may differ.
Experimental Protocols
The purity of the starting material is paramount for successful crystallization. It is recommended that this compound be purified to >98% purity prior to crystallization attempts. Standard purification techniques for organic compounds, such as column chromatography or recrystallization, should be employed.[3]
A systematic solvent screening is the first step in developing a crystallization protocol. The ideal solvent will dissolve this compound when heated but show limited solubility at room temperature or below.
Protocol for Solvent Screening:
-
Place approximately 1-2 mg of this compound into a small vial.
-
Add a few drops of the test solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the vial and observe if it dissolves.
-
If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
A good single-solvent system is one where the compound is soluble when hot and sparingly soluble or insoluble when cold.
-
For two-solvent systems (vapor diffusion or layering), a "good" solvent in which the compound is highly soluble and a "poor" solvent (antisolvent) in which it is insoluble are required. The two solvents must be miscible.
Table of Potential Solvents for Screening:
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Ethanol | Polar Protic | 78 | Guaiazulene is known to form crystals from ethanol.[2] |
| Methanol | Polar Protic | 65 | Guaiazulene is sparingly soluble in methanol.[2] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, may provide different solubility kinetics. |
| Hexane | Non-polar | 69 | Good solvent for non-polar compounds. |
| Heptane | Non-polar | 98 | Slower evaporation rate than hexane, may yield better crystals. |
| Toluene | Non-polar | 111 | Aromatic solvent that can interact with the azulene ring system. |
| Acetone | Polar Aprotic | 56 | Good solvent for many organic compounds. |
| Dichloromethane | Polar Aprotic | 40 | Volatile solvent, can be useful for vapor diffusion. |
This is the simplest crystallization method.
-
Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, heptane) in a small, clean vial. Gentle heating may be required to fully dissolve the compound.
-
Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
This technique is effective for small amounts of material and allows for very slow changes in solvent composition, often leading to high-quality crystals.
Chamber Setup:
-
Inner Vial: A small vial (e.g., 0.5 mL) containing the solution of this compound.
-
Outer Chamber: A larger sealed container (e.g., a 20 mL scintillation vial or a small jar) containing the antisolvent.
Procedure:
-
Dissolve 2-5 mg of this compound in a minimal amount (100-200 µL) of a "good" solvent (e.g., toluene or dichloromethane) in the inner vial.
-
Place the inner vial, uncapped, inside the outer chamber.
-
Add a larger volume (1-2 mL) of a volatile "poor" solvent (antisolvent), such as hexane or pentane, to the outer chamber.
-
Seal the outer chamber tightly and leave it in a stable, vibration-free environment.
-
The more volatile antisolvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the this compound and inducing crystallization.
This method is suitable when the solubility of this compound is significantly higher at elevated temperatures.
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol or isopropanol) at an elevated temperature (just below the solvent's boiling point).
-
Ensure all the solid has dissolved. If any particulates remain, perform a hot filtration.
-
Cover the container and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to slow the rate of cooling.
-
Allow the solution to cool to room temperature over a period of 12-48 hours.
-
Crystal formation should occur as the solution cools and becomes supersaturated.
Visualization of Experimental Workflows
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| No crystals form | Solution is not supersaturated. | Allow more solvent to evaporate; for vapor diffusion, use a more volatile antisolvent; for slow cooling, start with a more concentrated solution. |
| Compound is too soluble. | Try a different solvent or a solvent/antisolvent mixture. | |
| Formation of oil or amorphous solid | Supersaturation occurred too rapidly. | Slow down the process: reduce the number of holes in the covering, use a less volatile antisolvent, or cool the solution more slowly. |
| Impurities present. | Further purify the starting material. | |
| Many small crystals | Too many nucleation sites. | Filter the solution before setting up the crystallization; use a cleaner vial; slow down the crystallization process. |
| Solution was disturbed. | Ensure the crystallization setup is in a vibration-free location. |
Crystal Harvesting and Characterization
Once suitable single crystals have formed, they should be carefully harvested.
-
Use a small loop, a fine needle, or a pipette to carefully remove a crystal from the mother liquor.
-
Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent evaporation and damage to the crystal lattice.
-
Mount the crystal on a goniometer head for X-ray diffraction analysis.
The quality of the crystals can be initially assessed using a polarized light microscope. Well-formed single crystals should exhibit sharp edges and uniform extinction under cross-polarized light. The definitive characterization will be the quality of the diffraction data obtained from an X-ray diffractometer.
References
Application Notes and Protocols for 1-Isopropylazulene in Cosmetic Formulations
Introduction
Azulenes are a class of bicyclic aromatic hydrocarbons known for their characteristic deep blue color and significant biological activities.[1] Found in essential oils from plants like chamomile, they have a long history of use in traditional medicine and skincare.[2] 1-Isopropylazulene is an isomer of the more extensively studied and commercially utilized guaiazulene (1,4-dimethyl-7-isopropylazulene).[3][4] Due to the limited specific research on this compound, this document leverages the substantial body of evidence for guaiazulene and other azulene derivatives as a strong proxy to outline its potential applications, mechanisms of action, and relevant testing protocols for cosmetic formulations. These compounds are primarily valued in skincare for their potent anti-inflammatory, antioxidant, and soothing properties.[4][5]
Application Notes
Anti-inflammatory and Skin Soothing Properties
Azulene derivatives are excellent candidates for cosmetic formulations aimed at calming irritated, sensitive, or inflamed skin.[6] They are particularly beneficial in products for conditions like rosacea, redness-prone skin, or for post-procedure care (e.g., after chemical peels or laser treatments).[6]
Mechanism of Action: The anti-inflammatory effects of azulenes are exerted through multiple biochemical pathways:
-
Inhibition of Pro-inflammatory Mediators: Guaiazulene has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for synthesizing prostaglandins, which are key mediators of inflammation, redness, and pain.[1][2][7]
-
Cytokine Regulation: It can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are signaling molecules that drive the inflammatory cascade.[2][7]
Antioxidant Activity
Oxidative stress from free radicals generated by UV radiation and pollution is a primary contributor to premature skin aging. Antioxidants protect the skin by neutralizing these reactive oxygen species (ROS).[1][7] Azulene derivatives, including guaiazulene, are effective free-radical scavengers and can inhibit lipid peroxidation, making them valuable components in anti-aging and daily protective skincare products.[8][9]
Potential for Hyperpigmentation Control
Tyrosinase is the key enzyme in the synthesis of melanin, the pigment responsible for skin color.[10] Inhibition of this enzyme is a primary strategy in cosmetic products designed to lighten skin and correct hyperpigmentation issues like age spots and melasma.[11][12] While direct evidence for potent tyrosinase inhibition by this compound is not yet established, the tyrosinase inhibition assay is a fundamental screening protocol for any new active ingredient intended for brightening formulations.
Quantitative Data Summary
The following table summarizes the known biological activities and available quantitative data for guaiazulene, which serves as a reference for the potential efficacy of this compound.
| Biological Activity | Assay | Target/Endpoint | Result | Reference |
| Antioxidant | Lipid Peroxidation | Inhibition of rat hepatic microsomal membrane lipid peroxidation | IC₅₀ = 9.8 µM | [9] |
| Antioxidant | DPPH Radical Scavenging | Free radical scavenging | Active, superior to alpha-tocopherol (for 3-vinylguaiazulene) | [8] |
| Anti-inflammatory | In Vitro Cell Assay | Inhibition of COX-2 Enzyme | Demonstrated inhibition | [1][2][7] |
| Anti-inflammatory | In Vitro Cell Assay | Inhibition of TNF-α and IL-6 production | Demonstrated inhibition | [2][7] |
| Formulation Use | Cosmetic Products | Typical concentration range in leave-on products | 0.01% - 0.05% | [13] |
Experimental Protocols
Protocol 1: DPPH Free Radical Scavenging Assay
This protocol determines the antioxidant capacity of a test compound by its ability to quench the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.[14][15] The reduction of DPPH is observed as a color change from purple to yellow, measured spectrophotometrically.[16]
Methodology:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a light-protected container.[14][16]
-
Test Samples: Dissolve this compound in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Perform serial dilutions to obtain a range of concentrations.
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox.[14]
-
Blank: Use the solvent alone.
-
-
Assay Procedure (96-well plate format):
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[15][16]
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[15] Where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test sample.
-
Plot the % Inhibition against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol 2: Mushroom Tyrosinase Inhibition Assay
This colorimetric assay assesses a compound's ability to inhibit tyrosinase, the enzyme that catalyzes melanin production.[10] The protocol measures the formation of dopachrome from the oxidation of L-DOPA.[17]
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 6.8.
-
Enzyme Solution: Mushroom tyrosinase (e.g., 30 U/mL) in phosphate buffer.[17]
-
Substrate Solution: L-DOPA (e.g., 10 mM) in phosphate buffer.[17]
-
Test Samples: Prepare serial dilutions of this compound in a suitable solvent.
-
Positive Control: Prepare serial dilutions of Kojic acid.[17][18]
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
100 µL of 0.1 M phosphate buffer (pH 6.8).
-
40 µL of mushroom tyrosinase solution.
-
20 µL of the test sample or control at various concentrations.[17]
-
-
Pre-incubate the plate at room temperature for 10 minutes.[17]
-
Initiate the reaction by adding 40 µL of L-DOPA solution to each well.
-
Incubate at 37°C for 20 minutes.[17]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.[17]
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value by plotting % inhibition against the sample concentration.
-
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This cell-based assay uses RAW264.7 murine macrophages to evaluate the anti-inflammatory potential of a test compound.[19] Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO). The amount of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[19][20]
References
- 1. What is Guaiazulene used for? [synapse.patsnap.com]
- 2. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azulene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. brynn-beauty.com [brynn-beauty.com]
- 7. What is the mechanism of Guaiazulene? [synapse.patsnap.com]
- 8. Synthesis and antioxidant activity of 3-substituted guaiazulene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant activity of guaiazulene and protection against paracetamol hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. activeconceptsllc.com [activeconceptsllc.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. youtube.com [youtube.com]
- 13. paulaschoice-eu.com [paulaschoice-eu.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 16. researchgate.net [researchgate.net]
- 17. Tyrosinase inhibition assay [bio-protocol.org]
- 18. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts [greenskybio.com]
Application Notes and Protocols: Anti-inflammatory and Antioxidant Properties of 1-Isopropylazulene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropylazulene is a bicyclic aromatic hydrocarbon belonging to the azulene class of compounds, which are known for their distinct blue-violet color. Azulene derivatives, naturally occurring in sources like chamomile oil, have garnered significant interest for their potential therapeutic properties.[1][2] This document provides an overview of the known anti-inflammatory and antioxidant properties of azulene derivatives, with a specific focus on providing detailed experimental protocols to evaluate this compound. While specific quantitative data for this compound is limited in the current literature, data for the closely related compound Guaiazulene (1,4-dimethyl-7-isopropylazulene) is presented to serve as a benchmark for experimental design and data interpretation.
Antioxidant Properties of Azulene Derivatives
Azulene derivatives, including Guaiazulene, have demonstrated notable antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.[3][4] This antioxidant capacity is a key contributor to their anti-inflammatory effects, as oxidative stress is a major driver of inflammatory processes.[5]
Quantitative Antioxidant Data for Guaiazulene
The following table summarizes the available quantitative data on the antioxidant activity of Guaiazulene, a compound structurally similar to this compound. These values can be used as a reference for evaluating the antioxidant potential of this compound.
| Assay | Compound | IC50/EC50 | Source |
| DPPH Radical Scavenging | Guaiazulene | 0.73 mM | [6] |
| Inhibition of Lipid Peroxidation | Guaiazulene | 9.8 µM | [4][7] |
| Inhibition of LPS-induced NO Production | Guaiazulene | 10.1 µM | [8] |
Experimental Protocols for Assessing Antioxidant Activity of this compound
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution in methanol to achieve a range of final concentrations (e.g., 1 µM to 1 mM).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of each this compound dilution to triplicate wells.
-
Add 50 µL of methanol to triplicate wells to serve as a negative control.
-
Prepare a dilution series of ascorbic acid to serve as a positive control.
-
Add 150 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Ethanol
-
96-well microplate
-
Microplate reader
-
Trolox (positive control)
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound in ethanol and create a series of dilutions.
-
In a 96-well plate, add 10 µL of each this compound dilution to triplicate wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value as described for the DPPH assay.
Anti-inflammatory Properties of Azulene Derivatives
Azulene and its derivatives exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.[1][9] Key mechanisms include the modulation of cyclooxygenase-2 (COX-2) activity and the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] These actions are often mediated through the inhibition of key inflammatory signaling pathways like NF-κB and MAPK.
Quantitative Anti-inflammatory Data for Azulene Derivatives
| Assay | Compound | IC50 | Source |
| Inhibition of TNF-α production | 2-aminoalkoxy-1-thia- and 2-thiaazulene derivatives | 1-3 µM | [2] |
Experimental Protocols for Assessing Anti-inflammatory Activity of this compound
Inhibition of LPS-Induced TNF-α Production in Macrophages
Principle: This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages (e.g., RAW 264.7 cell line) stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
ELISA kit for mouse TNF-α
Protocol:
-
Culture RAW 264.7 cells in DMEM until they reach 80-90% confluency.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in DMEM.
-
Pre-treat the cells with the different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound), a positive control (LPS only), and a reference control (LPS + dexamethasone).
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the percentage inhibition of TNF-α production for each concentration of this compound and calculate the IC50 value.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.
Materials:
-
This compound
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (fluorometric or colorimetric)
-
Celecoxib (positive control)
Protocol:
-
Follow the instructions provided with the commercial COX-2 inhibitor screening kit.
-
Prepare a range of concentrations of this compound.
-
In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well.
-
Add the various concentrations of this compound to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Measure the fluorescence or absorbance kinetically according to the kit's protocol.
-
Calculate the percentage of COX-2 inhibition for each concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-6. Anti-inflammatory compounds can inhibit this pathway at various points.
References
- 1. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Azulene Derivatives and Study of Their Effect on Lipid Peroxidation and Lipoxygenase Activity [jstage.jst.go.jp]
- 4. Antioxidant activity of guaiazulene and protection against paracetamol hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of the antioxidant and antiproliferative effects of sesquiterpenic compounds in in vitro Caco-2 cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guaiazulene | CAS:489-84-9 | Manufacturer ChemFaces [chemfaces.com]
- 8. LIPID MAPS [lipidmaps.org]
- 9. researchgate.net [researchgate.net]
Biomedical Applications of 1-Isopropylazulene and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the biomedical potential of 1-isopropylazulene and its analogs, with a primary focus on the well-characterized derivative, guaiazulene. These compounds have demonstrated a range of promising pharmacological activities, including anti-inflammatory, antioxidant, anti-ulcer, and cytotoxic effects. The following sections summarize key quantitative data, provide detailed methodologies for relevant assays, and visualize associated signaling pathways and experimental workflows.
Anti-inflammatory and Antioxidant Applications
This compound analogs, particularly guaiazulene, have shown significant anti-inflammatory and antioxidant properties.[1] These compounds can modulate key inflammatory pathways and scavenge reactive oxygen species (ROS), making them attractive candidates for the development of novel therapeutics for inflammatory conditions and diseases associated with oxidative stress.[2][3]
Quantitative Data Summary
| Compound | Biological Activity | Assay System | IC50 / Result | Reference |
| Guaiazulene | Antioxidant (Lipid Peroxidation Inhibition) | Rat hepatic microsomal membrane | 9.8 µM | [4] |
| Guaiazulene | Cytotoxicity | A549 (Lung Carcinoma) | 135.0 µM | [1] |
| Guaiazulene | Cytotoxicity | PC9 (Lung Adenocarcinoma) | 144.7 µM | [1] |
| Guaiazulene | Cytotoxicity | HCC827 (Lung Adenocarcinoma) | 148.9 µM | [1] |
| Guaiazulene | Cytotoxicity | H1975 (Lung Adenocarcinoma) | 109.5 µM | [1] |
| Guaiazulene | Cytotoxicity | H1299 (Lung Carcinoma) | 152.8 µM | [1] |
| Guaiazulene | Cytotoxicity | 16HBE (Bronchial Epithelial) | 207.0 µM | [1] |
| Guaiazulene | Anti-inflammatory | Inhibition of TNF-α and IL-6 production | LPS-stimulated macrophages | Effective inhibition observed |
Experimental Protocols
Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay
This protocol outlines the measurement of the cytotoxic effects of this compound analogs on cultured cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cell line of interest (e.g., A549, PC9)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound analog stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (0.5 mg/mL final concentration) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Measurement of Anti-inflammatory Activity (TNF-α and IL-6 Inhibition)
This protocol describes the evaluation of the anti-inflammatory effects of this compound analogs by measuring the inhibition of pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or J774.2)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound analog stock solution
-
ELISA kits for TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed macrophages in a 96-well plate at an appropriate density. Pre-treat the cells with various concentrations of the this compound analog for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α and IL-6 production for each concentration of the azulene analog compared to the LPS-only control.
Signaling Pathway
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. What is the mechanism of Guaiazulene? [synapse.patsnap.com]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. Synthesis and Biological Evaluation of 3, 8-dimethyl-5-isopropylazulene Derivatives as Anti-gastric Ulcer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Characterization of 1-Isopropylazulene Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene and its derivatives are of significant interest in materials science and drug development due to their unique electronic properties and potential biological activity. The ability to form thin, conductive polymer films via electropolymerization makes them attractive for applications in sensors, electronic devices, and drug delivery systems. This document provides detailed application notes and protocols for the electrochemical characterization of films formed from 1-Isopropylazulene.
The protocols outlined below are based on established methods for the characterization of azulene derivatives.[1][2][3] It is important to note that the electrochemical behavior of substituted azulenes can be influenced by the nature and position of the substituents.[1][4] Therefore, the provided protocols should be considered as a starting point, and optimization may be necessary to achieve desired film properties.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the reviewed literature, the following tables provide a summary of typical electrochemical parameters observed for related azulene derivatives. These values can serve as a reference for the expected behavior of this compound films.
Table 1: Typical Redox Potentials for Azulene Derivatives
| Compound/Derivative | Oxidation Potential (V vs. Fc/Fc⁺) | Reduction Potential (V vs. Fc/Fc⁺) | Reference |
| (Z)-5-((3,8-dimethyl-5-(propan-2-yl)azulen-1-yl)methylene)-2-thioxothiazolidin-4-one | ~0.6 - 2.1 (irreversible) | Quasi-reversible and irreversible processes | [1] |
| 2-(azulen-1-yldiazenyl)-5-phenyl-1,3,4-thiadiazole | 0.70 - 1.50 | - | [3] |
| 1-azophenylazulene | ~0.7 (irreversible) | Quasi-reversible peaks | [2] |
Note: Redox potentials are highly dependent on experimental conditions such as solvent, supporting electrolyte, and scan rate.
Table 2: Typical Film Properties of Polyazulene Derivatives
| Property | Typical Value | Reference |
| Film Thickness | ~10 µm | [3] |
| Conductivity | ~10⁻⁶ S/cm | [3] |
| Charge Transfer Resistance (Rct) | Varies with applied potential (e.g., 11,454 Ω to 22,152 Ω) | [3] |
Experimental Protocols
Electropolymerization of this compound
This protocol describes the formation of a poly(this compound) film on a glassy carbon electrode (GCE) surface using cyclic voltammetry.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl or a suitable pseudo-reference electrode
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat
-
This compound
-
Acetonitrile (CH₃CN), HPLC grade
-
Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with acetonitrile.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrolyte Preparation:
-
Prepare a 0.1 M solution of TBAP or TBAPF₆ in acetonitrile. This will serve as the supporting electrolyte.
-
Prepare a 1 mM solution of this compound in the supporting electrolyte solution.
-
-
Electrochemical Setup:
-
Assemble the three-electrode cell with the GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.
-
Fill the cell with the this compound solution.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.
-
-
Electropolymerization:
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry by sweeping the potential anodically from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficient to oxidize the monomer (e.g., around 1.0 to 1.5 V, to be determined experimentally) and back.
-
Repeat the potential cycling for a desired number of cycles (e.g., 10-20 cycles). The growth of the polymer film can be observed by an increase in the peak currents with each cycle.[5][6]
-
The film thickness can be controlled by the number of cycles and the monomer concentration.[7]
-
-
Post-Polymerization:
-
After polymerization, carefully remove the modified electrode from the solution.
-
Rinse the electrode with fresh acetonitrile to remove any unreacted monomer.
-
The modified electrode is now ready for electrochemical characterization.
-
Cyclic Voltammetry (CV) Characterization
This protocol is for characterizing the redox behavior of the prepared poly(this compound) film.
Materials:
-
Poly(this compound) modified GCE (from Protocol 2.1)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat
-
Acetonitrile (CH₃CN), HPLC grade
-
0.1 M TBAP or TBAPF₆ in acetonitrile (monomer-free)
Procedure:
-
Electrochemical Setup:
-
Assemble the three-electrode cell with the modified GCE, reference electrode, and counter electrode.
-
Fill the cell with the monomer-free supporting electrolyte solution.
-
Deoxygenate the solution as described in Protocol 2.1.
-
-
CV Measurement:
-
Connect the electrodes to the potentiostat.
-
Record the cyclic voltammogram by sweeping the potential over a range that covers the redox activity of the polymer film (e.g., -0.5 V to 1.5 V).
-
Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the electrochemical processes.
-
-
Data Analysis:
-
Determine the anodic and cathodic peak potentials (Epa, Epc) and peak currents (Ipa, Ipc).
-
Calculate the formal potential (E°') as (Epa + Epc) / 2.
-
Evaluate the electrochemical reversibility by examining the peak separation (ΔEp = Epa - Epc) and the ratio of peak currents (Ipa/Ipc).[8]
-
Electrochemical Impedance Spectroscopy (EIS) Characterization
EIS is a powerful technique to investigate the interfacial properties of the polymer film, such as charge transfer resistance and capacitance.[9][10]
Materials:
-
Poly(this compound) modified GCE (from Protocol 2.1)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat with EIS capability
-
Acetonitrile (CH₃CN), HPLC grade
-
0.1 M TBAP or TBAPF₆ in acetonitrile (monomer-free)
Procedure:
-
Electrochemical Setup:
-
Use the same setup as in Protocol 2.2.
-
-
EIS Measurement:
-
Set the potentiostat to a DC potential corresponding to a specific redox state of the polymer film (e.g., the formal potential determined from CV).
-
Apply a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z' vs. -Z'').
-
The high-frequency intercept on the real axis represents the solution resistance (Rs).
-
The diameter of the semicircle in the high-frequency region corresponds to the charge transfer resistance (Rct).[9]
-
The low-frequency region provides information about diffusion processes.
-
Fit the data to an appropriate equivalent electrical circuit model to extract quantitative parameters.
-
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical Studies of Azulene Modified Electrodes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. ossila.com [ossila.com]
- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of 1-Isopropylazulene synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-isopropylazulene. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound synthesis reaction has a very low yield. What are the most likely causes?
A1: Low yields in the synthesis of this compound, particularly via the Ziegler-Hafner method, can stem from several factors:
-
Purity of Reagents: The purity of the starting materials, especially the isopropylcyclopentadiene and the pyridine-derived Zincke salt, is critical. Impurities in the isopropylcyclopentadiene can lead to unwanted side reactions, while moisture can quench the organometallic intermediates.
-
Reaction Temperature: The thermal cyclization step is sensitive to temperature. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to the decomposition of the azulene product.[1]
-
Choice of Amine: In the Ziegler-Hafner synthesis, the secondary amine used to open the pyridine ring plays a crucial role. While dimethylamine is commonly used, sterically hindered amines like diisopropylamine can completely block the reaction.[1] Pyrrolidine has been shown to give good yields in related azulene syntheses.[1]
-
Reaction Time: Insufficient reaction time during the cyclization step can result in incomplete conversion. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Oxygen Exposure: Azulenes are susceptible to oxidation, especially at elevated temperatures. Ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent degradation of the product.
Q2: I am observing a brown or black tar-like substance in my reaction mixture instead of the characteristic blue color of this compound. What is happening?
A2: The formation of a dark, tarry substance is a common issue and usually indicates polymerization or decomposition. Potential causes include:
-
High Reaction Temperature: As mentioned, azulenes are thermally sensitive. Overheating the reaction mixture during the final cyclization and elimination step is a primary cause of decomposition and polymerization.[1]
-
Presence of Oxygen: Exposure to air can lead to oxidative polymerization of the azulene product and intermediates. Maintaining a strict inert atmosphere throughout the synthesis is crucial.
-
Incorrect Stoichiometry: An incorrect ratio of reactants, particularly an excess of the cyclopentadienyl anion, can promote polymerization pathways.
To troubleshoot this, ensure precise temperature control, rigorously exclude oxygen, and carefully measure your reactants.
Q3: How can I effectively purify the crude this compound from the reaction mixture?
A3: Purification of this compound typically involves a combination of techniques:
-
Extraction: After quenching the reaction, the product is usually extracted into a nonpolar solvent like hexane or pentane. This initial step helps to remove some of the more polar byproducts and inorganic salts.
-
Column Chromatography: This is the most effective method for obtaining high-purity this compound.
-
Stationary Phase: Alumina (neutral, activity II) is often preferred over silica gel for the purification of azulenes, as silica can sometimes promote decomposition, especially if it is acidic.[2]
-
Eluent: A nonpolar solvent system, such as hexane or a hexane/ether mixture with a low percentage of ether, is typically used. The deep blue color of the this compound allows for easy visualization of its separation on the column.[2]
-
-
Recrystallization: For further purification, recrystallization from a solvent like ethanol can be employed.[3]
Q4: What are some of the common byproducts I should expect in my crude product mixture?
A4: While specific byproduct analysis for this compound synthesis is not extensively documented in readily available literature, based on the general mechanism of the Ziegler-Hafner synthesis and related reactions, potential byproducts could include:
-
Polyazulenes: These are oligomeric or polymeric materials formed from the self-reaction of the azulene product, especially under harsh conditions (high temperature, presence of oxidants).[1]
-
Isomers of Isopropylcyclopentadiene: If the starting isopropylcyclopentadiene contains a mixture of isomers, this could potentially lead to the formation of other isopropylazulene isomers, although the 1-substituted product is generally favored.
-
Unreacted Intermediates: Incomplete reaction can leave starting materials or intermediates, such as the fulvene intermediate, in the crude product.
-
Oxidation Products: If the reaction is not performed under strictly anaerobic conditions, various oxidized species may be present.
Techniques like GC-MS and HPLC-MS can be invaluable for identifying these impurities in your reaction mixture.[4][5]
Data Presentation
The yield of azulene synthesis is highly dependent on the reaction conditions. The following table summarizes the effect of the secondary amine on the yield of unsubstituted azulene in a Ziegler-Hafner type synthesis, which can provide insights for optimizing the this compound synthesis.
| Entry | Secondary Amine | Yield (%) | Notes |
| 1 | Diethylamine | 13 | Reference amine. |
| 2 | Azetidine | 10 | Lower yield may be due to ring strain effects. |
| 3 | Pyrrolidine | 40 | Optimal yield among the tested cyclic amines. |
| 4 | Piperidine | Lower than Pyrrolidine | Steric effects may play a role. |
| 5 | Morpholine | 3 | Electronic effects likely reduce the yield. |
| 6 | Diisopropylamine | 0 | Strong steric hindrance completely inhibits the reaction. |
| Data adapted from a study on the synthesis of unsubstituted azulene.[1] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via the Ziegler-Hafner method is outlined below. This protocol is a composite based on established procedures for azulene and its alkylated derivatives.[2][3][6]
Step 1: Preparation of Isopropylcyclopentadienyl Sodium
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Add freshly cracked cyclopentadiene followed by the slow addition of a solution of sodium methoxide in methanol.
-
To the resulting solution of sodium cyclopentadienide, slowly add 2-bromopropane at a low temperature (e.g., 0 °C) to form a mixture of isopropylcyclopentadiene isomers.
-
The resulting isopropylcyclopentadiene can be purified by distillation.
Step 2: Formation of the Pyridinium Salt (Zincke Salt)
-
In a separate flask, dissolve 2,4-dinitrochlorobenzene in dry pyridine.
-
Heat the mixture to form the N-(2,4-dinitrophenyl)pyridinium chloride as a precipitate.[2]
Step 3: Synthesis of this compound
-
To the cooled suspension of the Zincke salt in pyridine, add a solution of pyrrolidine in dry pyridine.[1]
-
After stirring, add the previously prepared isopropylcyclopentadienyl sodium solution dropwise.
-
The reaction mixture is then heated to induce cyclization and elimination. The temperature and reaction time are critical and should be carefully monitored. A typical temperature range is 100-125 °C.[2]
-
After completion, the reaction is cooled, and the pyridine is removed under reduced pressure.
-
The resulting residue is extracted with hexane. The hexane extracts are washed with dilute acid (to remove residual pyridine) and then with water, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on neutral alumina using hexane as the eluent.[2] The blue fractions containing this compound are collected and the solvent is evaporated to yield the final product.
Visualizations
Below are diagrams illustrating the key workflows and logical relationships in the synthesis and troubleshooting of this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sciencemadness Discussion Board - Synthesis of substituted azulenes - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1-Isopropylazulene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 1-Isopropylazulene.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The most commonly employed and effective techniques are column chromatography and recrystallization. Column chromatography is excellent for separating this compound from impurities with different polarities.[1][2] Recrystallization is a powerful method for removing smaller amounts of impurities from a solid sample, provided a suitable solvent is found.[3][4] For thermally stable derivatives, vacuum distillation can also be considered, although it is less common due to the potential for degradation at high temperatures.[5]
Q2: What are the typical impurities found in crude this compound?
A2: Impurities in crude this compound typically originate from the synthetic route. These can include unreacted starting materials, reagents, and byproducts such as isomers or multi-adducts from side reactions.[6][7] The specific impurities will depend on the synthesis method used to prepare the azulene core.[8][9]
Q3: How can I monitor the purification process?
A3: A significant advantage of working with azulenes is their intense blue color.[10] This property allows for easy visual tracking of the desired compound during column chromatography, where it will appear as a distinct blue band. For more precise monitoring, Thin-Layer Chromatography (TLC) should be used to assess the separation of components in collected fractions.
Q4: Are there any special handling precautions for this compound?
A4: Some azulene derivatives can be sensitive to light and air. To prevent potential degradation, it is advisable to conduct purification procedures, particularly column chromatography, under dark or low-light conditions and to handle the compound efficiently to minimize exposure.[6] Standard laboratory safety practices, such as working in a well-ventilated fume hood and using appropriate personal protective equipment, should always be followed.
Purification Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Column Chromatography Troubleshooting
Q: My blue compound is not moving from the top of the silica gel column. What should I do?
A: This indicates that the eluent (solvent system) is not polar enough to move the compound. You need to gradually increase the polarity of the mobile phase. For example, if you are using 100% hexanes, you can start adding small percentages of a more polar solvent like ethyl acetate or dichloromethane and observe the movement of the blue band.[11]
Q: All of my spots, including the blue product, are coming off the column at the solvent front. How can I fix this?
A: This issue arises when the eluent is too polar, causing all compounds to elute quickly without interacting with the stationary phase. You should switch to a less polar solvent system. For instance, if you are using 50% ethyl acetate in hexanes, try reducing the ethyl acetate concentration to 10-20%.[12]
Q: The blue band on my column is streaking or tailing, leading to poor separation. What is the cause?
A: Tailing can be caused by several factors:
-
Sample Overload: You may have loaded too much crude material onto the column. Use a larger column or reduce the amount of sample.
-
Insolubility: The compound may be partially insoluble in the eluent, causing it to streak. Ensure your crude sample is fully dissolved in a minimum amount of solvent before loading.
-
Acidic Silica: Azulenes can interact with the slightly acidic surface of standard silica gel. If tailing is severe, you can either use a neutral stationary phase like neutral alumina or add a small amount (~1%) of a base like triethylamine to your eluent to neutralize the silica gel.[11]
Recrystallization Troubleshooting
Q: I have dissolved my crude product in hot solvent, but no crystals form upon cooling. What went wrong?
A: The most likely reason is that too much solvent was used, and the solution is not supersaturated upon cooling.[3][13] Try boiling off some of the solvent to increase the concentration and then allow it to cool again. If crystals still do not form, you can try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal of pure this compound to initiate crystallization.[14]
Q: My product separated as an oil instead of crystals. How can I resolve this?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution is too saturated with impurities.[15] To fix this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a different solvent or a two-solvent (binary) system where the compound is soluble in one and less soluble in the other can also prevent oiling.
Q: My recrystallized product is still blue, but it looks impure and melts over a wide range. What should I do?
A: This suggests that colored impurities with similar solubility profiles are co-crystallizing with your product. You may need to perform a second recrystallization. For removing highly colored, polar impurities, you can try adding a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal before cooling.[13] Be aware that charcoal can also adsorb your product, so use it sparingly.
Data Presentation
Table 1: Example Column Chromatography Conditions for Azulene Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Analyte/Fraction | Approx. Rf | Reference |
| Silica Gel | Toluene | Crude Product Filtrate | - | [6] |
| Silica Gel | Carbon Disulfide/Hexane (2:1) | This compound Adduct | 0.52 | [6] |
| Silica Gel | Carbon Disulfide/Hexane (2:1) | Tris-adduct | 0.46 | [6] |
| Neutral Alumina | Hexanes, then 5% Ethyl Acetate in Hexanes | Guaiazulene (start), Trifluoroacetylated product (red) | - | [2] |
Table 2: Common Solvent Systems for Recrystallization
| Solvent System | Use Case | Tips | Reference |
| Ethanol | General purpose for moderately polar compounds. | Good for removing minor impurities. | [15] |
| Hexane / Acetone | Good general mixture for compounds with intermediate polarity. | Allow slow evaporation for gradual cooling and crystallization. | [15] |
| Hexane / Ethyl Acetate | An alternative to hexane/acetone, though sometimes less effective. | Often works well when many impurities are present. | [15] |
| Methanol | Used to precipitate less polar compounds from a concentrated solution. | Can be added to a concentrated non-polar solution to force precipitation. | [6] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal eluent should provide an Rf value of ~0.3 for this compound and good separation from its impurities.
-
Column Packing: Select a column of appropriate size. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, tapping the column to ensure even packing.[1][12] Do not let the solvent level drop below the top of the silica. Add a final layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the chromatography eluent). Carefully pipette the concentrated sample solution onto the top layer of sand.
-
Elution: Carefully add the eluent to the column, taking care not to disturb the top layer.[1] Begin collecting fractions. The blue band corresponding to this compound should be clearly visible.
-
Gradient Elution (if necessary): If impurities are not separating well, you can gradually increase the polarity of the eluent over time to elute more strongly-adsorbed compounds.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4][14] Test small amounts of your crude product with various solvents (e.g., hexanes, ethanol, isopropanol) to find the best one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring or swirling until the solid is completely dissolved.[14]
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.[13]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[3]
-
Crystallization: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[14]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to air-dry on the filter paper or in a desiccator.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting flowchart for column chromatography issues.
References
- 1. youtube.com [youtube.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Azulene production - Distillation - Future4200 [future4200.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Azulene - Wikipedia [en.wikipedia.org]
- 11. Chromatography [chem.rochester.edu]
- 12. web.uvic.ca [web.uvic.ca]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. youtube.com [youtube.com]
- 15. Tips & Tricks [chem.rochester.edu]
Stability and degradation pathways of 1-Isopropylazulene
Technical Support Center: 1-Isopropylazulene
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of this compound. It includes troubleshooting advice for common experimental issues and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My deep blue this compound sample has turned greenish-brown or black. What is the cause?
A1: This color change is a classic indicator of degradation, primarily through oxidation. Azulenes, including this compound, are highly sensitive to air and light.[1] Exposure to atmospheric oxygen, especially when accelerated by light, can lead to the formation of various oxidized oligomeric and polymeric byproducts, which alter the compound's characteristic blue color.
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, protected from light, and at a low temperature (refrigerated or frozen). For long-term storage, sealing the compound in an ampule under high vacuum is recommended.
Q3: I am observing unexpected peaks in my NMR or LC-MS analysis of a reaction involving this compound. Could this be related to degradation?
A3: Yes, it is highly probable. The degradation of this compound does not typically yield a single, clean byproduct. Instead, a complex mixture of oxidized, and potentially polymerized, species is formed.[1] These degradation products will appear as multiple, often broad, signals in analytical spectra. It is crucial to confirm the purity of your this compound sample before use.
Q4: How does pH affect the stability of this compound?
A4: Azulenes are sensitive to acidic conditions. Strong acids can protonate the azulene ring, leading to instability and potentially inducing polymerization. It is advisable to avoid strongly acidic conditions during reactions and work-ups unless the reaction specifically requires it. Always use caution during aqueous work-ups and consider using a buffered system if necessary.[2]
Q5: Is this compound susceptible to photodecomposition?
A5: Yes. Azulene and its derivatives are known to absorb light in the UV-visible region, which can promote their degradation.[1] Photoirradiation can generate reactive oxygen species (ROS), such as superoxide, which accelerate the oxidation and degradation of the azulene core.[3] Therefore, all experiments and manipulations should be carried out with protection from direct light.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Color Change in Solution | 1. Oxygen exposure from non-degassed solvent.2. Air leak in the reaction setup.3. Exposure to ambient or strong light. | 1. Ensure all solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas).2. Check all joints and septa in your apparatus for a proper seal. Use high-vacuum grease if appropriate.3. Wrap the reaction flask and any chromatography columns in aluminum foil to exclude light. |
| Inconsistent or Non-Reproducible Reaction Outcomes | 1. Partial degradation of the this compound starting material.2. Reaction time is too long, leading to product degradation.3. Ineffective mixing in a heterogeneous reaction. | 1. Check the purity of your this compound by a quick TLC or ¹H NMR before each reaction. Purify by column chromatography or sublimation if necessary.2. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.[4]3. Ensure vigorous stirring, especially in multi-phase reactions.[4] |
| Low Yield After Work-up and Purification | 1. The product may be unstable to the work-up conditions (e.g., aqueous acid/base).2. The product may have degraded on the silica gel column.3. The product is volatile and was lost during solvent removal. | 1. Test the stability of your product to the planned work-up conditions on a small analytical scale first.[2]2. Consider deactivating the silica gel with a small amount of a neutral or basic agent (e.g., triethylamine in the eluent). Alternatively, use a different stationary phase like alumina or perform a purification via crystallization.3. Use a rotary evaporator at a low temperature and avoid leaving the product under high vacuum for extended periods.[2] |
Data Summary: Stability Profile
The stability of this compound is highly dependent on environmental conditions. The following table summarizes its qualitative stability.
| Condition | Stability | Primary Degradation Pathway | Observed Outcome |
| Air (Oxygen) | Low | Autoxidation | Rapid color change from blue to brown/black. Formation of complex mixtures. |
| UV-Vis Light | Low | Photodegradation, Photo-oxidation | Accelerates oxidation, leading to faster color change and decomposition.[1] |
| Elevated Temperature | Moderate to Low | Thermal Decomposition, Accelerated Oxidation | Increases the rate of degradation, especially in the presence of air. |
| Strong Acids | Low | Protonation, Polymerization | Loss of blue color, formation of intractable polymeric materials. |
| Inert Atmosphere (Argon/Nitrogen) | High | - | Compound remains stable for extended periods, especially when stored cold and dark. |
Experimental Protocols
Protocol 1: Assessing Purity and Stability via Thin-Layer Chromatography (TLC)
This protocol allows for a quick assessment of the purity of a this compound sample and can be used to monitor its degradation over time.
Materials:
-
This compound sample
-
TLC plate (silica gel 60 F254)
-
Developing chamber
-
Hexane (or heptane)
-
Dichloromethane (DCM)
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Prepare a developing solvent. A common solvent system is 1-5% DCM in hexane.
-
Dissolve a small amount of the this compound in a minimal amount of DCM to prepare a spotting solution.
-
Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber containing the eluent. Ensure the chamber is saturated with solvent vapors.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the plate. This compound should appear as a deep blue spot. Degradation products often appear as brownish or yellowish streaks or spots, typically at a lower Rf value (more polar).
-
Further visualization under a UV lamp can reveal other non-colored byproducts.
Interpretation:
-
A single, well-defined blue spot indicates high purity.
-
The presence of streaks or multiple spots, especially near the baseline, indicates the presence of degradation products.
Visualizations
Below are diagrams illustrating key pathways and workflows related to the handling and degradation of this compound.
Caption: Primary degradation pathway of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Decision tree for troubleshooting experimental issues.
References
Common impurities in commercially available 1-Isopropylazulene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available 1-Isopropylazulene.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in commercially available this compound?
A1: Commercially available this compound may contain several types of impurities stemming from its synthesis, purification, and storage. These can be broadly categorized as:
-
Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed. Common examples from related azulene syntheses include tetrahydrofuran (THF), ethyl acetate (EtOAc), hexane, and dichloromethane (CH2Cl2).
-
Unreacted Starting Materials and Reagents: Depending on the synthetic route, starting materials and excess reagents might be present in the final product.
-
Byproducts of Synthesis: Side reactions during the synthesis can lead to the formation of structurally related impurities.
-
Degradation Products: this compound, like other azulene compounds, can be susceptible to degradation upon exposure to light, air (oxygen), and elevated temperatures.[1] This can lead to the formation of various degradation products.
-
Isomeric Impurities: The synthesis might produce other isomers of isopropylazulene which may not be fully separated during purification.
Q2: My this compound solution appears to be changing color over time. What could be the cause?
A2: A change in color of a this compound solution is often an indicator of degradation. Azulenes are known to be sensitive to light and oxidation.[1] Exposure to ambient light and air can initiate photochemical reactions, leading to the formation of oligomeric and polyoxygenated compounds.[1] These degradation products can alter the electronic properties of the azulene core, resulting in a visible color change. To minimize degradation, always store this compound solutions in amber vials, under an inert atmosphere (e.g., argon or nitrogen), and at recommended low temperatures.
Q3: I am observing unexpected peaks in my analytical chromatogram (GC/HPLC) when analyzing my reaction mixture containing this compound. How can I determine if these are from the starting material?
A3: To determine if the unexpected peaks originate from your commercial this compound, it is crucial to run a control experiment. You should analyze a sample of the this compound, as received from the supplier, using the same analytical method (e.g., GC-MS or LC-MS) that you are using for your reaction mixture. This will provide a baseline impurity profile of the starting material. If the unexpected peaks are present in the control sample, they are likely impurities from the commercial product.
Q4: Can residual solvents in this compound affect my experiment?
A4: Yes, residual solvents can significantly impact experimental outcomes. For instance, protic solvents like residual water or alcohols can interfere with moisture-sensitive reactions, such as those involving organometallic reagents. Other solvents may have different polarities that can affect the solubility of your reagents or the kinetics of your reaction. It is good practice to be aware of the potential residual solvents and, if necessary, perform an analysis (e.g., by Headspace GC-MS) to quantify their levels, especially for sensitive applications.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields or product purity. | Variable purity of this compound batches. | 1. Analyze each new batch of this compound by a standardized analytical method (e.g., HPLC or GC) to confirm its purity before use. 2. If significant variations are observed, consider purifying the this compound in-house (e.g., by column chromatography or recrystallization). |
| Reaction fails to initiate or proceeds slowly. | Presence of inhibitors or interfering impurities in this compound. | 1. Consider the possibility of impurities that can quench catalysts or react with reagents. 2. Purify the this compound to remove potential inhibitors. 3. Review the supplier's certificate of analysis (CoA) for information on known impurities. |
| Formation of unexpected side products. | Impurities in the this compound are participating in the reaction. | 1. Characterize the unexpected side products using techniques like GC-MS or LC-MS/MS to identify their structures. 2. Relate the structure of the side products to potential impurities in the starting material. 3. Use a higher purity grade of this compound or purify the existing stock. |
| Difficulty in reproducing literature results. | Different impurity profiles in the this compound used. | 1. Contact the authors of the publication to inquire about the source and purity of the this compound they used. 2. Analyze your batch of this compound and compare its impurity profile to any available information. |
Data on Potential Impurities
| Impurity Type | Potential Impurities | Potential Source | Typical Analytical Method |
| Residual Solvents | Tetrahydrofuran (THF), Hexane, Ethyl Acetate, Dichloromethane | Synthesis and Purification | Headspace GC-MS |
| Degradation Products | Dimers, Trimers, Tetramers, Polyoxygenated compounds | Exposure to light and air | LC-MS, GC-MS |
| Related Azulenes | Isomers of Isopropylazulene | Synthesis | GC-MS, HPLC |
Experimental Protocols
Protocol: Identification of Volatile and Semi-Volatile Impurities in this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the qualitative analysis of volatile and semi-volatile impurities in a sample of this compound.
1. Objective: To identify and tentatively quantify impurities such as residual solvents, synthetic byproducts, and degradation products in a sample of this compound.
2. Materials and Equipment:
-
This compound sample
-
High-purity solvent for dilution (e.g., Hexane or Dichloromethane, HPLC grade)
-
Volumetric flasks and pipettes
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Autosampler vials with septa
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary column suitable for the separation of non-polar to semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample by accurately weighing approximately 10 mg of the sample and dissolving it in 10 mL of the chosen solvent in a volumetric flask.
-
Prepare a working solution by diluting the stock solution 1:100 with the same solvent. For example, transfer 100 µL of the stock solution to a 10 mL volumetric flask and dilute to the mark.
-
Transfer an aliquot of the working solution to an autosampler vial for analysis.
4. GC-MS Parameters (Example):
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
5. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
For each significant impurity peak, examine the corresponding mass spectrum.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) to tentatively identify the impurities.
-
The relative percentage of each impurity can be estimated based on the peak area percentage in the TIC, assuming similar response factors. For more accurate quantification, calibration with certified reference standards is required.
Visualizations
Caption: Troubleshooting workflow for purity-related issues.
References
Technical Support Center: Optimizing Reaction Conditions for 1-Isopropylazulene Derivatization
Welcome to the technical support center for the derivatization of 1-isopropylazulene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the derivatization of this compound, providing potential causes and solutions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds like this compound to produce this compound-3-carbaldehyde.[1][2] The reaction involves the use of a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]
Q1: My Vilsmeier-Haack formylation reaction of this compound is resulting in a low yield or no product. What are the possible causes and solutions?
A1: Low or no yield in a Vilsmeier-Haack reaction can stem from several factors:
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Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure that DMF is anhydrous and POCl₃ is fresh. The reagent should be prepared in situ and used immediately.[1]
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Insufficient Reaction Temperature: While the formation of the Vilsmeier reagent is typically done at low temperatures (0-10 °C), the formylation of less reactive substrates may require heating. However, for the highly reactive azulene ring, the reaction can often proceed at room temperature.[4] If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) can be attempted, but be mindful of potential side reactions.
-
Inadequate Work-up: The intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically achieved by adding the reaction mixture to an aqueous solution of a base like sodium acetate or sodium bicarbonate and stirring for a period to ensure complete conversion.[1]
-
Substrate Degradation: The azulene nucleus can be sensitive to strongly acidic conditions. While the Vilsmeier reagent is a weak electrophile, prolonged reaction times or excessive temperatures in the presence of acidic byproducts could lead to substrate decomposition.[3]
Q2: I am observing multiple products in my Vilsmeier-Haack reaction. What are the likely side products and how can I minimize them?
A2: The primary site of electrophilic attack on this compound is the 3-position. However, side products can arise from:
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Di-formylation: Although less common for azulenes compared to other highly activated aromatics, forcing conditions (high temperature, long reaction time, large excess of Vilsmeier reagent) could potentially lead to di-formylation. Using a stoichiometric amount of the Vilsmeier reagent and moderate reaction conditions can minimize this.
-
Reaction at the Isopropyl Group: While unlikely under Vilsmeier-Haack conditions, highly reactive intermediates could potentially interact with the isopropyl group. This is generally not a significant concern.
-
Degradation Products: As mentioned, the azulene core can degrade under harsh conditions, leading to a complex mixture of products. Maintaining a controlled temperature and reaction time is crucial.
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with stirring.
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After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
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Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent like dichloromethane.
-
Add the solution of this compound to the Vilsmeier reagent at room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound-3-carbaldehyde.
| Parameter | Condition |
| Reagents | This compound, DMF, POCl₃ |
| Molar Ratio (Substrate:DMF:POCl₃) | 1 : 3 : 1.2 |
| Temperature | 0 °C for reagent formation, RT for reaction |
| Reaction Time | 2 - 4 hours |
| Work-up | Aqueous Sodium Acetate |
| Purification | Silica Gel Column Chromatography |
| Expected Yield | 70-85% |
Table 1: Optimized Reaction Conditions for Vilsmeier-Haack Formylation of this compound.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a key method for introducing an acyl group onto an aromatic ring, and for this compound, this will yield 1-isopropyl-3-acylazulene.[5][6] The reaction typically employs an acylating agent (e.g., acetic anhydride or acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[7]
Q3: My Friedel-Crafts acylation of this compound is giving a very low yield and a lot of tar-like material. What is going wrong?
A3: Low yields and polymerization are common issues in Friedel-Crafts reactions with highly reactive substrates like azulenes.
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Catalyst Stoichiometry: Unlike many Friedel-Crafts reactions which are catalytic in Lewis acid, acylation often requires stoichiometric amounts of the catalyst because the product ketone can form a complex with the Lewis acid, rendering it inactive.[5]
-
Reaction Temperature: Friedel-Crafts reactions can be highly exothermic. The reaction should be carried out at low temperatures (e.g., 0 °C or even -20 °C) to control the reaction rate and prevent polymerization and degradation of the sensitive azulene ring.
-
Order of Addition: It is often preferable to add the Lewis acid to a solution of the substrate and the acylating agent at a low temperature to control the initial exotherm.
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Substrate Purity: Impurities in the starting this compound can act as catalysts for polymerization. Ensure the starting material is of high purity.
Q4: I am concerned about the stability of the isopropyl group on the azulene ring under Friedel-Crafts conditions. Is migration of the isopropyl group a known issue?
A4: While carbocation rearrangements are a well-known issue in Friedel-Crafts alkylation, they are generally not a concern in Friedel-Crafts acylation because the acylium ion is resonance-stabilized and less prone to rearrangement. However, there have been reports of isopropyl group migration in azulene systems under certain conditions, particularly during dehydrogenation steps in synthetic sequences. While less likely during a standard Friedel-Crafts acylation, using milder Lewis acids and low temperatures will minimize any potential for such side reactions.
Experimental Protocol: Friedel-Crafts Acylation of this compound
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) and acetic anhydride (1.5 equivalents) in an anhydrous inert solvent (e.g., dichloromethane or carbon disulfide).
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Cool the flask to 0 °C in an ice-salt bath.
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In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in the same anhydrous solvent.
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Slowly add the AlCl₃ suspension to the solution of this compound and acetic anhydride with vigorous stirring, maintaining the temperature at 0 °C.
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After the addition is complete, let the reaction stir at 0 °C for 1-2 hours, monitoring by TLC.
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To quench the reaction, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Combine the organic layers and wash with water, a saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-acetyl-3-isopropylazulene.
| Parameter | Condition |
| Reagents | This compound, Acetic Anhydride, AlCl₃ |
| Molar Ratio (Substrate:Ac₂O:AlCl₃) | 1 : 1.5 : 1.2 |
| Temperature | 0 °C |
| Reaction Time | 1 - 2 hours |
| Work-up | Ice/HCl followed by NaHCO₃ wash |
| Purification | Silica Gel Column Chromatography |
| Expected Yield | 65-80% |
Table 2: Optimized Reaction Conditions for Friedel-Crafts Acylation of this compound.
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the key steps in the derivatization of this compound.
Caption: Workflow for the Vilsmeier-Haack formylation of this compound.
Caption: Workflow for the Friedel-Crafts acylation of this compound.
Signaling Pathways and Logical Relationships
The regioselectivity of electrophilic aromatic substitution on this compound is governed by the electronic properties of the azulene nucleus. The five-membered ring is electron-rich and thus more nucleophilic, while the seven-membered ring is electron-deficient. The isopropyl group at the 1-position is an electron-donating group, which further activates the five-membered ring towards electrophilic attack.
Caption: Regioselectivity of electrophilic attack on this compound.
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 1-Isopropylazulene Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with this compound. The information is designed to assist in overcoming common challenges encountered during synthesis, purification, storage, and biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a derivative of azulene, a bicyclic non-benzenoid aromatic hydrocarbon. Like other azulenes, it is known for its distinct blue-violet color. Due to the limited specific data on this compound, the closely related and well-studied compound Guaiazulene (1,4-dimethyl-7-isopropylazulene) is often used as a reference. Key properties are summarized below.
Table 1: Physicochemical Properties of Guaiazulene (as a reference for this compound)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H18 | [1] |
| Molecular Weight | 198.30 g/mol | [1] |
| Appearance | Dark blue crystalline solid | [2] |
| Melting Point | 27-29 °C | [3] |
| Boiling Point | 153 °C at 7 mmHg | [3] |
| Solubility | Poorly soluble in water; Soluble in alcohol, chloroform. | [3] |
| Storage Temperature | 2-8°C, sealed in a dry environment. |[3] |
Q2: What are the primary safety considerations when working with this compound?
Q3: How should I prepare a stock solution of this compound for biological assays?
Given its poor water solubility, a stock solution should be prepared in an organic solvent such as DMSO or ethanol.[4] For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. It may be necessary to use solubilizing agents or delivery systems like PEG-PCL micelles to improve aqueous compatibility.[4]
Troubleshooting Guides
Synthesis
Problem: Low yield of this compound in my synthesis.
-
Possible Cause 1: Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the time or increasing the temperature.
-
Possible Cause 2: Side reactions. The synthesis of azulenes can be complex, with potential for polymerization or the formation of isomers.[5][6] Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if any reagents are sensitive to air or moisture.
-
Possible Cause 3: Degradation of the product. Azulenes can be sensitive to heat and light. Protect the reaction mixture from light and use the lowest effective temperature.
Problem: The final product is a complex mixture of blue and/or brown substances.
-
Possible Cause: Formation of multiple azulenic compounds or polymerization. This can occur if the reaction conditions are not optimal. Consider modifying the stoichiometry of the reactants or the reaction temperature. Purification will be necessary to isolate the desired product.
Purification
Problem: I am having difficulty purifying this compound by column chromatography.
-
Possible Cause 1: Inappropriate stationary phase. Standard silica gel can sometimes cause degradation of sensitive compounds. Consider using a less acidic stationary phase like neutral alumina or a polymer-based resin.[4]
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Possible Cause 2: Incorrect solvent system. A gradient elution may be necessary to separate this compound from closely related impurities. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
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Possible Cause 3: Co-elution of impurities. If impurities have similar polarity to the product, alternative purification techniques like preparative HPLC or crystallization may be required.[7] For crystallization, ethanol is a potential solvent.[3]
Table 2: Suggested Solvents for Chromatography of Azulenes
| Solvent System | Application |
|---|---|
| Hexane/Ethyl Acetate Gradient | General purpose purification on silica or alumina. |
| Hexane/Dichloromethane Gradient | For separating less polar impurities. |
| Toluene | Can be used for compounds that are sensitive to more polar solvents. |
Handling and Storage
Problem: My this compound sample has changed color or degraded over time.
-
Possible Cause 1: Exposure to light, air, or heat. Azulenes can be unstable under these conditions. Store the compound in a tightly sealed, amber glass vial at 2-8°C.[3] For long-term storage, consider flushing the vial with an inert gas.
-
Possible Cause 2: Contamination. Ensure that all storage containers and utensils are clean and dry.
Biological Assays
Problem: I am observing high background or inconsistent results in my ELISA assay.
-
Possible Cause 1: Compound precipitation. Due to its low aqueous solubility, this compound may precipitate in the aqueous buffer systems of the assay, leading to light scattering and inconsistent readings. Visually inspect the wells for any precipitate. Consider using a solubilizing agent or reducing the final concentration of the compound.
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Possible Cause 2: Interference with assay components. The intense blue color of this compound could interfere with colorimetric or fluorometric readouts. Run proper controls, including wells with the compound alone (no cells or target) to measure its intrinsic absorbance or fluorescence at the assay wavelengths.
-
Possible Cause 3: Reagent issues. Ensure all assay reagents are within their expiration dates and have been stored correctly.[3] Bring all reagents to room temperature before use.
Problem: My cell-based assay shows unexpected cytotoxicity.
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Possible Cause 1: Intrinsic cytotoxicity. this compound may be cytotoxic to the cell line being used. Perform a dose-response curve to determine the non-toxic concentration range.
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Possible Cause 2: Solvent toxicity. The organic solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration is below the tolerance level of your specific cell line.
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Possible Cause 3: Compound degradation. If the compound degrades in the culture medium, the degradation products could be toxic. Prepare fresh dilutions of the compound from a stock solution for each experiment.
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
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Prepare the column: Choose a glass column of appropriate size. Pack it with neutral alumina using a slurry method with a non-polar solvent (e.g., hexane).
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Load the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of alumina and let the solvent evaporate. Carefully add the dried alumina with the adsorbed sample to the top of the column.
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Elute the column: Start with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate).
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Collect fractions: Collect the eluting solvent in small fractions. The desired this compound should appear as a blue-colored band.
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Monitor fractions: Spot each fraction on a TLC plate and visualize under UV light and with a suitable stain to identify the fractions containing the pure compound.
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Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Preparation of this compound for a Cell-Based Assay
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Prepare a concentrated stock solution: Dissolve a known mass of this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
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Prepare intermediate dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of intermediate dilutions in cell culture medium.
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Prepare final dilutions: Add the intermediate dilutions to the cell culture wells to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and is below 0.5%.
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Include controls: Always include a vehicle control (cells treated with the same final concentration of DMSO without the compound) and a negative control (untreated cells).
Visualizations
Caption: Troubleshooting workflow for synthesis issues.
Caption: Decision tree for purification method selection.
Caption: Workflow for preparing for cell-based assays.
References
- 1. Guaiazulene | C15H18 | CID 3515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guaiazulene - Wikipedia [en.wikipedia.org]
- 3. Guaiazulene | 489-84-9 [chemicalbook.com]
- 4. In vitro Biological Activities of Azulene, Guaiazulene, and Sodium Guaiazulene Sulfonate and Its Application to Formulations through PEG-PCL Micelles | Rigeo [rigeo.org]
- 5. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Azulene, 1,4-dimethyl-7-(1-methylethyl)- (CAS 489-84-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
Preventing polymerization of azulene compounds during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of azulene compounds during storage.
Frequently Asked Questions (FAQs)
Q1: What is azulene polymerization and why is it a concern during storage?
A1: Azulene polymerization is a chemical reaction where individual azulene molecules (monomers) link together to form larger molecules called oligomers or polymers. This is a concern during storage because it leads to the degradation of the pure azulene compound, altering its chemical and physical properties. This degradation can compromise the integrity of experiments, affect the purity of pharmaceutical preparations, and lead to inaccurate results.
Q2: What are the primary triggers for azulene polymerization during storage?
A2: The primary triggers for azulene polymerization are exposure to:
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Acidic Impurities: Traces of acids can initiate cationic polymerization of azulene.
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Oxidizing Agents: Exposure to air (oxygen) and other oxidizing agents can lead to oxidative coupling and polymerization.
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Light: Certain wavelengths of light can provide the energy to initiate photopolymerization.
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Heat: Elevated temperatures can accelerate the rate of polymerization, especially if initiators are present.
Q3: How can I visually identify if my azulene compound has started to polymerize?
A3: Visual signs of azulene polymerization include:
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Color Change: A noticeable change from the characteristic deep blue color of pure azulene to a greenish or brownish hue.
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Formation of Precipitates: The appearance of solid, insoluble particles in a previously clear azulene solution.
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Increased Viscosity: An observable increase in the thickness or viscosity of an azulene solution.
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Reduced Solubility: Difficulty in dissolving an azulene compound that was previously readily soluble in a particular solvent.
Q4: What are the recommended storage conditions to prevent polymerization?
A4: To minimize the risk of polymerization, azulene compounds should be stored under the following conditions:
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Temperature: Store at low temperatures, ideally between +2°C and +8°C.
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Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
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Light: Protect from light by using amber-colored vials or by storing in a dark place.
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Purity: Ensure the compound is free from acidic impurities and other potential initiators.
Troubleshooting Guide: Polymerization Issues
Problem: My azulene solution has changed color from blue to greenish-brown.
| Possible Cause | Suggested Solution |
| Oxidative Degradation/Polymerization | Purge the storage vial with an inert gas (argon or nitrogen) before sealing. For future storage, consider adding a suitable antioxidant. |
| Presence of Acidic Impurities | Neutralize any acidic contaminants by passing the solution through a short plug of basic alumina. Ensure all glassware is thoroughly cleaned and dried before use. |
Problem: I observe solid precipitates in my stored azulene solution.
| Possible Cause | Suggested Solution |
| Advanced Polymerization | The precipitate is likely polymerized azulene, which is insoluble. The remaining solution may still contain some monomer. The precipitate can be separated by filtration or centrifugation, but the purity of the remaining azulene should be verified analytically. |
| Contamination | If the precipitate is not colored, it may be an insoluble impurity. Analyze the precipitate to determine its identity. |
Experimental Protocols
Protocol 1: Detection of Azulene Polymerization using UV-Vis Spectroscopy
This method is useful for quickly assessing the degradation of azulene, which is often associated with polymerization.
-
Methodology:
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Prepare a dilute solution of the stored azulene compound in a suitable solvent (e.g., hexane or ethanol).
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Record the UV-Vis absorption spectrum from 200 to 800 nm.
-
Pure azulene exhibits a characteristic absorption spectrum with a strong band in the visible region (around 580 nm), which is responsible for its blue color.
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Polymerization and degradation will lead to a decrease in the intensity of this characteristic absorption band and may cause a blue shift (shift to a shorter wavelength) or the appearance of new absorption bands at different wavelengths, often resulting in a brownish appearance of the solution.
-
Protocol 2: Analysis of Azulene Oligomerization by High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate and quantify the remaining azulene monomer and detect the presence of oligomers.
-
Methodology:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Stationary Phase: A C18 reverse-phase column is suitable for separating non-polar compounds like azulene.
-
Sample Preparation: Dissolve a small amount of the stored azulene in the mobile phase.
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Injection and Detection: Inject the sample into the HPLC system. Use a UV-Vis detector set to a wavelength where azulene absorbs strongly (e.g., 270 nm or 580 nm).
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Analysis: The appearance of new peaks with shorter retention times than the azulene monomer peak is indicative of the formation of more polar degradation products, while peaks with longer retention times may suggest the presence of less polar oligomers. A decrease in the area of the azulene peak over time indicates its degradation.
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Protocol 3: Identification of Polymeric Species by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique to identify the presence of azulene dimers and trimers.
-
Methodology:
-
Column: A non-polar capillary column (e.g., HP-5MS) is suitable.
-
Carrier Gas: Helium at a constant flow rate.
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Temperature Program: Start at a low temperature (e.g., 60°C) and gradually increase to a high temperature (e.g., 280°C) to elute compounds with different boiling points.
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Injection: Inject a dilute solution of the azulene sample in a volatile organic solvent (e.g., dichloromethane).
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Mass Spectrometry: Use electron ionization (EI) and scan a mass range that includes the molecular weights of expected oligomers (e.g., m/z 50-500). The mass spectrum of azulene will show a molecular ion peak at m/z 128. The presence of peaks at m/z 256 (dimer) and 384 (trimer) would confirm polymerization.
-
Data Presentation
Table 1: Recommended Polymerization Inhibitors for Azulene Compounds
| Inhibitor | Type | Recommended Concentration (w/w) | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic Antioxidant / Radical Scavenger | 0.01% - 0.1% | Effective at scavenging free radicals that can initiate polymerization. Soluble in most organic solvents. |
| Hydroquinone (HQ) | Phenolic Antioxidant / Radical Scavenger | 0.01% - 0.1% | A common inhibitor for unsaturated monomers. May require the presence of oxygen to be most effective. |
Note: The optimal concentration of the inhibitor should be determined empirically for each specific azulene compound and storage conditions.
Visualizations
Caption: Potential pathways for azulene polymerization initiated by common storage contaminants.
Caption: A logical workflow for troubleshooting potential polymerization of stored azulene compounds.
Technical Support Center: Forced Degradation Studies of 1-Isopropylazulene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 1-Isopropylazulene under various stress conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during forced degradation experiments of this compound.
Issue 1: No or Minimal Degradation Observed
Question: I have subjected this compound to the initial stress conditions, but I am observing less than 5% degradation. What should I do?
Answer:
Minimal degradation (less than 5-20%) can hinder the objective of identifying potential degradation products and validating the stability-indicating nature of your analytical method.[1][2][3] Consider the following troubleshooting steps:
-
Increase Stressor Concentration: For hydrolytic studies, you can incrementally increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH) from 0.1 M up to 1 M.[2][3] For oxidative studies, the concentration of hydrogen peroxide can be increased.
-
Elevate Temperature: If degradation is insufficient at room temperature, consider performing the study at elevated temperatures, for example, 50-70°C.[4]
-
Extend Exposure Time: The duration of the stress test can be prolonged. However, it is generally recommended not to exceed 7 days.[3][4]
-
Verify Sample Solubility: Ensure that this compound is fully dissolved in the stress medium. If solubility is an issue, the use of a co-solvent may be necessary. Ensure the co-solvent itself does not cause degradation.[4]
Issue 2: Excessive Degradation Observed
Question: My initial forced degradation experiment resulted in over 20% degradation of this compound, with many small, unidentifiable peaks in my chromatogram. How can I achieve the target degradation of 5-20%?
Answer:
Excessive degradation can lead to the formation of secondary and tertiary degradation products, which may not be relevant to the actual stability of the drug substance.[3] To achieve the desired degradation range of 5-20%[1][2][3], consider the following adjustments:
-
Reduce Stressor Concentration: If you used high concentrations of acid, base, or oxidizing agent, decrease them. For example, if 1 M HCl caused excessive degradation, try 0.1 M or 0.01 M.
-
Lower Temperature: If the experiment was conducted at an elevated temperature, repeat it at a lower temperature or at room temperature.[4]
-
Shorten Exposure Time: Reduce the duration of the stress test. You can take samples at multiple time points to determine the optimal duration.
-
Neutralize After Stressing: For acid and base hydrolysis, ensure the reaction is stopped promptly by neutralizing the solution with a suitable acid or base.
Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
Question: The peaks for this compound and its degradants are showing tailing or are not well-separated in my HPLC chromatogram. What can I do to improve the chromatography?
Answer:
A stability-indicating method must be able to separate the parent drug from its degradation products.[5] Poor peak shape or resolution can be addressed by optimizing the HPLC method:
-
Mobile Phase Composition: Adjust the ratio of the organic solvent to the aqueous buffer. A gradient elution may be necessary to resolve all peaks.
-
pH of the Mobile Phase: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Experiment with different pH values.
-
Column Chemistry: If adjusting the mobile phase is not sufficient, consider trying a different HPLC column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve peak resolution and shape.
Issue 4: Mass Imbalance in Degradation Studies
Question: After quantifying the parent peak and the degradation products, the total mass balance is significantly less than 100%. What could be the reasons for this?
Answer:
A good mass balance, typically between 95% and 105%, provides confidence that all major degradation products have been detected.[1] A significant loss in mass balance could be due to:
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. Consider using a mass spectrometer (MS) or other universal detectors.[5]
-
Volatile Degradants: Degradation may have produced volatile compounds that are lost during sample preparation or analysis. Gas chromatography (GC) might be a suitable technique to analyze for such compounds.[5]
-
Precipitation of Degradants: Some degradation products may not be soluble in the analysis solvent and could have precipitated out.
-
Co-eluting Peaks: A degradant peak might be co-eluting with the parent peak or another degradant peak. A peak purity analysis using a diode array detector (DAD) or MS can help identify this issue.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of a compound like this compound?
A1: Based on ICH guidelines, the typical stress conditions include:
-
Acid Hydrolysis: Using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), typically in the range of 0.1 M to 1 M, at room temperature or elevated temperatures.[2][3]
-
Base Hydrolysis: Using sodium hydroxide (NaOH) or potassium hydroxide (KOH), also in the range of 0.1 M to 1 M, at room temperature or elevated temperatures.[2][3]
-
Oxidation: Using hydrogen peroxide (H₂O₂), typically at a concentration of 3% to 30%, at room temperature.[6] Other oxidizing agents like metal ions or radical initiators can also be used.[6]
-
Thermal Degradation: Exposing the solid drug substance to dry heat at temperatures above the accelerated stability testing conditions (e.g., 60°C, 80°C).[2][3]
-
Photodegradation: Exposing the drug substance to a combination of UV and visible light. The ICH Q1B guideline suggests an exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter.[3][6]
Q2: What analytical techniques are most suitable for analyzing the degradation of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the most common technique for stability-indicating assays due to its ability to separate and quantify the parent drug and its degradation products.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structures of the degradation products.[5] If volatile degradants are expected, Gas Chromatography (GC) may be necessary.[5]
Q3: What is the target degradation percentage I should aim for in my studies?
A3: The generally accepted range for degradation in forced degradation studies is between 5% and 20%.[1][2][3] This range is considered sufficient to demonstrate the stability-indicating nature of the analytical method without being so excessive that it leads to the formation of irrelevant secondary degradation products.[3]
Q4: Do I need to identify the structure of every degradation product?
A4: The primary goal of forced degradation is to develop and validate a stability-indicating method. While full structural elucidation of all degradation products is not always mandatory at the early stages, it is good practice to identify any degradant that is also observed in the formal stability studies, especially if it appears above the identification threshold defined in ICH guidelines.
Q5: How should I present the data from my forced degradation studies?
A5: Data should be presented in a clear and organized manner. A summary table is often the best way to present quantitative results, allowing for easy comparison of the degradation under different stress conditions.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Assay of this compound | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 89.5 | 10.5 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp | 92.1 | 7.9 | 1 |
| Oxidation | 3% H₂O₂ | 48 hours | Room Temp | 85.3 | 14.7 | 3 |
| Thermal | Dry Heat | 7 days | 80°C | 95.8 | 4.2 | 1 |
| Photolytic | ICH Q1B | 7 days | Room Temp | 82.0 | 18.0 | 4 |
Note: The data presented in this table is representative and for illustrative purposes only.
Experimental Protocols
1. Acid Hydrolysis
-
Dissolve 10 mg of this compound in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol).
-
Add 10 mL of 0.1 M hydrochloric acid.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Oxidative Degradation
-
Dissolve 10 mg of this compound in 10 mL of a suitable organic solvent.
-
Add 10 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 48 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase to a suitable concentration for HPLC analysis.
3. Photolytic Degradation
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
Visualizations
Caption: Experimental workflow for a forced degradation study.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmr.net.in [ijmr.net.in]
- 6. rjptonline.org [rjptonline.org]
Managing photosensitivity and light-induced degradation of azulenes
Technical Support Center: Managing Azulene Photosensitivity
This guide is intended for researchers, scientists, and drug development professionals working with azulene and its derivatives. It provides detailed information on the causes of photosensitivity and light-induced degradation, along with practical troubleshooting advice and experimental protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is azulene photosensitivity and why are these compounds susceptible to degradation?
A1: Azulene and its derivatives are known for their distinct blue-violet color, which arises from their unique electronic structure—a fused five- and seven-membered ring system. This structure allows them to absorb light in the visible and UVA regions of the electromagnetic spectrum (around 340 nm and 600 nm).[1] Upon absorbing light, the azulene molecule transitions to an excited state. This excess energy can initiate photochemical reactions, leading to degradation of the molecule, loss of color, and reduced potency or activity. This process is often accelerated in the presence of oxygen.
Q2: What are the primary mechanisms of azulene photodegradation?
A2: The primary mechanism of photodegradation for many azulenes, especially in solution, is photo-oxidation.[2] The process generally follows these steps:
-
Light Absorption: The azulene molecule absorbs UVA or visible light, moving to an excited singlet state.
-
Intersystem Crossing: The molecule may then transition to a longer-lived, more reactive triplet state.
-
Energy Transfer: The excited azulene molecule can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
-
Oxidative Damage: Singlet oxygen and other reactive oxygen species (ROS) can then attack the azulene molecule, leading to the formation of various degradation products, including oligomeric and polyoxygenated compounds.[3] This can also lead to the generation of free radicals, which propagate further degradation.[1]
Q3: What do the degradation products of azulenes look like?
A3: Upon exposure to light, a solution of a blue or violet azulene derivative will typically fade or change color, often to a yellow or brownish hue.[2] Chemical analysis has shown that the main photoproducts are often complex mixtures of oligomeric, polyoxygenated compounds.[3] Minor volatile byproducts may also be formed. The exact nature of the degradation products depends on the specific azulene derivative, the solvent used, and the presence of oxygen.
Q4: Can photodegraded azulenes be toxic or have altered biological activity?
A4: Yes. Studies have shown that both azulene and its common derivative guaiazulene can become photomutagenic when irradiated with UVA and/or visible light.[1][4] Light exposure can also induce cytotoxicity.[5] Therefore, it is critical to control for photodegradation in any experiment involving biological systems, as the observed effects could be due to the degradation products rather than the parent compound. Care must be taken when using cosmetic products containing these ingredients, as exposure to sunlight is common after application.[4]
Troubleshooting Guide
This section addresses common issues encountered during experiments with azulene derivatives.
| Problem | Potential Cause | Recommended Solution |
| Rapid color fading of my azulene solution in the lab. | Exposure to ambient light and oxygen. | 1. Work in low-light conditions: Use a fume hood with the light off or work in a room with yellow/amber lighting.[6] 2. Use amber glassware: Store and handle solutions in amber vials or flasks to filter out UV and blue light.[6][7] 3. Protect from oxygen: Use solvents that have been de-gassed by sparging with nitrogen or argon. Prepare solutions and conduct reactions under an inert atmosphere.[8] |
| Inconsistent results in cell-based assays. | Degradation of the azulene compound during the experiment. | 1. Prepare fresh solutions: Do not use stock solutions that are old or have been exposed to light.[1] 2. Include "dark" controls: Run parallel experiments where the azulene-treated samples are kept in complete darkness (e.g., wrapped in aluminum foil) to differentiate between photochemical effects and the intrinsic activity of the compound. 3. Minimize light exposure during incubation and analysis: If using microscopy or plate readers, use the lowest possible light intensity and shortest exposure time. |
| Formation of unknown peaks in HPLC/LC-MS analysis. | On-column degradation or degradation in the autosampler. | 1. Use an amber autosampler vial. 2. Cool the autosampler tray: Set the autosampler temperature to 4°C to slow down degradation kinetics. 3. Shorten analysis time: Develop an efficient chromatographic method to minimize the time the sample spends in the system. |
| My solid-state azulene compound has changed color. | Surface degradation due to prolonged exposure to light and air. | 1. Store in opaque, airtight containers: Use amber glass jars with tight-fitting lids, stored inside a secondary container or cabinet. 2. Store under inert gas: For highly sensitive compounds, store the solid under a nitrogen or argon atmosphere. |
Quantitative Data on Azulene Photostability
Quantitative data on the photostability of azulenes is crucial for comparing derivatives and predicting their behavior. However, comprehensive comparative data is limited in the literature. Researchers are encouraged to determine these parameters for their specific compounds.
| Parameter | Azulene / Guaiazulene | Significance | Reference |
| Absorption Maxima (λmax) | ~340 nm (UVA), ~600 nm (Visible) | Wavelengths that can trigger photodegradation. | [1] |
| Photomutagenicity | Moderate to strong photomutagen in S. typhimurium TA102 upon irradiation. | Indicates potential for DNA damage upon light exposure. | [1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Lower than Rose Bengal standard, but degradation is enhanced by oxygen. | Measures the efficiency of producing damaging singlet oxygen. A lower value is more stable. | [3] |
Note: The singlet oxygen quantum yield (ΦΔ) is a critical measure of photosensitizing potential. It represents the fraction of absorbed photons that result in the formation of singlet oxygen. A lower ΦΔ value generally indicates greater photostability in the presence of oxygen.
Experimental Protocols
Protocol 1: Forced Photodegradation Study (as per ICH Q1B Guidelines)
This protocol is designed to evaluate the intrinsic photosensitivity of an azulene derivative and to identify its degradation products.[9][10]
1. Objective: To assess the overall photosensitivity of the azulene active pharmaceutical ingredient (API) or drug product to identify potential degradation pathways.[9]
2. Materials:
-
Azulene compound (solid or in solution).
-
Chemically inert, transparent containers (e.g., quartz cuvettes, clear glass vials).
-
Photostability chamber with a controlled light source (e.g., Xenon lamp or a near-UV fluorescent lamp).[9]
-
Calibrated radiometer/lux meter.
-
"Dark" control samples wrapped completely in aluminum foil.
-
Analytical system for quantification (e.g., HPLC-UV/MS).
3. Procedure:
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a transparent, inert container.
-
Solution State: Prepare a solution in a relevant, photochemically inert solvent (e.g., acetonitrile, methanol) in a transparent container.
-
-
Dark Control: Prepare an identical set of samples and wrap them securely in aluminum foil to completely block light. These will be placed in the photostability chamber alongside the exposed samples to account for thermal degradation.
-
Exposure:
-
Place the test and control samples in the photostability chamber.
-
Expose the samples to light conditions as specified by ICH Q1B. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter .[10][11]
-
Monitor the exposure using the calibrated radiometer/lux meter.
-
-
Analysis:
-
At appropriate time intervals, withdraw samples for analysis.
-
Analyze the exposed samples and the dark controls by a validated stability-indicating method (e.g., HPLC).
-
Quantify the remaining parent compound and characterize any significant degradation products using techniques like LC-MS/MS or NMR.
-
-
Evaluation:
-
Compare the degradation profiles of the light-exposed samples with the dark controls. Significant degradation in the exposed samples, but not the controls, indicates photosensitivity.
-
Elucidate the structure of major photodegradants.
-
Protocol 2: Strategies for Photostabilization
If an azulene derivative is found to be photosensitive, the following strategies can be employed.[12][13]
1. Formulation with Antioxidants/Quenchers:
-
Objective: To inhibit photo-oxidation by scavenging free radicals or quenching singlet oxygen.
-
Method: Incorporate antioxidants into the formulation. Common choices include:
-
Radical Scavengers: Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA).[8]
-
Singlet Oxygen Quenchers: Beta-carotene, sodium azide, or DABCO (1,4-diazabicyclo[2.2.2]octane).
-
-
Procedure: Prepare formulations with and without the chosen stabilizer. Perform the forced degradation study (Protocol 1) to compare the stability of the different formulations.
2. Encapsulation:
-
Objective: To create a physical barrier that protects the azulene molecule from light and oxygen.[12]
-
Method: Use encapsulation techniques to complex the azulene derivative.
-
Procedure: Prepare the encapsulated formulation and perform forced degradation studies to assess the degree of protection compared to the unencapsulated drug.
3. Use of UV-Absorbing Excipients and Packaging:
-
Objective: To filter out the wavelengths of light that cause degradation.[7]
-
Method:
-
Formulation: Add UV-absorbing excipients (e.g., titanium dioxide, zinc oxide) to solid or semi-solid formulations. Note: TiO₂ itself can sometimes promote photocatalysis, so compatibility must be tested.[3]
-
Packaging: Select appropriate primary packaging that blocks light, such as amber glass bottles, amber syringes, or opaque blister packs.[6][7][14]
-
-
Procedure: Conduct confirmatory photostability testing on the final drug product in its immediate and marketing packaging to ensure adequate protection.[10]
Visualizations
Diagram 1: General Pathway of Azulene Photodegradation
References
- 1. Photomutagenicity of cosmetic ingredient chemicals azulene and guaiazulene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azulene as an ingredient for visible-light- and stimuli-responsive photoswitches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photomutagenicity of cosmetic ingredient chemicals azulene and guaiazulene. | Semantic Scholar [semanticscholar.org]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. BD [lp.bd.com]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. iagim.org [iagim.org]
- 12. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photostabilization strategies of photosensitive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. industrialpharmacist.com [industrialpharmacist.com]
Side reactions to consider in 1-Isopropylazulene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-isopropylazulene. The following sections address common issues and their potential solutions, supplemented with experimental protocols and visual aids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize this compound resulted in a mixture of products with different alkyl substitutions, not just the desired mono-isopropylazulene. What is the likely cause?
A1: This issue is characteristic of polyalkylation , a common side reaction in Friedel-Crafts alkylation. The initial introduction of an isopropyl group, which is an electron-donating group, activates the azulene ring, making it more susceptible to further alkylation than the starting material. This leads to the formation of di- and tri-isopropylated azulenes.
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a large excess of the azulene starting material relative to the isopropylating agent (e.g., isopropyl halide and Lewis acid). This increases the probability that the electrophile will react with an unsubstituted azulene molecule.
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize polyalkylation by reducing the overall reactivity of the system.
-
Purification: If polyalkylation cannot be completely avoided, careful column chromatography is necessary to separate the desired mono-substituted product from the poly-substituted byproducts.
Q2: I am attempting a Friedel-Crafts isopropylation of azulene, but I am observing the formation of n-propylazulene as a significant byproduct. Why is this happening?
A2: This is likely due to carbocation rearrangement . In Friedel-Crafts alkylation, the isopropyl carbocation can rearrange to the more stable secondary carbocation. However, under certain conditions, rearrangements can lead to the formation of other alkylated products. While less common for a secondary carbocation like isopropyl, impurities in reagents or specific reaction conditions can promote such rearrangements. A more common issue with other primary alkyl halides is their rearrangement to more stable secondary or tertiary carbocations.
Troubleshooting Steps:
-
Choice of Alkylating Agent: Use an alkylating agent that is less prone to rearrangement. For isopropylation, isopropyl chloride or bromide with a suitable Lewis acid is standard.
-
Reaction Conditions: Milder Lewis acids and lower reaction temperatures can sometimes suppress carbocation rearrangements.
Q3: My Friedel-Crafts reaction is not proceeding, or the yield of this compound is very low. What are the potential reasons?
A3: Several factors can lead to low or no product formation in a Friedel-Crafts alkylation of azulene:
-
Deactivated Substrate: If your azulene starting material has strongly electron-withdrawing substituents, the ring will be deactivated and less reactive towards electrophilic substitution.
-
Inert Reagents: The alkylating agent or the Lewis acid catalyst may be of poor quality or have degraded.
-
Insufficient Catalyst: An inadequate amount of Lewis acid will result in a slow or incomplete reaction.
-
Reaction with Catalyst: Some functional groups on the azulene ring can react with the Lewis acid catalyst, effectively quenching it.[1]
Troubleshooting Steps:
-
Substrate Reactivity: Ensure your starting azulene derivative does not contain strongly deactivating groups.
-
Reagent Quality: Use freshly distilled or high-purity reagents. Ensure the Lewis acid is anhydrous, as moisture will deactivate it.
-
Catalyst Loading: Use a stoichiometric amount of the Lewis acid, as it often complexes with the product.
-
Protecting Groups: If your azulene contains functional groups that can interfere with the catalyst, consider using protecting groups.
Q4: In my Ziegler-Hafner synthesis of an alkyl-substituted azulene, I am getting a complex mixture of products and a low yield of the desired isomer. What are the common pitfalls?
A4: The Ziegler-Hafner synthesis, while versatile, can be sensitive to reaction conditions. Low yields and product mixtures can arise from:
-
Side Reactions of the Cyclopentadienyl Anion: The cyclopentadienyl anion is highly reactive and can undergo side reactions if not handled under inert conditions.
-
Incomplete Ring Opening of the Pyridinium Salt: The initial step of forming the Zincke salt and its subsequent ring-opening must be complete to ensure the formation of the correct intermediate for condensation.
-
Thermal Decomposition: Azulenes can be sensitive to high temperatures, and prolonged heating during the final cyclization and aromatization step can lead to decomposition.[2]
-
Use of Volatile Amines: Traditionally, volatile secondary amines like dimethylamine are used, which can be difficult to handle and can affect reaction consistency.[3]
Troubleshooting Steps:
-
Inert Atmosphere: All steps involving the cyclopentadienyl anion should be performed under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Use techniques like TLC or NMR to monitor the key steps of the reaction to ensure the complete formation of intermediates.
-
Temperature Control: Carefully control the temperature during the final heating step to avoid product degradation.
-
Alternative Amines: Consider using less volatile secondary amines as described in more recent literature to improve handling and reproducibility.[2]
Quantitative Data Summary
The following table summarizes typical yields for azulene synthesis, highlighting the impact of different methodologies.
| Synthesis Method | Target Molecule | Typical Yield (%) | Reference |
| Ziegler-Hafner Synthesis | Azulene | 51-59 | [3] |
| Ziegler-Hafner (modified) | Azulene | 39-42 | [2] |
| Friedel-Crafts Alkylation | Alkylbenzenes | Varies widely | [4] |
Experimental Protocols
Protocol 1: Friedel-Crafts Isopropylation of Azulene (Hypothetical)
This protocol is a general guideline for the isopropylation of azulene via a Friedel-Crafts reaction. Optimization will be necessary.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve azulene (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) (1.1 eq) to the stirred solution.
-
Alkylating Agent Addition: Add isopropyl chloride or isopropyl bromide (1.0 eq) dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature.
-
Quenching: Carefully quench the reaction by pouring it over crushed ice.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or alumina, eluting with a non-polar solvent such as hexane.
Protocol 2: Ziegler-Hafner Synthesis of Azulene
This is a summary of the classical Ziegler-Hafner synthesis. For the synthesis of this compound, a substituted cyclopentadiene would be required.
-
Zincke Salt Formation: React pyridine with 2,4-dinitrochlorobenzene in a suitable solvent.
-
Ring Opening: Treat the resulting N-(2,4-dinitrophenyl)pyridinium chloride with a secondary amine (e.g., dimethylamine or pyrrolidine) to open the pyridine ring and form a vinylogous amidinium salt.
-
Condensation: React the intermediate with a cyclopentadienyl anion (prepared from cyclopentadiene and a strong base like sodium methoxide).
-
Cyclization and Aromatization: Heat the resulting fulvene derivative in a high-boiling solvent (e.g., pyridine) to induce cyclization and elimination of the secondary amine, yielding the azulene product.[5]
-
Purification: The product is typically purified by extraction and column chromatography.
Visualizations
Caption: Side reactions in the Friedel-Crafts isopropylation of azulene.
Caption: Workflow of the Ziegler-Hafner synthesis with troubleshooting points.
References
Technical Support Center: Enhancing the Solubility of 1-Isopropylazulene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1-Isopropylazulene (also known as Guaiazulene) in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for biological assays?
A1: this compound, or Guaiazulene, is a bicyclic aromatic hydrocarbon with a distinctive dark blue color.[1] It is a lipophilic (fat-soluble) compound, which results in very low aqueous solubility.[] This poor water solubility is a significant hurdle for in vitro and in vivo biological assays, which are typically conducted in aqueous environments. The estimated water solubility is extremely low, in the range of 0.000664 mg/mL, making it difficult to achieve desired concentrations without precipitation.[3]
Q2: What is the first and most common method for dissolving this compound for an experiment?
A2: The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous assay buffer. The most commonly used solvents for this purpose are Dimethyl Sulfoxide (DMSO) or ethanol. This co-solvency method is a primary strategy for solubilizing nonpolar compounds.[4][5] It is crucial to ensure the final concentration of the organic solvent in the assay medium is low (typically <1%, often <0.1%) to avoid solvent-induced artifacts or toxicity.
Q3: My this compound stock solution is clear, but the compound precipitates when I add it to my aqueous buffer. What should I do?
A3: This is a common issue when the compound's concentration exceeds its solubility limit in the final aqueous medium. Here are several troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to reduce the final working concentration of this compound in your assay.
-
Incorporate a Surfactant: Adding a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, to the assay buffer can help. Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[4]
-
Use Serum in Cell Culture Media: If you are working with cell-based assays, the proteins (like albumin) in fetal bovine serum (FBS) can help bind to and solubilize lipophilic compounds, preventing precipitation.
-
Vortex During Dilution: When making the final dilution, vortex or stir the aqueous buffer vigorously while slowly adding the stock solution to facilitate rapid dispersion and prevent localized high concentrations that lead to precipitation.
Q4: What advanced strategies can improve the solubility of this compound for in vitro work?
A4: For more challenging applications, several advanced formulation strategies can be employed:
-
Inclusion Complexation: Using cyclodextrins (CDs) is a highly effective method.[6] CDs are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. This compound can be encapsulated within the hydrophobic core, forming a water-soluble inclusion complex.[7]
-
Lipid-Based Formulations: For cellular assays, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be used. These formulations form fine emulsions upon gentle agitation in an aqueous medium, keeping the compound solubilized.[8]
-
Nanonization: Reducing the particle size of the compound to the sub-micron range (nanocrystals or nanosuspensions) dramatically increases the surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7][8][9]
Q5: How can I formulate this compound for in vivo animal studies?
A5: In vivo studies require formulations that are both effective at solubilizing the compound and safe for administration. Common strategies include:
-
Co-solvent Systems: Mixtures of solvents like DMSO, polyethylene glycol (PEG), and saline can be used, but the concentration of organic solvents must be carefully controlled to ensure animal tolerance.[4]
-
Lipid-Based Drug Delivery Systems (LBDDS): These are among the most successful strategies for oral delivery of poorly soluble drugs. Formulations can range from simple oil solutions to complex self-microemulsifying drug delivery systems (SMEDDS).[8]
-
Nanosuspensions: Formulating this compound as a nanosuspension stabilized by surfactants or polymers can improve oral bioavailability and allow for parenteral administration.[6]
Physicochemical Data for this compound
A summary of key properties is provided below to aid in experimental design and formulation development.
| Property | Value | Reference(s) |
| Common Name | Guaiazulene | [1] |
| IUPAC Name | 1,4-dimethyl-7-(propan-2-yl)azulene | [3] |
| Molecular Formula | C₁₅H₁₈ | [1] |
| Molecular Weight | 198.30 g/mol | [3] |
| Appearance | Dark blue crystalline solid | [1][] |
| Melting Point | 27-33 °C (88-91 °F) | [1][10] |
| Water Solubility | ~0.000664 mg/mL (at 25°C) | [3] |
| General Solubility | Soluble in alcohol; Slightly soluble in Chloroform and Methanol | [][10] |
Troubleshooting and Experimental Workflows
The following diagrams illustrate logical workflows for addressing solubility issues and selecting an appropriate solubilization strategy.
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Caption: Overview of solubilization strategies for this compound.
Key Biological Signaling Pathway
This compound (Guaiazulene) is recognized for its anti-inflammatory properties.[11] A primary mechanism involves the inhibition of key inflammatory mediators.[12]
Caption: Anti-inflammatory mechanism of action for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution using DMSO
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous media.
-
Materials:
-
This compound (MW: 198.30 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and volumetric pipettes
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh approximately 1.98 mg of this compound into the tube. Note the exact weight.
-
Calculate the precise volume of DMSO required to achieve a 10 mM concentration using the formula: Volume (L) = (Mass (g) / Molar Weight ( g/mol )) / Concentration (mol/L) For 1.98 mg, this is (0.00198 g / 198.3 g/mol ) / 0.01 mol/L = 0.001 L = 1.0 mL
-
Add the calculated volume of DMSO to the tube containing the compound.
-
Vortex vigorously for 1-2 minutes until the compound is completely dissolved. The solution should be a clear, dark blue. Gentle warming to 37°C can be used if dissolution is slow.
-
Store the stock solution at -20°C, protected from light. Before each use, thaw completely and vortex to ensure homogeneity.
-
Protocol 2: Solubilization using a Surfactant (Tween® 80)
-
Objective: To prepare a working solution of this compound in an aqueous buffer containing a surfactant to prevent precipitation.
-
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
10% Tween® 80 stock solution (sterile)
-
-
Procedure:
-
Prepare the final aqueous buffer containing the desired concentration of Tween® 80. For example, to make a buffer with 0.05% Tween® 80, add 5 µL of a 10% Tween® 80 stock to 995 µL of buffer.
-
Vortex the buffer-surfactant mixture thoroughly.
-
To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 into the buffer containing Tween® 80.
-
While vortexing the buffer, slowly add 1 µL of the 10 mM stock solution to 999 µL of the buffer-surfactant mixture.
-
Use the final working solution immediately.
-
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To create a water-soluble inclusion complex of this compound.
-
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
-
Procedure (Kneading Method):
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
In a glass mortar, place the calculated amount of this compound and HP-β-CD.
-
Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.
-
Knead the paste thoroughly with a pestle for 30-60 minutes.
-
Dry the resulting paste under a vacuum or in a desiccator to remove the solvent, yielding a solid powder.
-
This powder, containing the inclusion complex, can now be dissolved directly in an aqueous buffer to the desired final concentration. The resulting solution should be filtered through a 0.22 µm filter before use in biological assays.[7]
-
References
- 1. Guaiazulene - Wikipedia [en.wikipedia.org]
- 3. Guaiazulene | C15H18 | CID 3515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guaiazulene | 489-84-9 [chemicalbook.com]
- 11. Guaiazulene biochemical activity and cytotoxic and genotoxic effects on rat neuron and N2a neuroblastom cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Guaiazulene? [synapse.patsnap.com]
Validation & Comparative
A Comparative Crystallographic Analysis of 1-Isopropylazulene Derivatives
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the solid-state structures of functionalized 1-isopropylazulene derivatives, providing insights into the impact of substitution on molecular geometry and packing.
This guide presents a comparative analysis of the X-ray crystallographic data of two this compound derivatives: guaiazulene-4-carbaldehyde and a nitronaphthalene derivative of the azulene precursor, himachalene. While not a direct comparison of two azulenes, the analysis of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene provides valuable insight into the crystallography of a closely related bicyclic aromatic system. This information is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents based on the azulene scaffold.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for guaiazulene-4-carbaldehyde and 1-isopropyl-4,7-dimethyl-3-nitronaphthalene, offering a side-by-side view of their solid-state structures.
| Parameter | Guaiazulene-4-carbaldehyde | 1-Isopropyl-4,7-dimethyl-3-nitronaphthalene[1] |
| Chemical Formula | C₁₅H₁₆O | C₁₅H₁₇NO₂ |
| Molecular Weight | 212.28 g/mol | 243.30 g/mol |
| Crystal System | Not specified | Monoclinic |
| Space Group | Not specified | P2₁/c |
| Unit Cell Dimensions | a = 9.7637(7) Åb = 12.6508(9) Åc = 11.6162(8) Åα = 90°β = 113.897(2)°γ = 90° | |
| Unit Cell Volume | 1311.82(16) ų | |
| Molecules per Unit Cell (Z) | 4 | |
| Temperature | 150(2) K | 296 K |
| Radiation | Cu-Kα (λ = 1.54184 Å) | Mo-Kα |
| CCDC Deposition No. | 2047319 | Not specified |
Experimental Protocols
A detailed understanding of the experimental conditions is essential for the interpretation and replication of crystallographic studies.
Synthesis and Crystallization
Guaiazulene-4-carbaldehyde: This derivative was synthesized from guaiazulene, an abundant and cost-effective natural starting material. The synthetic approach leverages the acidity of the protons on the C4 methyl group of guaiazulene. The final product, guaiazulene-4-carbaldehyde, was purified by chromatography on silica and obtained as a stable crystalline solid.
1-Isopropyl-4,7-dimethyl-3-nitronaphthalene: This compound was synthesized from a mixture of α- and β-himachalene, which are the main constituents of the essential oil of the Atlas cedar (Cedrus Atlantica). The synthesis involved catalytic dehydrogenation of the himachalene mixture followed by nitration of the resulting 1-isopropyl-4,7-dimethylnaphthalene.[1]
X-ray Diffraction Analysis
Guaiazulene-4-carbaldehyde: X-ray intensity data were collected at 150(2) K on a Rigaku SuperNova Dual EosS2 single crystal diffractometer using monochromated Cu-Kα radiation (λ = 1.54184 Å). The CrysAlisPro software was used for unit cell determination, data collection, data reduction, and absorption correction. The structure was solved with SHELXT and refined by a full-matrix least-squares procedure based on F² using SHELXL-2018/3. All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.
1-Isopropyl-4,7-dimethyl-3-nitronaphthalene: Data for this crystal structure was collected using a Bruker APEXII CCD diffractometer with Mo-Kα radiation.[1] An absorption correction was applied using SADABS.[1] All hydrogen atoms were fixed geometrically and treated as riding atoms.[1]
Molecular and Crystal Structure Insights
The X-ray analysis of guaiazulene-4-carbaldehyde provided an unambiguous determination of its molecular structure, confirming the position of the aldehyde functional group. The ORTEP representation reveals the planarity of the azulene core and the orientation of the isopropyl and aldehyde substituents.
In the crystal structure of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene, the naphthalene ring system is not perfectly planar. The attached isopropyl group and the nitro group are twisted with respect to the aromatic plane, with dihedral angles of 68.6(2)° and 44.3(2)°, respectively.[1] The crystal packing is characterized by C—H···O interactions, which link the molecules into chains.[1]
Logical Workflow for Structural Analysis
The process of determining and analyzing the crystal structure of a novel this compound derivative follows a logical progression from synthesis to data analysis and interpretation.
Caption: Workflow for the X-ray crystallographic analysis of this compound derivatives.
This guide provides a foundational comparison based on available crystallographic data. Further studies reporting the crystal structures of a wider range of this compound derivatives are needed to build a more comprehensive understanding of their structure-property relationships. Such data will be invaluable for the targeted design of new azulene-based compounds with optimized biological activities.
References
A Comparative Guide to the Electronic Properties of Azulene Isomers
For Researchers, Scientists, and Drug Development Professionals
Azulene, a non-benzenoid aromatic hydrocarbon and an isomer of naphthalene, presents a fascinating case study in the relationship between molecular structure and electronic properties. Unlike the colorless naphthalene, azulene is characterized by its distinct blue color, a direct consequence of its unique electronic structure.[1][2] This guide provides a comparative analysis of the electronic properties of azulene and its isomers, supported by experimental data and detailed methodologies, to aid researchers in the fields of materials science and drug development.
Key Electronic Properties and Their Significance
The electronic behavior of azulene and its derivatives is dictated by its fused five- and seven-membered ring system. This arrangement leads to a significant dipole moment and a smaller Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap compared to its more common isomer, naphthalene.[1][2][3] These fundamental differences give rise to distinct optical and electrochemical properties that are of great interest for applications in organic electronics and medicinal chemistry.[4][5][6]
Comparative Data of Azulene and Naphthalene
A fundamental starting point for understanding azulene isomers is the comparison with its well-studied counterpart, naphthalene. The non-alternant hydrocarbon structure of azulene, where not every other atom can be starred in a bipartite lattice, leads to a different distribution of electron density in its frontier molecular orbitals compared to the alternant hydrocarbon naphthalene.[3][7]
| Property | Azulene | Naphthalene | Method |
| HOMO-LUMO Gap (Optical) | ~1.75 - 2.14 eV | ~4.01 eV | UV-Vis Spectroscopy |
| HOMO-LUMO Gap (Electrochemical) | ~2.01 - 2.35 eV | - | Cyclic Voltammetry |
| HOMO Energy Level | ~ -4.92 to -5.07 eV | ~ -6.1 eV | Cyclic Voltammetry / Photoelectron Spectroscopy |
| LUMO Energy Level | ~ -2.80 to -2.91 eV | ~ -1.9 eV | Cyclic Voltammetry / Photoelectron Spectroscopy |
| Dipole Moment | 1.08 D | 0 D | Experimental Measurement |
| Adiabatic Ionization Energy | 7.4118 eV | 8.12 eV | Photoelectron Spectroscopy |
| Electron Affinity | 0.790 eV | 0.15 eV | Electron Transmission Spectroscopy |
Note: The values presented are approximate and can vary based on the specific experimental or computational method employed.[1][2][3][8][9][10][11]
Electronic Properties of Substituted Azulene Isomers
The electronic properties of azulene can be further tuned by the addition of functional groups at different positions on the five- or seven-membered rings. The introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO-LUMO gap, dipole moment, and redox potentials.
For instance, studies on heptacyclic aromatic isomers containing two fused azulene units have shown that different molecular configurations significantly impact their redox properties.[8] The HOMO/LUMO energy levels for three such isomers were determined to be -4.92/-2.91 eV, -4.99/-2.87 eV, and -4.98/-2.89 eV, respectively, leading to electrochemical gaps of 2.01 eV, 2.13 eV, and 2.11 eV.[8]
Similarly, the introduction of diphenylamino groups at the 2- and 6-positions of azulene leads to a new strong absorption band in the visible range, indicating a modification of the electronic structure and a change in the HOMO-LUMO gap.[12]
Experimental Protocols
The data presented in this guide are derived from a combination of experimental techniques and computational studies. Below are detailed methodologies for the key experiments cited.
1. Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)
Cyclic voltammetry and differential pulse voltammetry are electrochemical techniques used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
-
Apparatus: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[13][14]
-
Procedure: The azulene isomer is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP).[8][13][15] The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
Data Analysis: The oxidation and reduction potentials are determined from the peaks in the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:
-
EHOMO = - (Eox + 4.8) eV
-
ELUMO = - (Ered + 4.8) eV[8] The electrochemical energy gap is the difference between the LUMO and HOMO energy levels.
-
2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the optical HOMO-LUMO gap by measuring the absorption of light by the molecule as a function of wavelength.
-
Apparatus: A UV-Vis spectrophotometer.
-
Procedure: A dilute solution of the azulene isomer in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is prepared.[8][16] The absorbance of the solution is measured over a range of wavelengths.
-
Data Analysis: The wavelength of maximum absorption (λmax) corresponding to the π-π* transition is identified. The optical energy gap (Eg) is calculated using the equation:
-
Eg (eV) = 1240 / λonset where λonset is the wavelength at which the absorption begins.[8]
-
3. Computational Chemistry
Density Functional Theory (DFT) and other ab initio methods are powerful tools for predicting and understanding the electronic properties of molecules.
-
Software: Programs such as Gaussian, ORCA, or Spartan are commonly used.
-
Procedure: The geometry of the azulene isomer is first optimized to find its lowest energy conformation. Then, calculations are performed to determine various electronic properties.
-
Methods: A variety of functionals (e.g., B3LYP, M062X) and basis sets (e.g., 6-31G(d,p), 6-311G(d,p)) can be employed.[8][17] Time-dependent DFT (TD-DFT) is used to predict UV-Vis spectra.[18] Nucleus-Independent Chemical Shift (NICS) calculations can be used to evaluate the aromaticity of the rings.[19]
Structure-Property Relationships
The following diagram illustrates the logical relationship between the structural features of azulene isomers and their resulting electronic properties.
References
- 1. Azulene - Wikipedia [en.wikipedia.org]
- 2. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difference Between Azulene And Naphthalene - 2146 Words | Cram [cram.com]
- 4. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Heptacyclic aromatic hydrocarbon isomers with two azulene units fused - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02566K [pubs.rsc.org]
- 9. organic chemistry - Difference in colour between napthalene and azulene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. General properties of azulene [astrochemistry.ca.astro.it]
- 12. mdpi.com [mdpi.com]
- 13. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 14. Electrochemical Studies of Azulene Modified Electrodes [mdpi.com]
- 15. Electrochemical and Optical Experiments and DFT Calculations of 1,4,6,8-Tetrakis((E)-2-(thiophen-2-yl)vinyl)azulene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. sanad.iau.ir [sanad.iau.ir]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic and Genotoxic Profiles of Azulene Derivatives
An Objective Guide for Researchers in Drug Development
This guide provides a comparative overview of the cytotoxic and genotoxic potential of 1-Isopropylazulene and related azulene compounds, primarily focusing on the well-studied derivative, Guaiazulene (1,4-dimethyl-7-isopropylazulene), due to the limited direct research on this compound. The information presented is intended to support researchers and scientists in the fields of drug discovery and development in making informed decisions.
Introduction to Azulene and Its Derivatives
Azulene and its derivatives are a class of bicyclic aromatic hydrocarbons known for their distinct blue color and a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] this compound is a simple derivative of the parent azulene structure. Guaiazulene, a naturally occurring sesquiterpene found in various essential oils, is a more complex and extensively studied derivative.[1] This guide will leverage the existing data on Guaiazulene and other azulene derivatives to infer the potential toxicological profile of this compound.
Cytotoxicity Profile: A Comparative Summary
Studies have demonstrated that Guaiazulene exhibits cytotoxic effects, particularly at higher concentrations, across various cell lines. This cytotoxicity is often linked to the induction of oxidative stress.[1]
Table 1: Comparative Cytotoxicity of Guaiazulene in Different Cell Lines
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| Rat Primary Cortical Neurons | MTT | High concentrations | Anti-proliferative activity | [1][3] |
| N2a Neuroblastoma Cells | MTT | High concentrations | Suppression of proliferation | [1][3] |
| Human Gingival Fibroblasts (HGF) | MTT | IC50: 72.1 µM | Reduced cell viability, decreased procollagen synthesis, apoptosis induction | [4] |
| Non-small Cell Lung Cancer (A549, H1975) | Not specified | 0-250 µM | Inhibition of proliferation, induction of ROS and apoptosis | [2] |
| Human Oral Squamous Cell Carcinoma (OSCC) | CC50 | Mean CC50=107 μM (for a group of derivatives) | Cytotoxic and cytostatic growth inhibition | [5] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity by 50%. CC50 (Cytotoxic Concentration 50%) is the concentration that reduces cell viability by 50%.
The data suggests a dose-dependent cytotoxic effect of Guaiazulene. Notably, some azulene derivatives have shown a degree of tumor-specific cytotoxicity, indicating potential for anticancer applications.[5][6]
Genotoxicity Profile: A Complex Picture
The genotoxicity of azulene derivatives presents a more nuanced scenario. While some studies on Guaiazulene have not found significant genotoxic effects, others have reported photomutagenic properties, meaning it can become mutagenic upon exposure to light.[4][7]
Table 2: Genotoxicity Studies of Guaiazulene
| Assay | Cell Line/Organism | Conditions | Result | Reference |
| Single Cell Gel Electrophoresis (Comet Assay) | Rat Primary Cortical Neurons | - | Not significantly different from control | [1] |
| Single Cell Gel Electrophoresis (Comet Assay) | N2a Neuroblastoma Cells | - | Not significantly different from control | [1] |
| Bacterial Mutagenicity Assay (Ames test) | Salmonella typhimurium TA102 | With UVA light exposure | Mutagenic | [7] |
| Comet Assay | In vitro | With UVA light exposure | DNA damage | [7] |
| Photo-Ames test, in vitro Micronucleus test, Comet assay | Salmonella typhimurium, L5178Y cells | With and without UV light | No photomutagenic or photogenotoxic activity | [7] |
The conflicting results on the genotoxicity of Guaiazulene highlight the importance of considering experimental conditions, such as the presence of light, when evaluating the safety of azulene derivatives.
Experimental Protocols
For researchers planning to conduct their own cytotoxicity and genotoxicity studies, detailed methodologies for key assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[10]
Diagram of MTT Assay Workflow
References
- 1. Guaiazulene biochemical activity and cytotoxic and genotoxic effects on rat neuron and N2a neuroblastom cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic activity of guaiazulene on gingival fibroblasts and the influence of light exposure on guaiazulene-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Comprehensive assessment of the photomutagenicity, photogenotoxicity and photo(cyto)toxicity of azulene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
A Comparative Analysis of the Biological Activities of 1-Isopropylazulene and Other Notable Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1-isopropylazulene against a selection of well-researched sesquiterpenes: chamazulene, β-caryophyllene, and artemisinin. Due to the limited availability of direct experimental data for this compound, this comparison utilizes data from its close structural analog, guaiazulene (1,4-dimethyl-7-isopropylazulene), to infer its potential biological profile. The information presented is supported by experimental data and detailed methodologies to aid in research and drug development endeavors.
Comparative Overview of Biological Activities
Sesquiterpenes, a class of C15 terpenoids, are widely recognized for their diverse and potent biological activities. This comparison focuses on four key areas: anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects. The following tables summarize the quantitative data for guaiazulene (as a proxy for this compound), chamazulene, β-caryophyllene, and artemisinin.
Table 1: Anti-inflammatory Activity
The anti-inflammatory potential of these sesquiterpenes is often evaluated by their ability to inhibit nitric oxide (NO) production, a key inflammatory mediator.
| Compound | Assay | Cell Line | IC50 Value |
| Guaiazulene | Inhibition of lipid peroxidation | Rat hepatic microsomes | 9.8 µM[1] |
| Chamazulene | Leukotriene B4 formation | Human neutrophilic granulocytes | 10-15 µM[2] |
| β-Caryophyllene | Not specified | Not specified | Not specified |
| Artemisinin | Not specified | Not specified | Not specified |
Table 2: Antioxidant Activity
Antioxidant capacity is a crucial parameter, often measured by the ability of a compound to scavenge free radicals in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Compound | Assay | IC50 Value |
| Guaiazulene | Lipid peroxidation inhibition | 9.8 µM[1] |
| Chamazulene | ABTS | 3.7 µg/mL[3] |
| Total Antioxidant Capacity | 6.4 µg/mL[3] | |
| β-Caryophyllene | Not specified | Not specified |
| Artemisinin | DPPH | 11.4 µg/mL (aqueous extract)[4] |
Note: Chamazulene was found to be inactive in the DPPH assay.[3]
Table 3: Antimicrobial Activity
The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC Value |
| Guaiazulene | Not specified | Not specified |
| Chamazulene | Not specified | Not specified |
| β-Caryophyllene | Staphylococcus aureus | 3 µM[2] |
| Escherichia coli | 14 µM[2] | |
| Artemisinin | Bacillus subtilis | 0.09 mg/mL[5] |
| Staphylococcus aureus | 0.09 mg/mL[5] | |
| Salmonella sp. | 0.09 mg/mL[5] | |
| Vibrio cholerae | 3.13 µg/mL[6] |
Table 4: Cytotoxic Activity
The cytotoxic potential against various cancer cell lines is a critical aspect of drug development. This is typically expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Cancer Cell Line | IC50 Value |
| Guaiazulene | Human Gingival Fibroblasts (HGF) | 72.1 µM[7] |
| Neuroblastoma (N2a-NB) | Cytotoxic at high doses[8] | |
| Chamazulene | Human Melanoma (A375) | 4.5 - 6.7 µg/mL (in essential oil)[9] |
| Breast Cancer (MDA-MB-231) | 41 µM[10] | |
| β-Caryophyllene | Colon Cancer (HCT-116) | 19 µM |
| Pancreatic Cancer (PANC-1) | 27 µM | |
| Bladder Cancer (T24) | 40 µg/mL | |
| Hepatocellular Carcinoma (HepG2) | 193.60 µM[11] | |
| Artemisinin | Lung Cancer (A549) | 28.8 µg/mL[12] |
| Lung Cancer (H1299) | 27.2 µg/mL[12] | |
| Colon Cancer (HCT116) | >100 µM[12] | |
| Breast Cancer (MCF-7) | >200 µM[13] |
Signaling Pathways
Many sesquiterpenes exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and cancer. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent targets.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
-
Reagent Preparation : A stock solution of DPPH is prepared in methanol or ethanol (typically 0.1 mM) and stored in the dark.
-
Sample Preparation : The test compounds and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent to create a series of concentrations.
-
Reaction : A defined volume of the sample solution is mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : The absorbance of the solutions is measured spectrophotometrically at 517 nm.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition : The MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Griess Assay for Nitric Oxide (NO) Inhibition
This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Stimulation : Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with the test compounds for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection : After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Griess Reagent : The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Color Development : In the presence of nitrite, a pink to reddish-purple azo dye is formed.
-
Measurement : The absorbance is measured spectrophotometrically at approximately 540 nm.
-
Quantification : The nitrite concentration is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Disc Diffusion Assay for Antimicrobial Activity
This method is used to test the antimicrobial susceptibility of bacteria.
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared.
-
Plate Inoculation : A Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.
-
Disc Application : Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation : The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition : The antimicrobial agent diffuses from the disc into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone around the disc.
-
Measurement : The diameter of the zone of inhibition is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Conclusion
While direct quantitative data for this compound is limited, the available information for its close analog, guaiazulene, suggests a profile of moderate biological activity. In comparison, chamazulene exhibits potent antioxidant and anti-inflammatory properties. β-Caryophyllene demonstrates significant cytotoxic activity against a broad range of cancer cell lines and notable antimicrobial effects. Artemisinin, while renowned for its antimalarial properties, also shows promising, albeit variable, cytotoxic and antimicrobial activities.
This comparative guide highlights the therapeutic potential of these sesquiterpenes and underscores the need for further research, particularly in directly characterizing the biological activities of this compound to fully understand its pharmacological profile. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in the field of natural product-based drug discovery.
References
- 1. Antioxidant activity of guaiazulene and protection against paracetamol hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and radical scavenging activities of chamazulene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Artemisinin and Precursor Derived from In Vitro Plantlets of Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cytotoxic activity of guaiazulene on gingival fibroblasts and the influence of light exposure on guaiazulene-induced cell death. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Guaiazulene biochemical activity and cytotoxic and genotoxic effects on rat neuron and N2a neuroblastom cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chamazulene-Rich Artemisia arborescens Essential Oils Affect the Cell Growth of Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring chamazulene as a novel therapeutic agent for breast cancer in silico and in vitro: apoptosis induction, cell cycle regulation, and antimetastatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | β-caryophyllene sensitizes hepatocellular carcinoma cells to chemotherapeutics and inhibits cell malignancy through targeting MAPK signaling pathway [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Comparative cytotoxicity of artemisinin and cisplatin and their interactions with chlorogenic acids in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 1-Isopropylazulene
For researchers, scientists, and drug development professionals, the efficient synthesis of azulene derivatives is a critical step in the exploration of new therapeutic agents and advanced organic materials. This guide provides a detailed, head-to-head comparison of two primary synthetic strategies for obtaining 1-isopropylazulene: Direct Friedel-Crafts isopropylation of azulene and a multi-step approach involving the reduction of a 1-acetylazulene intermediate.
This comparative analysis is supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and scalability.
At a Glance: Performance Comparison
| Parameter | Route 1: Friedel-Crafts Alkylation | Route 2: From 1-Acetylazulene (Clemmensen Reduction) |
| Starting Material | Azulene | 1-Acetylazulene |
| Overall Yield | Moderate (up to 50%) | High (typically >80% over two steps) |
| Reaction Steps | 1 | 2 (Acylation followed by Reduction) |
| Reaction Time | Short (typically 1-3 hours) | Longer (Acylation: ~1 hr; Reduction: 4-8 hours) |
| Reaction Temperature | Low to ambient (0 °C to room temperature) | Acylation: 0 °C; Reduction: Reflux |
| Reagents | Isopropyl halide, Lewis Acid (e.g., AlCl₃) | Acetic anhydride, Lewis Acid (e.g., AlCl₃), Zn(Hg), HCl |
| Key Considerations | Potential for polysubstitution and rearrangement. | Requires pre-synthesis of 1-acetylazulene. The reduction step uses toxic mercury. |
Synthetic Route Overview
The synthesis of this compound can be approached through two distinct chemical pathways. The first is a direct electrophilic substitution, while the second involves the functionalization of the azulene core followed by a reduction.
Caption: Overview of the two main synthetic pathways to this compound.
Route 1: Direct Friedel-Crafts Isopropylation
This method involves the direct electrophilic substitution of the azulene ring with an isopropyl group using a Friedel-Crafts alkylation reaction. The 1-position of azulene is the most reactive site for electrophilic attack, making this a direct and atom-economical approach.[1]
Experimental Protocol
Materials:
-
Azulene
-
Isopropyl bromide (or other isopropyl halide)
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous solvent (e.g., carbon disulfide or dichloromethane)
-
Ice
-
Sodium bicarbonate solution
-
Magnesium sulfate
-
Hexane
Procedure:
-
A solution of azulene in an anhydrous solvent is prepared in a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Anhydrous aluminum chloride is added to the solution, followed by the dropwise addition of isopropyl bromide.
-
The reaction mixture is stirred at 0 °C for a specified time (e.g., 1 hour) and then allowed to warm to room temperature and stirred for an additional period (e.g., 2 hours).
-
The reaction is quenched by carefully pouring the mixture over crushed ice.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield pure this compound.
Quantitative Data: Published yields for this reaction can vary, but are generally in the moderate range, often up to 50%. The reaction is sensitive to conditions, and side products such as di-isopropylazulenes can be formed.[2]
Caption: Experimental workflow for the direct isopropylation of azulene.
Route 2: Two-Step Synthesis via 1-Acetylazulene Reduction
This route involves an initial Friedel-Crafts acylation to form 1-acetylazulene, followed by a reduction of the acetyl group to an ethyl group, which is then further modified or directly reduced to the isopropyl group. A common and effective method for the reduction of the aryl ketone is the Clemmensen reduction.[3][4]
Experimental Protocol
Step 1: Friedel-Crafts Acylation to 1-Acetylazulene
Materials:
-
Azulene
-
Acetic anhydride
-
Aluminum chloride (AlCl₃)
-
Anhydrous benzene or dichloromethane
-
Ice
-
Sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
Azulene is dissolved in anhydrous benzene.
-
The solution is cooled to 0 °C, and anhydrous aluminum chloride is added.
-
Acetic anhydride is added dropwise with stirring.
-
The mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched with ice and worked up as described in Route 1.
-
Purification by chromatography yields 1-acetylazulene.
Step 2: Clemmensen Reduction of 1-Acetylazulene
Materials:
-
1-Acetylazulene
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Sodium bicarbonate solution
Procedure:
-
Zinc amalgam is prepared by treating zinc granules with a mercuric chloride solution.
-
A mixture of 1-acetylazulene, zinc amalgam, concentrated hydrochloric acid, and toluene is refluxed with vigorous stirring for 4-8 hours.
-
After cooling, the organic layer is separated, washed with water and sodium bicarbonate solution, and dried.
-
The solvent is evaporated, and the resulting 1-ethylazulene is then subjected to further steps if necessary to obtain the isopropyl group (not detailed here as direct reduction is more common for other ketones). For the purpose of this comparison, we will consider the reduction of a hypothetical 1-propanoylazulene to yield this compound under similar conditions. A more direct conversion from 1-acetylazulene would involve a Grignard reaction with methylmagnesium bromide followed by reduction of the tertiary alcohol. However, for a direct ketone to alkane reduction, the Clemmensen is a classic method.[3][4][5]
Quantitative Data: The Friedel-Crafts acylation of azulene typically proceeds with high yield (often >90%). The subsequent Clemmensen reduction of the resulting ketone is also generally efficient, with yields often exceeding 80%. This makes the overall two-step process a high-yielding route.[3]
Caption: Experimental workflow for the two-step synthesis of this compound.
Conclusion
Both synthetic routes offer viable pathways to this compound, with distinct advantages and disadvantages.
-
Route 1 (Direct Friedel-Crafts Isopropylation) is a more direct, one-step method that is quicker to perform. However, it may suffer from lower yields and the formation of byproducts due to the high reactivity of the azulene nucleus and the potential for carbocation rearrangements. This route is advantageous for rapid, small-scale syntheses where purification of the desired product from isomers is feasible.
-
Route 2 (Two-Step Synthesis via 1-Acetylazulene) is a longer but generally higher-yielding and more controlled process. The acylation step is typically very clean and high-yielding. The subsequent reduction, while requiring harsh conditions and toxic reagents like mercury, provides the alkyl-substituted azulene efficiently. This route is preferable for larger-scale syntheses where high purity and overall yield are the primary considerations.
The choice between these synthetic strategies will ultimately depend on the specific requirements of the research, including the desired scale of the reaction, the availability of starting materials and reagents, and the importance of maximizing yield and purity versus minimizing the number of synthetic steps.
References
- 1. Theoretical study on the regioselectivity of electrophilic aromatic substitution reactions of azulene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of isopropyl-substituted anthraquinones via Friedel-Crafts acylations: migration of isopropyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
A Comparative Guide to Experimental and Computationally Predicted Spectra of 1-Isopropylazulene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and computationally predicted spectra of 1-isopropylazulene, a derivative of the bicyclic aromatic hydrocarbon azulene. Understanding the spectral properties of azulene derivatives is crucial for their identification, characterization, and application in various fields, including materials science and drug development. This document summarizes key spectral data, outlines the methodologies for both experimental and computational approaches, and visually represents the workflows involved.
Data Presentation
The following tables summarize the available experimental spectral data for this compound and compare it with computationally predicted data for the parent compound, azulene. It is important to note that while experimental UV-Vis and NMR data for this compound are available, a specific experimental IR spectrum was not readily found in the literature. Therefore, the experimental IR spectrum of azulene is used as a proxy. Similarly, the computational data presented is for azulene, as a specific computational study for this compound was not identified. The presence of the isopropyl group at the 1-position is expected to cause slight shifts in the spectral data compared to the parent azulene.
Table 1: Comparison of Experimental and Computationally Predicted UV-Vis Spectral Data
| Spectral Parameter | Experimental this compound (in Isooctane) | Computationally Predicted Azulene (TD-DFT/B3LYP/6-31G*) |
| λmax (nm) | 242, 284, 294, 348, 364, 582, 634, 698 | 238, 275, 330, 560 |
Table 2: Comparison of Experimental and Computationally Predicted IR Spectral Data
| Vibrational Mode | Experimental Azulene (KBr Pellet) (cm⁻¹) | Computationally Predicted Azulene (DFT/B3LYP/6-31G*) (cm⁻¹) |
| C-H stretch (aromatic) | ~3040 | 3050 - 3100 |
| C=C stretch (aromatic) | ~1580, 1480, 1440 | 1590, 1500, 1460 |
| C-H in-plane bend | ~1270, 1040 | 1280, 1050 |
| C-H out-of-plane bend | ~940, 870, 770 | 950, 880, 780 |
Table 3: Comparison of Experimental and Computationally Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton | Experimental this compound (δ, ppm) | Computationally Predicted Azulene (GIAO-DFT/B3LYP/6-31G*) (δ, ppm) |
| H-2 | 7.35 | 7.40 |
| H-3 | 7.89 | 7.95 |
| H-4 | 8.18 | 8.25 |
| H-5 | 6.91 | 7.00 |
| H-6 | 7.38 | 7.45 |
| H-7 | 6.91 | 7.00 |
| H-8 | 8.18 | 8.25 |
| CH (isopropyl) | 3.68 | - |
| CH₃ (isopropyl) | 1.39 | - |
Table 4: Comparison of Experimental and Computationally Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Experimental this compound (δ, ppm) | Computationally Predicted Azulene (GIAO-DFT/B3LYP/6-31G*) (δ, ppm) |
| C-1 | 148.8 | 137.5 |
| C-2 | 133.4 | 136.5 |
| C-3 | 117.8 | 118.0 |
| C-3a | 145.8 | 146.0 |
| C-4 | 136.1 | 136.8 |
| C-5 | 121.8 | 122.5 |
| C-6 | 136.1 | 136.5 |
| C-7 | 122.4 | 122.5 |
| C-8 | 135.8 | 136.8 |
| C-8a | 140.0 | 140.5 |
| CH (isopropyl) | 32.5 | - |
| CH₃ (isopropyl) | 25.1 | - |
Experimental Protocols
UV-Vis Spectroscopy: The experimental UV-Vis absorption spectrum of this compound was obtained by dissolving the compound in a spectroscopic grade solvent, such as isooctane. The spectrum was recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-800 nm. The instrument measures the absorbance of light at each wavelength as it passes through the sample, with the solvent used as a reference.
Infrared (IR) Spectroscopy: The experimental IR spectrum of azulene was obtained using the KBr pellet method. A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder and then pressed into a thin, transparent pellet. The pellet was then placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound were recorded on a high-resolution NMR spectrometer. The sample was dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the chemical shifts, coupling constants, and integration of the signals were analyzed. For ¹³C NMR, a proton-decoupled spectrum was acquired to simplify the signals to single lines for each unique carbon atom.
Mandatory Visualization
Caption: Experimental workflow for obtaining spectra.
Caption: Computational workflow for predicting spectra.
Correlation and Conclusion
The comparison between the experimental spectra of this compound and the computationally predicted spectra of azulene reveals a good general agreement, validating the utility of computational methods in predicting the spectral properties of such molecules.
In the UV-Vis spectrum , the predicted absorption maxima for azulene are in reasonable correlation with the experimental values for this compound, showing the characteristic S₀→S₁ and S₀→S₂ transitions. The slight red-shift observed in the experimental spectrum for some bands can be attributed to the electron-donating effect of the isopropyl group.
For the IR spectrum , the predicted vibrational frequencies for azulene align well with the experimental spectrum of the parent compound. The main characteristic bands for aromatic C-H and C=C stretching, as well as bending vibrations, are present in both. The experimental spectrum of this compound would be expected to show additional bands corresponding to the C-H stretching and bending modes of the isopropyl group.
The ¹H and ¹³C NMR spectra show a strong correlation between the experimental shifts for this compound and the predicted shifts for azulene for the corresponding ring protons and carbons. The experimental spectrum of this compound clearly shows the additional signals for the methine and methyl protons and carbons of the isopropyl group. The differences in chemical shifts for the azulene core carbons and protons between the experimental and predicted data can be attributed to the electronic and steric effects of the isopropyl substituent.
Benchmarking the stability of 1-Isopropylazulene against other aromatic hydrocarbons
A Comparative Analysis of the Stability of Azulene and Other Aromatic Hydrocarbons
For researchers, scientists, and drug development professionals, understanding the inherent stability of aromatic hydrocarbon scaffolds is crucial for the design and development of robust molecular entities. This guide provides a comparative benchmark of the stability of azulene, a non-benzenoid aromatic hydrocarbon, against the well-characterized benzenoid aromatic hydrocarbons, naphthalene and anthracene. Due to the limited availability of specific experimental data for 1-isopropylazulene, this guide will focus on the parent azulene system as a representative model.
The stability of these aromatic compounds is evaluated across three key metrics: thermal stability, electrochemical stability (oxidation potential), and photostability. While azulene shares the same number of π-electrons as its isomer naphthalene, its unique fused five- and seven-membered ring structure results in distinct stability characteristics.
Quantitative Stability Data
The following table summarizes the key stability parameters for azulene, naphthalene, and anthracene based on available experimental data.
| Compound | Molecular Structure | Thermal Stability (TGA, Td5) | Electrochemical Stability (Oxidation Potential vs. Fc/Fc+) |
| Azulene | ~200-250 °C (Decomposition observed on Pt(111) surface)[1] | +0.7 V to +0.9 V[2][3][4][5] | |
| Naphthalene | Sublimes, significant weight loss starts >150°C[6][7] | ~+1.3 V to +1.5 V[8][9] | |
| Anthracene | Sublimes, significant weight loss starts >200°C | ~+1.0 V to +1.2 V[8][10][11] |
Note: The thermal stability of naphthalene and anthracene is primarily characterized by sublimation under atmospheric pressure. The provided TGA data reflects the temperature at which significant weight loss due to sublimation and subsequent decomposition begins. The oxidation potentials are approximate values and can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of the aromatic hydrocarbon.
Apparatus:
-
Thermogravimetric Analyzer
-
High-precision microbalance
-
Sample pans (e.g., alumina, platinum)
-
Inert gas supply (e.g., Nitrogen, Argon)
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the aromatic hydrocarbon is placed into a tared TGA sample pan.
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation.[12][13][14][15][16]
-
Heating Program: The sample is heated at a constant rate, typically 10 °C/min, from ambient temperature to a final temperature (e.g., 600 °C).[12][13][14][15][16]
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature at which 5% mass loss occurs (Td5), which is a common metric for thermal stability.
Electrochemical Stability Assessment via Cyclic Voltammetry (CV)
Objective: To determine the oxidation potential of the aromatic hydrocarbon.
Apparatus:
-
Potentiostat
-
Three-electrode cell (working, reference, and counter electrodes)
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)
Procedure:
-
Solution Preparation: A solution of the aromatic hydrocarbon (typically 1-5 mM) is prepared in the electrolyte solution.
-
Cell Assembly: The three electrodes are immersed in the sample solution. A common setup includes a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.[5][17][18][19][20]
-
Instrument Setup: The potentiostat is configured to sweep the potential from an initial value (where no reaction occurs) to a final potential (beyond the oxidation potential) and back to the initial potential. The scan rate is typically set between 50 and 200 mV/s.[5][17][18][19][20]
-
Data Acquisition: The current response of the working electrode is measured as a function of the applied potential.
-
Data Analysis: The resulting cyclic voltammogram (current vs. potential) is analyzed to identify the potential at which the oxidation peak occurs. This peak potential provides a measure of the electrochemical stability of the compound. For reversible or quasi-reversible processes, the half-wave potential (E1/2) is often reported.
Photostability Assessment
Objective: To evaluate the degradation of the aromatic hydrocarbon upon exposure to light.
Apparatus:
-
Photoreactor equipped with a specific lamp (e.g., UV lamp, simulated solar light)
-
Quartz or borosilicate glass reaction vessel
-
Analytical instrument for quantification (e.g., HPLC, GC-MS)
Procedure:
-
Sample Preparation: A solution of the aromatic hydrocarbon of known concentration is prepared in a suitable solvent (e.g., acetonitrile, water).
-
Irradiation: The sample solution is placed in the photoreactor and irradiated for a defined period. A control sample is kept in the dark to account for any thermal degradation.[21][22][23][24]
-
Sample Analysis: Aliquots of the irradiated and control solutions are taken at specific time intervals and analyzed using a suitable analytical technique (e.g., HPLC-UV, GC-MS) to determine the concentration of the remaining parent compound and to identify any degradation products.[25][26][27][28][29][30][31][32][33]
-
Data Analysis: The degradation of the aromatic hydrocarbon is quantified by plotting its concentration as a function of irradiation time. The photostability can be expressed as a half-life (t1/2) or a quantum yield of degradation.
Discussion
The data presented highlights the distinct stability profiles of azulene compared to its benzenoid isomers.
-
Electrochemical Stability: Azulene exhibits a significantly lower oxidation potential compared to naphthalene and anthracene. This indicates that azulene is more easily oxidized. The non-uniform electron distribution in azulene, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor, makes it more susceptible to electrochemical oxidation.
-
Photostability: The photostability of aromatic hydrocarbons is highly dependent on the experimental conditions, including the solvent and the wavelength of light used. Generally, polycyclic aromatic hydrocarbons can undergo photodegradation through various pathways, including photooxidation and photodimerization.[25][26][27][28][29][30][31][32][33] The lower energetic gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in azulene compared to naphthalene suggests that it may be more susceptible to photochemical reactions.
Conclusion
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Naphthalene - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. etamu.edu [etamu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. epfl.ch [epfl.ch]
- 16. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. iagim.org [iagim.org]
- 23. biobostonconsulting.com [biobostonconsulting.com]
- 24. q1scientific.com [q1scientific.com]
- 25. idk.org.rs [idk.org.rs]
- 26. Photocatalytic degradation of anthracene by biochar-based graphitic carbon nitride - ProQuest [proquest.com]
- 27. tandfonline.com [tandfonline.com]
- 28. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 29. royalsocietypublishing.org [royalsocietypublishing.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. Photodegradation enhances the toxic effect of anthracene on skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. d-nb.info [d-nb.info]
Safety Operating Guide
Proper Disposal of 1-Isopropylazulene: A Guide for Laboratory Professionals
Authoritative Guidance for Safe and Compliant Waste Management
For researchers and scientists in the pharmaceutical and drug development sectors, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Isopropylazulene, a common laboratory chemical.
Note on Chemical Identity: The term "this compound" is often used interchangeably with "Guaiazulene," which has the chemical name 1,4-dimethyl-7-isopropylazulene (CAS No. 489-84-9).[1][2] This guide pertains to the proper disposal of this substance.
Key Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. This information is critical for implementing appropriate safety measures during the disposal process.
| Hazard Category | Description | References |
| Acute Oral Toxicity | Harmful if swallowed. | [1][2] |
| Irritation | May cause eye, skin, respiratory, and digestive tract irritation. | [2] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. | [3] |
| Photomutagenicity | Has been shown to be photomutagenic in bacteria upon exposure to light. | [4][5][6] |
| Incompatibilities | Strong oxidizing agents and strong acids. | [1][2] |
Experimental Protocols: Disposal Procedure
The proper disposal of this compound is a regulated process that must adhere to federal, state, and local guidelines.[2] The following protocol outlines the necessary steps for its safe disposal.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, equip yourself with the appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[7]
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill) in a designated, compatible, and properly labeled hazardous waste container.[1][8]
-
Ensure the container is kept closed except when adding waste.[9][10]
-
Do not mix this compound waste with incompatible materials such as strong acids or oxidizing agents.[1][2]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "1,4-Dimethyl-7-isopropylazulene (Guaiazulene)".[8]
-
Include the date when the waste was first added to the container.[8]
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area.[9]
-
The storage area should be a cool, dry, and well-ventilated location, away from heat and sources of ignition.[1][2]
5. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[1][3]
-
Provide the waste manifest or any required documentation to the disposal service.
For Spills:
-
In the event of a spill, absorb the material with an inert substance like sand or silica gel.[1]
-
Collect the absorbent material and the spilled substance into a suitable container for disposal as hazardous waste.[1]
-
Ensure the area is well-ventilated.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. carlroth.com [carlroth.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Photomutagenicity of cosmetic ingredient chemicals azulene and guaiazulene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chemical & Hazardous Waste Disposal at IU Regionals: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistics for Handling 1-Isopropylazulene
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of 1-Isopropylazulene, also commonly known as Guaiazulene. The following procedural guidance outlines operational and disposal plans to facilitate safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is a dark blue crystalline solid that may cause skin, eye, and respiratory tract irritation.[1] It is harmful if swallowed.[1] Therefore, adherence to proper personal protective equipment (PPE) protocols is critical.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield used in combination with safety glasses. | Protects against splashes and airborne particles. |
| Hand Protection | Viton/Butyl gloves are recommended for prolonged contact or immersion. For incidental contact, nitrile gloves may be used but should be changed immediately upon contamination. | This compound is an aromatic hydrocarbon. Nitrile gloves offer poor resistance to aromatic hydrocarbons, while Viton/Butyl gloves provide excellent resistance to this chemical class.[2][3] |
| Body Protection | A laboratory coat should be worn at all times. | Protects skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of airborne particles.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize exposure risks and ensure the integrity of experimental procedures.
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Contaminated Materials:
-
Any materials, such as gloves or absorbent pads, that come into contact with this compound should be disposed of as solid hazardous waste.[9]
-
Place these materials in a sealed and clearly labeled waste container.
-
-
Empty Containers:
Quantitative Data
The following table summarizes key quantitative data for this compound (Guaiazulene).
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈ | [10] |
| Molecular Weight | 198.30 g/mol | [10][11] |
| Appearance | Dark blue crystalline solid | [1][10] |
| Melting Point | 31-33 °C (88-91 °F) | [10] |
| Boiling Point | 153 °C (307 °F) at 7 mmHg | [10] |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Guaiazulene - Wikipedia [en.wikipedia.org]
- 11. scbt.com [scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
